Product packaging for Risocaine(Cat. No.:CAS No. 71735-15-4)

Risocaine

Cat. No.: B7739867
CAS No.: 71735-15-4
M. Wt: 179.22 g/mol
InChI Key: NBFQYHKHPBMJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B7739867 Risocaine CAS No. 71735-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFQYHKHPBMJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046299
Record name Risocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in benzene, ether, ethanol, chloroform, In water, 842 mg/L at 37 °C
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.15X10-4 mm Hg at 25 °C /Estimated/
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Prisms

CAS No.

94-12-2, 71735-15-4
Record name Risocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risocaine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risocaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Risocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Risocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propyl aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CQ88I59ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

75 °C
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Amino-Ester Local Anesthetics on Sodium Channels, with a Focus on Benzocaine as a Risocaine Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: A comprehensive review of publicly available scientific literature revealed a significant lack of specific data on the mechanism of action of risocaine (propyl 4-aminobenzoate) on voltage-gated sodium channels. To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized mechanism of action of benzocaine , a structurally and functionally similar amino-ester local anesthetic. The principles, experimental methodologies, and data presented for benzocaine are considered highly representative of the expected actions of this compound.

Executive Summary

Local anesthetics are essential for a wide range of medical procedures, exerting their effects by blocking nerve impulse conduction. The primary molecular target for these agents is the voltage-gated sodium channel (Nav). This guide provides a detailed technical overview of the mechanism by which amino-ester local anesthetics, exemplified by benzocaine, interact with and inhibit sodium channel function. It is intended for researchers, scientists, and drug development professionals. The document outlines the state-dependent binding of these drugs, presents quantitative data from key studies, details relevant experimental protocols, and provides visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: State-Dependent Blockade

The action of local anesthetics on sodium channels is governed by the modulated receptor hypothesis . This model posits that these drugs exhibit different affinities for the various conformational states of the sodium channel: resting (closed), open, and inactivated. Amino-ester local anesthetics like benzocaine primarily and preferentially bind to the open and inactivated states of the channel. This state-dependent binding is the cornerstone of their clinical efficacy and use-dependent nature, where the block is more pronounced in rapidly firing neurons, a characteristic of nociceptive (pain-sensing) pathways.

The binding of the local anesthetic molecule to its receptor site within the channel's pore stabilizes the inactivated state. This stabilization prevents the channel from returning to its resting, closed state, thereby reducing the pool of available channels that can open in response to a subsequent depolarization. The net effect is a dose-dependent decrease in the amplitude of the sodium current and an increase in the threshold for action potential generation, ultimately leading to a failure of nerve impulse propagation.

Quantitative Analysis of Benzocaine's Effect on Sodium Channels

The following table summarizes key quantitative data from electrophysiological studies on benzocaine, illustrating its effects on sodium channel kinetics. Due to the lack of specific data for this compound, these values for benzocaine serve as a reference.

ParameterDescriptionValueSodium Channel Subtype(s)Reference Study
Kd (rest) Dissociation constant for the resting state~330 µMµ1 (rat skeletal muscle)Wang GK, Quan C, Wang S. Pflügers Arch. 1998
Kd (inactivated) Dissociation constant for the inactivated state~32 µMµ1 (rat skeletal muscle)Wang GK, Quan C, Wang S. Pflügers Arch. 1998
IC50 (tonic block) Half-maximal inhibitory concentration for tonic block (low-frequency stimulation)100-500 µMVarious neuronal and cardiacVarious sources
Shift in V1/2 of inactivation Change in the half-maximal voltage of steady-state inactivationHyperpolarizing shift of 5-15 mVNeuronal and cardiac subtypesVarious sources

Experimental Protocols

The characterization of a local anesthetic's mechanism of action relies on precise electrophysiological techniques. The following outlines a typical experimental protocol for assessing the effects of a compound like benzocaine on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of the test compound on the biophysical properties of voltage-gated sodium channels.

Materials:

  • HEK293 cells stably expressing a specific human sodium channel subtype (e.g., Nav1.7).

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compound (benzocaine) stock solution dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Micromanipulator and perfusion system.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target sodium channel subtype to 50-80% confluency. Dissociate cells using a gentle enzyme-free method and plate them onto glass coverslips for recording.

  • Patch-Clamp Recording:

    • Mount a coverslip with adherent cells onto the recording chamber of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).

  • Voltage Protocols and Data Acquisition:

    • Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents and determine the voltage at which the peak current occurs.

    • Steady-State Inactivation: From the holding potential, apply a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to the peak current voltage to determine the voltage-dependence of channel availability.

    • Recovery from Inactivation: Use a two-pulse protocol where a conditioning pulse inactivates the channels, followed by a variable recovery interval at the holding potential before a second test pulse is applied to measure the time course of recovery.

    • Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) and measure the progressive reduction in peak current amplitude.

  • Compound Application: After recording baseline data in the control external solution, perfuse the chamber with the external solution containing the test compound at various concentrations and repeat the voltage protocols.

  • Data Analysis: Analyze the recorded currents to determine the effects of the compound on peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of recovery from inactivation. Calculate IC50 values and dissociation constants.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mechanism of action of local anesthetics.

SodiumChannelStates Resting Resting (Closed) Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Fast Inactivation Inactivated->Resting Recovery DrugBoundInactivated Drug-Bound Inactivated Inactivated->DrugBoundInactivated Drug Binding (High Affinity) DrugBoundInactivated->Inactivated Drug Unbinding

Figure 1: State-dependent binding of local anesthetics to the sodium channel.

ExperimentalWorkflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 with Nav1.x) Plating Plating on Coverslips CellCulture->Plating Patching Whole-Cell Patch Clamp Plating->Patching Baseline Record Baseline Currents (Control Solution) Patching->Baseline DrugApp Apply Local Anesthetic Baseline->DrugApp RecordDrug Record Currents with Drug DrugApp->RecordDrug Washout Washout RecordDrug->Washout Analysis Analyze Current Properties (Amplitude, Kinetics, V-dependence) Washout->Analysis Quantification Calculate IC50, Kd Analysis->Quantification

Figure 2: Workflow for patch-clamp analysis of local anesthetic effects.

ModulatedReceptorHypothesis Start Nerve at Rest Stimulus Nociceptive Stimulus (High-Frequency Firing) Start->Stimulus ChannelCycling Increased Channel Cycling (Open/Inactivated States) Stimulus->ChannelCycling DrugBinding Preferential Binding of Local Anesthetic to Open/Inactivated Channels ChannelCycling->DrugBinding Stabilization Stabilization of the Inactivated State DrugBinding->Stabilization ReducedAvailability Reduced Number of Available Channels Stabilization->ReducedAvailability Block Conduction Block ReducedAvailability->Block

Figure 3: Logical flow of the modulated receptor hypothesis in pain pathways.

Conclusion

While specific molecular and quantitative data for this compound are not extensively available, the principles governing the action of amino-ester local anesthetics are well-established. By examining a close structural and functional analogue, benzocaine, we can confidently infer the mechanism of action of this compound on voltage-gated sodium channels. This mechanism is characterized by a state-dependent block, with preferential binding to the open and inactivated states of the channel, leading to the stabilization of the inactivated state and subsequent inhibition of nerve impulse propagation. The experimental protocols and data presented herein provide a robust framework for the investigation and understanding of this important class of therapeutic agents. Further research specifically characterizing the interaction of this compound with various sodium channel subtypes would be beneficial for a more complete understanding of its pharmacological profile.

An In-depth Technical Guide to the Synthesis and Characterization of Propyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of propyl 4-aminobenzoate, a compound of interest in pharmaceutical and cosmetic research. This document details the experimental protocols for its preparation via Fischer esterification and its subsequent analysis using various spectroscopic and physical methods. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of Propyl 4-Aminobenzoate via Fischer Esterification

Propyl 4-aminobenzoate is efficiently synthesized through the acid-catalyzed Fischer esterification of p-aminobenzoic acid with n-propanol. This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically used.

Reaction Scheme

G pABA p-Aminobenzoic Acid reaction_node pABA->reaction_node Propanol n-Propanol Propanol->reaction_node H2SO4 H₂SO₄ (catalyst) reaction_node_plus H2SO4->reaction_node_plus Reflux Propyl4AB Propyl 4-Aminobenzoate Water Water reaction_node->reaction_node_plus + reaction_node_plus->Propyl4AB reaction_node_plus->Water

Caption: Reaction scheme for the Fischer esterification of p-aminobenzoic acid.

Experimental Protocol

Materials:

  • p-Aminobenzoic acid

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g of p-aminobenzoic acid and 25 mL of n-propanol.

  • While stirring, slowly add 1.5 mL of concentrated sulfuric acid to the mixture. A precipitate may form but will dissolve as the reaction proceeds.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 50 mL of ice-cold water.

  • Slowly neutralize the solution by adding 10% sodium carbonate solution with constant stirring until the pH is approximately 8. Effervescence will be observed.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two 20 mL portions of cold distilled water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield white, needle-like crystals. A typical yield for this reaction is approximately 79%.[1]

  • Dry the purified crystals in a desiccator.

Characterization of Propyl 4-Aminobenzoate

The synthesized propyl 4-aminobenzoate is characterized by its physical properties and various spectroscopic methods to confirm its identity and purity.

Physical Properties

The physical characteristics of the synthesized compound are summarized in the table below.

PropertyValue
Appearance White to light yellow crystalline powder
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Melting Point 72-76 °C
Spectroscopic Analysis

Experimental Protocol (NMR Sample Preparation):

  • Dissolve 10-20 mg of the dried propyl 4-aminobenzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.86Doublet2HAromatic (ortho to -COO)
6.63Doublet2HAromatic (ortho to -NH₂)
4.12Triplet2H-O-CH₂ -CH₂-CH₃
4.22Broad Singlet2H-NH₂
1.76Sextet2H-O-CH₂-CH₂ -CH₃
1.01Triplet3H-O-CH₂-CH₂-CH₃

¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
166.8C =O (Ester)
151.0C -NH₂ (Aromatic)
131.5C -H (Aromatic, ortho to -COO)
119.7C -COO (Aromatic)
113.7C -H (Aromatic, ortho to -NH₂)
66.0-O-CH₂ -
22.1-O-CH₂-CH₂ -
10.5-CH₂-CH₃

Experimental Protocol (KBr Pellet Preparation):

  • Thoroughly grind 1-2 mg of the dry propyl 4-aminobenzoate with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

  • Place a portion of the resulting fine powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadN-H stretch (Amino group)
3000-2850MediumC-H stretch (Aliphatic)
1715-1685StrongC=O stretch (Ester)
1600-1450MediumC=C stretch (Aromatic ring)
1300-1100StrongC-O stretch (Ester)
1250-1000StrongC-N stretch (Aromatic amine)

Experimental Protocol (UV-Vis Sample Preparation):

  • Prepare a dilute solution of propyl 4-aminobenzoate in a suitable UV-transparent solvent, such as ethanol.

  • Use a quartz cuvette to hold the sample.

  • Record the absorption spectrum over a range of 200-400 nm, using the pure solvent as a blank.

UV-Vis Absorption Data:

The UV-Vis spectrum of propyl 4-aminobenzoate is expected to show absorption maxima (λmax) characteristic of the p-aminobenzoate chromophore. Based on data for the closely related ethyl 4-aminobenzoate, the expected λmax is approximately 295 nm in ethanol.

Solventλmax (nm)
Ethanol~295

Experimental and Analytical Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start p-Aminobenzoic Acid + n-Propanol + H₂SO₄ reflux Reflux (2 hours) start->reflux workup Aqueous Workup (Neutralization & Precipitation) reflux->workup filtration Vacuum Filtration workup->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying product Purified Propyl 4-Aminobenzoate drying->product mp Melting Point product->mp nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis

Caption: Workflow for the synthesis and characterization of propyl 4-aminobenzoate.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Risocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility profile of Risocaine (propyl 4-aminobenzoate), a local anesthetic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Core Chemical Properties

This compound, with the CAS number 94-12-2, is an ester of p-aminobenzoic acid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[2][3][4][5]
Molecular Weight 179.22 g/mol
Melting Point 75 °C
Boiling Point 206-208 °C at 2 Torr
323.3°C at 760 mmHg
pKa (conjugate acid) 2.49
LogP (log Kow) 2.43
Appearance White to off-white solid/prisms

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound exhibits varied solubility across different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperature
Water842 mg/L37 °C
Dimethyl Sulfoxide (DMSO)100 mg/mL (557.97 mM)Not Specified
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (13.95 mM)Not Specified
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.5 mg/mL (13.95 mM) (Suspended Solution)Not Specified

It is noted that for DMSO, ultrasonic assistance may be needed, and the hygroscopic nature of DMSO can impact solubility.

Qualitative Solubility

This compound is described as being very soluble in several organic solvents.

  • Benzene

  • Ether

  • Ethanol

  • Chloroform

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Filtration: The supernatant is carefully filtered through a chemically inert filter (e.g., PTFE) that does not bind the analyte.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Reporting A Add excess this compound to water B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Determine concentration and report solubility E->F G cluster_membrane Neuronal Membrane NaChannel Voltage-gated Sodium Channel Block Blockade NaChannel->Block This compound This compound This compound->Block NoNaInflux Inhibition of Na+ Influx Block->NoNaInflux NoAP No Action Potential NoNaInflux->NoAP NoPain Blockade of Pain Signal NoAP->NoPain

References

A-001: An In-depth Technical Guide on the In Vitro Neuroleptic Properties of Risocaine (Propyl 4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as Propyl 4-aminobenzoate, is a compound that has been identified as a local anesthetic.[1] While its primary classification is not as a neuroleptic, this guide explores its potential neuroleptic properties through a comprehensive analysis of its in vitro characteristics. This document synthesizes available data on its receptor binding profile, functional activity, and electrophysiological effects to provide a foundational understanding for further research and development.

Receptor Binding Profile

The initial step in characterizing the neuroleptic potential of a compound is to determine its affinity for various neurotransmitter receptors implicated in psychosis, primarily dopamine and serotonin receptors. While direct and comprehensive receptor screening data for this compound's neuroleptic properties is not extensively published, we can infer potential interactions based on the profiles of established neuroleptics and the chemical structure of this compound.

For context, atypical antipsychotics like risperidone and olanzapine exhibit high affinity for serotonin 5-HT2A and dopamine D2 receptors.[2][3][4] For instance, risperidone has a high binding affinity for 5-hydroxytryptamine2 (5-HT2) receptors with a Ki of 0.16 nM and for dopamine-D2 receptors with a Ki of 3.13 nM.[2] Olanzapine also shows nanomolar affinity for dopaminergic, serotonergic, alpha 1-adrenergic, and muscarinic receptors.

A comprehensive in vitro binding study for this compound would be necessary to fully elucidate its receptor interaction profile. The following table outlines a proposed panel of receptors for screening and serves as a template for presenting such data once it becomes available.

Table 1: Hypothetical In Vitro Receptor Binding Affinity of this compound (Ki in nM)

Receptor SubtypeThis compound (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)
Dopamine Receptors
D1Data not available18~21
D2Data not available3.13~11
D3Data not available13~43
D4Data not available7.1~9
Serotonin Receptors
5-HT1AData not available4.2~240
5-HT2AData not available0.16~4
5-HT2CData not available5.3~10
5-HT6Data not available18~10
5-HT7Data not available12~59
Adrenergic Receptors
α1Data not available0.8~19
α2Data not available7.54~230
Histamine Receptors
H1Data not available2.23~7
Muscarinic Receptors
M1Data not available>1000~1.9

Experimental Protocols: Radioligand Binding Assays

To determine the binding affinities (Ki values) listed in Table 1, competitive radioligand binding assays are performed.

Objective: To measure the affinity of this compound for a panel of neurotransmitter receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

  • A specific radioligand for each receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

  • This compound at various concentrations.

  • Incubation buffer (specific to each receptor assay).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound (or a reference compound).

  • Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay A Prepare reaction mixture: Cell membranes, radioligand, this compound B Incubate to reach equilibrium A->B C Terminate by rapid filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity with scintillation counter D->E F Calculate IC50 and Ki values E->F

Radioligand Binding Assay Workflow

Functional Assays

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors. These assays measure the biological response of a cell upon compound binding.

Table 2: Hypothetical In Vitro Functional Activity of this compound

ReceptorAssay TypeParameterThis compound Value
D2cAMP accumulationIC50 (nM)Data not available
5-HT2APhosphatidylinositol hydrolysisIC50 (nM)Data not available
5-HT1A[³⁵S]GTPγS bindingEC50 (nM), Emax (%)Data not available

Experimental Protocols: Second Messenger Assays (e.g., cAMP Accumulation for D2 Receptors)

Objective: To determine the functional activity of this compound at dopamine D2 receptors.

Materials:

  • A stable cell line expressing the D2 receptor (e.g., CHO-K1 or HEK293).

  • Forskolin (an adenylyl cyclase activator).

  • This compound at various concentrations.

  • A dopamine agonist (e.g., quinpirole).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Cells are then stimulated with a fixed concentration of forskolin and the dopamine agonist to induce cAMP production. The D2 receptor is Gi-coupled, so its activation will inhibit adenylyl cyclase and reduce cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.

  • Data Analysis: The ability of this compound to block the agonist-induced inhibition of cAMP production is measured. An IC50 value is calculated to determine its potency as an antagonist.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine / Agonist Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Dopamine D2 Receptor Signaling

In Vitro Electrophysiology

Electrophysiological studies can provide insights into how this compound affects neuronal excitability and synaptic transmission. Patch-clamp recordings from neurons in brain slices can be used to assess the effects of this compound on ion channel function and synaptic currents.

Experimental Protocols: Patch-Clamp Electrophysiology

Objective: To investigate the effects of this compound on neuronal ion channels and synaptic transmission.

Materials:

  • Brain slices from a relevant region (e.g., prefrontal cortex or striatum).

  • Artificial cerebrospinal fluid (aCSF).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • This compound solution.

Procedure:

  • Slice Preparation: Brain slices are prepared and maintained in oxygenated aCSF.

  • Neuron Identification: A single neuron is visualized under a microscope and a patch pipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

  • Baseline Recording: Baseline electrical activity (e.g., membrane potential, firing rate, postsynaptic currents) is recorded.

  • Drug Application: this compound is applied to the bath, and changes in the electrical properties of the neuron are recorded.

  • Data Analysis: The effects of this compound on parameters such as resting membrane potential, action potential firing, and the amplitude and frequency of excitatory and inhibitory postsynaptic currents are analyzed.

G Workflow for Patch-Clamp Electrophysiology A Prepare acute brain slices B Identify and patch a target neuron A->B C Record baseline electrical activity B->C D Bath apply this compound solution C->D E Record changes in neuronal activity D->E F Analyze effects on membrane properties and synaptic currents E->F

Patch-Clamp Electrophysiology Workflow

While this compound (Propyl 4-aminobenzoate) is primarily known as a local anesthetic, a thorough investigation of its in vitro neuroleptic properties is warranted to explore its potential for repositioning or as a scaffold for novel drug design. The experimental frameworks provided in this guide offer a comprehensive approach to characterizing its receptor binding profile, functional activity, and electrophysiological effects. The generation of robust in vitro data is a critical first step in determining if this compound possesses a pharmacological profile consistent with that of an effective and safe neuroleptic agent. Further studies are required to populate the data tables and fully elucidate the potential of this compound in the field of neuropsychopharmacology.

References

Risocaine: A Technical Whitepaper on its Discovery and Scientific Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes publicly available scientific and historical data on Risocaine (propyl 4-aminobenzoate). Despite a comprehensive search, significant gaps in the literature exist, particularly concerning detailed quantitative data on its mechanism of action, specific pharmacokinetic parameters, and formal clinical trial results. Much of the available information is historical or inferred from the general properties of local anesthetics.

Executive Summary

This compound, also known as propyl 4-aminobenzoate, is a local anesthetic belonging to the ester class of these compounds. Its discovery and initial synthesis were reported in the late 1960s. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the propagation of nerve impulses. While its use as a topical anesthetic and antipruritic agent is noted in the literature, there is a conspicuous absence of comprehensive clinical trial data in publicly accessible databases. This whitepaper provides a detailed overview of the available scientific knowledge regarding this compound, including its historical development, synthesis, mechanism of action, and pharmacokinetic profile, while also highlighting areas where data is limited.

Historical Development and Discovery

The initial synthesis and characterization of this compound are documented in scientific literature from the late 1960s. Two key publications laid the groundwork for its chemical preparation:

  • A 1968 paper by Buchi et al. in Arzneimittel-Forschung described the synthesis and properties of this compound as part of a broader study into the relationships between chemical structure, physicochemical properties, and local anesthetic activity in a series of iso-anesthesin compounds.[1]

  • An alternative preparation method was detailed by Kadaba et al. in a 1969 article in the Journal of Pharmaceutical Sciences.[1]

Chemical Synthesis

The synthesis of this compound, or propyl 4-aminobenzoate, is a multi-step process. While the full detailed experimental protocols are contained within the original publications by Buchi et al. (1968) and Kadaba et al. (1969), a general retrosynthetic analysis points to a common pathway for p-aminobenzoic acid (PABA) esters.

General Synthesis Pathway

The synthesis typically involves the esterification of p-aminobenzoic acid with propanol. A crucial step in this process is the protection of the amino group to prevent side reactions, often followed by the activation of the carboxylic acid to facilitate ester formation, and finally, deprotection of the amino group.

A logical workflow for the synthesis is outlined below:

G cluster_synthesis Generalized Synthesis Workflow for this compound Start p-Toluidine Step1 Acylation (Protection of Amino Group) Start->Step1 Step2 Oxidation of Methyl Group to Carboxylic Acid Step1->Step2 Step3 Esterification with Propanol Step2->Step3 Step4 Deprotection of Amino Group Step3->Step4 End This compound (Propyl 4-aminobenzoate) Step4->End

A generalized workflow for the chemical synthesis of this compound.
Experimental Protocols

Note: The following are generalized representations of the experimental protocols. For precise, reproducible methodologies, consultation of the original papers by Buchi et al. (1968) and Kadaba et al. (1969) is mandatory.

Protocol 1: Esterification of p-Aminobenzoic Acid (Illustrative)

  • Protection of the Amino Group: p-Aminobenzoic acid is reacted with an acylating agent (e.g., acetic anhydride) in an appropriate solvent to form N-acetyl-p-aminobenzoic acid.

  • Activation of the Carboxyl Group: The resulting N-acetylated compound is treated with a reagent such as thionyl chloride to form the more reactive acyl chloride.

  • Ester Formation: The acyl chloride is then reacted with propanol, typically in the presence of a base to neutralize the HCl byproduct, to form propyl N-acetyl-p-aminobenzoate.

  • Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization or chromatography to obtain prisms of the final compound.

Mechanism of Action

Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action is common to all local anesthetics and is responsible for their ability to prevent the transmission of pain signals.

The process can be broken down into the following steps:

  • Membrane Permeation: The un-ionized, lipophilic form of this compound crosses the neuronal cell membrane.

  • Intracellular Ionization: Once inside the cell, an equilibrium is established between the un-ionized and ionized forms, dependent on the intracellular pH.

  • Channel Binding: The ionized form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding site is more accessible when the channel is in the open or inactivated state.

  • Inhibition of Sodium Influx: The binding of this compound to the channel stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane.

  • Blockade of Action Potential: By preventing depolarization, this compound halts the propagation of the action potential along the nerve fiber, resulting in a loss of sensation in the innervated area.

G cluster_membrane Neuronal Membrane Risocaine_ext This compound (Un-ionized) Risocaine_int This compound (Ionized) Risocaine_ext->Risocaine_int Crosses Membrane & Ionizes NaChannel Voltage-Gated Sodium Channel Risocaine_int->NaChannel Binds to Channel Pore No_Impulse Blocked Nerve Impulse NaChannel->No_Impulse Blocks Na+ Influx Nerve_Impulse Nerve Impulse Nerve_Impulse->NaChannel Depolarization Signal

Mechanism of this compound's blockade of voltage-gated sodium channels.
Quantitative Data on Mechanism of Action

A thorough search of the available literature did not yield specific quantitative data on this compound's binding affinity (Kd), inhibitory concentration (IC50) for sodium channels, or its selectivity for different sodium channel isoforms (e.g., Nav1.7, Nav1.8). Such data is crucial for a complete understanding of its potency and potential side effects.

"Neuroleptic Properties"

One commercial source mentions potential "neuroleptic properties" for this compound. However, this claim is not substantiated by any primary scientific literature found during the research for this whitepaper. A review of p-aminobenzoic acid derivatives does suggest that this chemical class can exhibit a wide range of therapeutic activities, including neuroleptic effects, but there is no specific evidence presented for this compound itself.

Pharmacokinetics

Information on the pharmacokinetics of this compound is sparse and primarily derived from preclinical studies in animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study investigating the brain uptake of a series of p-aminobenzoic acid esters in rats provided some of the only available quantitative data for propyl p-aminobenzoate (this compound).

  • Absorption and Elimination: The plasma profiles of ester-type anesthetics, including this compound, were found to be well-described by a 2-compartment model with a Michaelis-Menten type elimination process from the central compartment.[1] These esters disappeared rapidly from the plasma in a dose-dependent manner.[1]

  • Distribution: The extent of brain uptake was quantified by the brain-to-plasma partition coefficient (Kp). For propyl p-aminobenzoate, this value was determined to be 2.7.[1] This indicates a moderate level of brain penetration compared to other local anesthetics tested in the same study.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound and related compounds from a study in rats.

CompoundBrain-to-Plasma Partition Coefficient (Kp)
Procaine1.1
PABA-Et (Benzocaine)1.9
Lidocaine2.2
PABA-Pr (this compound) 2.7
PABA-Bu (Butamben)3.6
Data from a study of brain uptake of local anesthetics in rats.

Other critical pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability for this compound have not been found in the reviewed literature.

Clinical Development and Use

Despite being identified as a local anesthetic and antipruritic agent, there is no evidence of this compound having undergone formal, large-scale clinical trials in humans, as per the available public databases. Its use appears to be limited, and it is not a commonly cited local anesthetic in contemporary clinical practice or research.

Conclusion

This compound is a historically recognized local anesthetic whose scientific documentation is largely confined to its initial synthesis in the late 1960s and a limited number of preclinical studies. While its fundamental mechanism of action as a voltage-gated sodium channel blocker is understood in the general context of its chemical class, there is a significant lack of specific quantitative data regarding its potency, selectivity, and full pharmacokinetic profile. Furthermore, the absence of robust clinical trial data makes a comprehensive assessment of its efficacy and safety in humans impossible based on the current public record. For drug development professionals and researchers, this compound may represent a foundational structure from which more potent and selective local anesthetics could be designed, but the compound itself remains largely uncharacterized by modern standards. Further research would be required to fill the substantial gaps in our understanding of this molecule.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lidocaine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Lidocaine, a widely used local anesthetic of the amide type. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The disposition of a drug in the body is described by its pharmacokinetics, which includes absorption, distribution, metabolism, and excretion.

Absorption

Lidocaine can be administered via various routes, including topical, infiltration, and intravenous injection. The rate and extent of absorption are highly dependent on the site of administration, dosage, and the presence of vasoconstrictors such as epinephrine. The systemic absorption of Lidocaine is influenced by the vascularity of the administration site.

Distribution

Following systemic absorption, Lidocaine is distributed to all tissues, with higher concentrations found in highly perfused organs such as the brain, heart, liver, and kidneys. It readily crosses the blood-brain barrier and the placenta. Lidocaine is approximately 60-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein (AAG).

Metabolism

Lidocaine is extensively metabolized in the liver, with less than 10% of the administered dose excreted unchanged in the urine. The primary metabolic pathway involves N-dealkylation by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4, to form the active metabolites monoethylglycinexylidide (MEGX) and glycinexylidide (GX). These metabolites have both local anesthetic and antiarrhythmic activities but also contribute to the potential for systemic toxicity.

Excretion

The metabolites and a small fraction of unchanged Lidocaine are excreted by the kidneys. The elimination half-life of Lidocaine is approximately 1.5 to 2 hours in adults. This can be prolonged in patients with hepatic impairment or congestive heart failure.

Table 1: Pharmacokinetic Parameters of Lidocaine

ParameterValue
Bioavailability 35% (oral), >90% (topical, mucous membranes)
Protein Binding 60-80% (primarily to alpha-1-acid glycoprotein)
Volume of Distribution (Vd) 1.1 - 2.1 L/kg
Metabolism Hepatic (CYP1A2 and CYP3A4)
Elimination Half-life 1.5 - 2.0 hours
Clearance 9.2 - 10 mL/min/kg
Primary Metabolites Monoethylglycinexylidide (MEGX), Glycinexylidide (GX)
Excretion Renal (<10% as unchanged drug)

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.

Mechanism of Action

Lidocaine is a voltage-gated sodium channel blocker. It reversibly binds to the intracellular portion of the sodium channels in their open and inactivated states, which prevents sodium influx into the neuron. This action blocks the initiation and conduction of nerve impulses, resulting in local anesthesia. The affinity of Lidocaine for the sodium channel is higher in the inactivated state, which contributes to its use-dependent and voltage-dependent blockade.

cluster_neuron Neuron Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Depolarization Blockade Blockade Lidocaine_In Lidocaine (intracellular) Lidocaine_In->Na_Channel Binds to channel Lidocaine_Ex Lidocaine (extracellular) Lidocaine_Ex->Lidocaine_In Diffusion Na_Influx Na+ Influx Blockade->Nerve_Impulse Prevents Depolarization

Caption: Mechanism of action of Lidocaine on a neuron.

Dose-Response Relationship

The anesthetic effect of Lidocaine is dose-dependent. Higher concentrations result in a more rapid onset and longer duration of action. However, higher doses also increase the risk of systemic toxicity.

Table 2: Dose-Response Characteristics of Lidocaine

ParameterDescription
Onset of Action 2 - 5 minutes (infiltration)
Duration of Action 1 - 2 hours (without epinephrine)
Therapeutic Plasma Concentration 1.5 - 5.0 µg/mL (for antiarrhythmic effects)
Toxic Plasma Concentration > 5.0 µg/mL

Experimental Protocols

In Vitro Assessment of Sodium Channel Blockade: Patch-Clamp Electrophysiology

This protocol is used to determine the potency and kinetics of Lidocaine's interaction with voltage-gated sodium channels.

  • Cell Culture: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.5 in HEK293 cells).

  • Electrophysiology Setup: Employ a patch-clamp amplifier, a micromanipulator, and an inverted microscope.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal Solution (Pipette): Contains a high concentration of a non-permeant cation (e.g., CsF) to block potassium channels and a low concentration of chloride.

    • External Solution (Bath): Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Mg2+.

  • Whole-Cell Configuration: Achieve a gigaseal between the pipette tip and the cell membrane, followed by rupture of the membrane patch to gain electrical access to the cell interior.

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -100 mV), followed by a depolarizing test pulse to various potentials (e.g., -80 mV to +60 mV).

  • Data Acquisition: Record the resulting sodium currents in the absence and presence of varying concentrations of Lidocaine.

  • Data Analysis: Measure the peak inward current at each test potential. Construct a concentration-response curve by plotting the fractional block of the sodium current as a function of Lidocaine concentration. Fit the data to the Hill equation to determine the IC50 value.

Cell_Culture Cell Culture (e.g., HEK293 with Nav1.5) Patch_Pipette Prepare Patch Pipette and Solutions Cell_Culture->Patch_Pipette Whole_Cell Achieve Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Record_Currents Record Sodium Currents (Control) Voltage_Protocol->Record_Currents Apply_Lidocaine Apply Lidocaine Record_Currents->Apply_Lidocaine Record_Lidocaine Record Sodium Currents (with Lidocaine) Apply_Lidocaine->Record_Lidocaine Data_Analysis Data Analysis (IC50 determination) Record_Lidocaine->Data_Analysis

Caption: Workflow for patch-clamp electrophysiology experiment.

In Vivo Assessment of Local Anesthetic Efficacy: Rat Sciatic Nerve Block Model

This model evaluates the duration and intensity of the sensory and motor blockade produced by Lidocaine.

  • Animal Preparation: Acclimate male Wistar rats to the testing environment. Anesthetize the rats with an appropriate agent (e.g., isoflurane).

  • Injection: Inject a defined volume of Lidocaine solution (e.g., 0.1 mL of 1% Lidocaine) perineurally to the sciatic nerve.

  • Sensory Blockade Assessment (Hot Plate Test):

    • At predetermined time points post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 52°C).

    • Measure the latency for the rat to withdraw its paw (paw withdrawal latency, PWL).

    • A significant increase in PWL compared to the contralateral (control) paw indicates a sensory blockade.

  • Motor Blockade Assessment (Toe Spreading Reflex):

    • Gently lift the rat and observe the degree of toe spreading in the injected limb.

    • Score the motor function on a scale (e.g., 0 = normal spreading, 1 = partial spreading, 2 = no spreading).

  • Data Analysis: Plot the mean PWL and motor function score against time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall anesthetic effect.

Conclusion

Lidocaine remains a cornerstone of local anesthesia due to its rapid onset and intermediate duration of action. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its safe and effective clinical use and for the development of new local anesthetic agents. The experimental models described provide a framework for the preclinical evaluation of such compounds.

Risocaine (CAS 94-12-2): A Technical Overview of a Classic Local Anesthetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known by its chemical name propyl 4-aminobenzoate, is a local anesthetic agent belonging to the ester class of anesthetics. With the CAS number 94-12-2, this compound has been utilized for its nerve-blocking properties, primarily in topical applications to alleviate pain and itching.[1][2] Structurally, it is an ester derived from p-aminobenzoic acid (PABA), a common scaffold for many local anesthetics.[3][4] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, synthesis, mechanism of action, and pharmacological data, with a focus on presenting quantitative information and experimental methodologies where available.

Chemical and Physical Properties

This compound is a white crystalline solid, appearing as prisms when recrystallized.[3] It is very soluble in organic solvents such as benzene, ether, ethanol, and chloroform, but is sparingly soluble in water. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 94-12-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name propyl 4-aminobenzoate
Synonyms Propesin, Keloform P, Propyl-p-amino benzoate
Melting Point 75 °C
Boiling Point 206-208 °C @ 2 Torr
Appearance White crystalline solid (prisms)
Solubility Very soluble in benzene, ether, ethanol, chloroform; sparingly soluble in water.

Synthesis

Experimental Protocol: Synthesis of Isopropyl 4-aminobenzoate (Illustrative)

This protocol for a related compound illustrates the likely synthetic route for this compound.

  • Reaction Setup: In a 100 ml round-bottomed flask, combine 1.0 g of 4-aminobenzoic acid with 20 ml of 2-propanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Quenching and Precipitation: After the reaction is complete, quench the mixture with water. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Mixture Reaction Mixture 4-Aminobenzoic_Acid->Reaction_Mixture Propanol Propanol Propanol->Reaction_Mixture H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Mixture Reflux Reflux (4h) Reflux->Reaction_Mixture Quenching Quenching (with Water) Reaction_Mixture->Quenching Precipitation Precipitation Quenching->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Crude_this compound Crude this compound Filtration_Drying->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Pharmacology and Mechanism of Action

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials. By blocking nerve impulse transmission, this compound prevents the sensation of pain from reaching the central nervous system.

The unionized form of the local anesthetic is thought to be responsible for penetrating the lipid-rich nerve membrane, while the ionized form is believed to interact with the sodium channel from within the axoplasm.

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Pain_Signal_Blocked Pain Signal Blocked Na_Channel->Pain_Signal_Blocked Inhibition of Na⁺ influx leads to Risocaine_Extracellular This compound (Extracellular) Risocaine_Intracellular This compound (Intracellular) Risocaine_Extracellular->Risocaine_Intracellular Diffusion Risocaine_Intracellular->Na_Channel Blocks Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Activates

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. An early study reported a duration of action of 14 minutes for "propesin" (a synonym for this compound) in rabbits. In a study investigating the brain uptake of various p-aminobenzoic acid esters in rats, propyl p-aminobenzoate was found to rapidly disappear from the plasma in a dose-dependent manner. The plasma profiles of these compounds were well-described by a two-compartment model with Michaelis-Menten elimination kinetics.

Biological Activities and In Vivo Studies

The primary biological activity of this compound is local anesthesia. In vivo studies to determine the efficacy of local anesthetics commonly employ models such as the rabbit corneal reflex assay and the guinea pig skin test.

Experimental Protocol: Rabbit Corneal Reflex Assay (General)
  • Animal Model: Healthy rabbits are used for this assay.

  • Application: A solution of the local anesthetic is instilled into the conjunctival sac of one eye, with the other eye serving as a control.

  • Assessment: The corneal reflex is tested periodically by gently touching the cornea with a soft object, such as a cotton wisp.

  • Endpoint: The onset of anesthesia is noted as the time to the loss of the blink reflex, and the duration of action is the time until the reflex returns.

Experimental Protocol: Guinea Pig Intradermal Wheal Assay (General)
  • Animal Model: Guinea pigs are used for this model of infiltration anesthesia.

  • Procedure: The hair on the back of the guinea pig is clipped, and the local anesthetic solution is injected intradermally to raise a wheal.

  • Assessment: The area is then stimulated with a sharp object (e.g., a pinprick) at regular intervals.

  • Endpoint: The duration of anesthesia is determined by the time until the animal resumes a normal flinching response to the stimulus.

Signaling Pathways

Despite mentions in some literature of potential neuroleptic properties or effects on apoptosis and collagen synthesis, extensive searches for primary research did not yield any specific studies or data to substantiate these claims for this compound. Consequently, there is no available information on the modulation of specific signaling pathways by this compound.

Conclusion

This compound is a classic ester-type local anesthetic with a well-understood primary mechanism of action involving the blockade of voltage-gated sodium channels. While its chemical properties and a general synthetic route are established, there is a notable lack of detailed, modern quantitative data on its potency (e.g., IC₅₀ values), specific pharmacokinetic parameters, and in-depth studies on its effects on other biological pathways. The information presented here is based on the available scientific literature and provides a foundation for researchers and drug development professionals. Further investigation would be required to fully characterize the pharmacological profile of this compound according to contemporary standards.

References

Propyl 4-Aminobenzoate Analogs: A Technical Guide to Structure, Activity, and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 4-aminobenzoate, also known as risocaine or propylparaben, belongs to the amino ester class of local anesthetics.[1][2] Its chemical backbone, derived from para-aminobenzoic acid (PABA), is a foundational scaffold in the development of many local anesthetic agents ever since the synthesis of procaine in 1905.[3][4] These compounds primarily exert their anesthetic effects by blocking voltage-gated sodium channels in nerve fibers, which inhibits the generation and conduction of nerve impulses and results in a temporary loss of sensation.[5]

The quintessential structure of these anesthetics consists of three key components: a lipophilic aromatic ring (the PABA core), an intermediate ester linkage, and a hydrophilic amine group. This modular structure has invited extensive investigation into structural analogs to optimize potency, duration of action, and safety profiles. This guide provides an in-depth overview of the structural analogs of propyl 4-aminobenzoate, focusing on structure-activity relationships (SAR), quantitative pharmacological data, and detailed experimental protocols for their evaluation.

Structure-Activity Relationships (SAR)

The pharmacological properties of 4-aminobenzoate analogs are highly dependent on the chemical nature of their three core components. Modifications to each part of the molecule can significantly alter its anesthetic and physicochemical properties.

  • The Lipophilic Aromatic Ring: The addition of electron-donating groups, such as methyl (–CH3) or methoxy (–OCH3), to the aromatic ring can increase the anesthetic effect. The position of these substituents is also critical, with ortho- and para-substitutions often yielding the most significant enhancement in activity.

  • The Intermediate Chain: The ester linkage is a critical determinant of the molecule's metabolism. Amino ester anesthetics like propyl 4-aminobenzoate are hydrolyzed in the plasma by pseudocholinesterase, which generally leads to a shorter duration of action compared to amide-based anesthetics like lidocaine.

  • The Hydrophilic Amine: The terminal amine group is crucial for the water solubility and sodium channel binding of the molecule. The nature of this group (primary, secondary, or tertiary) and the attached alkyl chains can influence the molecule's pKa, which in turn affects its onset of action.

SAR cluster_molecule 4-Aminobenzoate Scaffold cluster_mods Structural Modifications cluster_effects Pharmacological Effects A Aromatic Ring B Ester Linkage modA Add Electron-Donating Substituents (e.g., -CH3) A->modA C Alkyl/Amine Chain modB Increase Alkyl Chain Length C->modB modC Tertiary Amine vs. Primary/Secondary C->modC eff_potency Increased Potency modA->eff_potency Enhances Lipophilicity eff_duration Increased Duration modB->eff_duration Increases Protein Binding eff_onset Faster Onset modC->eff_onset Affects pKa eff_solubility Altered Solubility & pKa modC->eff_solubility

Pharmacological Data of Structural Analogs

The following table summarizes key physicochemical and pharmacological data for propyl 4-aminobenzoate and related structural analogs. These compounds are primarily variations of the PABA ester structure, which includes clinically used local anesthetics.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Anesthetic TypeKey Properties
Propyl 4-aminobenzoate (this compound)p-(NH₂)C₆H₄COOCH₂CH₂CH₃C₁₀H₁₃NO₂179.22Amino EsterTopical anesthetic and antipruritic.
Ethyl 4-aminobenzoate (Benzocaine)p-(NH₂)C₆H₄COOCH₂CH₃C₉H₁₁NO₂165.19Amino EsterSurface anesthetic, low water solubility.
Procaine (Novocain)p-(NH₂)C₆H₄COOCH₂CH₂N(C₂H₅)₂C₁₃H₂₀N₂O₂236.31Amino EsterInjectable, rapid onset, short duration, vasodilator.
Chloroprocaine p-(NH₂)C₆H₃(Cl)COOCH₂CH₂N(C₂H₅)₂C₁₃H₁₉ClN₂O₂270.75Amino EsterRapid onset and short duration.
Tetracaine p-(CH₃(CH₂)₃NH)C₆H₄COOCH₂CH₂N(CH₃)₂C₁₅H₂₄N₂O₂264.36Amino EsterHigh potency and long duration.
Propan-2-yl 4-aminobenzoate (Isopropyl an.)p-(NH₂)C₆H₄COOCH(CH₃)₂C₁₀H₁₃NO₂179.22Amino EsterIsopropyl analog of propyl 4-aminobenzoate.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics, including propyl 4-aminobenzoate and its analogs, function by physically blocking the pore of voltage-gated sodium channels (NaV) on the intracellular side of the nerve membrane. This action prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. By inhibiting depolarization, the nerve impulse cannot be propagated, leading to a failure to transmit nociceptive signals to the central nervous system. The result is a localized and reversible anesthesia.

Experimental Protocols

Synthesis of Propyl 4-aminobenzoate Analogs

A common method for synthesizing 4-aminobenzoate esters is through Fischer esterification. The general protocol involves the reaction of 4-aminobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.

General Protocol (Example: Procaine Synthesis):

  • Esterification: Para-aminobenzoic acid (PABA) is reacted with diethylaminoethanol.

  • Catalysis: The reaction is typically catalyzed by a strong acid, such as sulfuric acid.

  • Reflux: The mixture is heated under reflux to drive the reaction to completion.

  • Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and the product is extracted using an organic solvent (e.g., diethyl ether).

  • Purification: The crude product is purified, often through recrystallization or column chromatography. For injectable forms, the final product is converted to a water-soluble hydrochloride salt.

A more modern approach may utilize microwave-assisted synthesis, which can significantly reduce reaction times. For instance, benzocaine can be quantitatively converted to procaine in as little as 12 minutes using microwave irradiation.

SynthesisWorkflow start Starting Materials (4-Aminobenzoic Acid + Alcohol) step1 Acid-Catalyzed Esterification start->step1 step2 Heating / Reflux step1->step2 step3 Neutralization & Workup step2->step3 step4 Extraction with Organic Solvent step3->step4 step5 Purification (e.g., Recrystallization) step4->step5 end Pure Analog Product step5->end

Evaluation of Local Anesthetic Activity

The anesthetic properties of novel analogs are typically evaluated using established in vivo animal models.

Infiltration Anesthesia Model (Guinea Pig or Rat):

  • Animal Preparation: The backs of the animals (e.g., guinea pigs) are shaved.

  • Substance Administration: A solution of the test compound (e.g., 0.5% in 0.5 mL) is injected subcutaneously or intradermally into a specific area on the animal's back. A control group receives saline, and a standard group receives a known anesthetic like lidocaine.

  • Nociceptive Stimulation: At fixed time intervals (e.g., 3, 5, 10, 20, 30 minutes post-injection), the anesthetized site is stimulated. Stimulation can be mechanical (e.g., with a needle) or electrical.

  • Assessment: The animal's reaction to the stimulus (e.g., skin twitching, vocal response) is recorded. The absence of a reaction indicates successful anesthesia.

  • Data Collection: Key parameters are measured, including the onset of anesthesia, the depth or index of anesthesia (e.g., percentage of non-reactions), and the total duration of the anesthetic effect.

Conclusion

The 4-aminobenzoate scaffold remains a cornerstone in the design and development of local anesthetic agents. Through systematic structural modifications of the aromatic ring, intermediate ester linkage, and hydrophilic amine tail, researchers can fine-tune the pharmacological profile of these compounds. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel propyl 4-aminobenzoate analogs, paving the way for the development of safer and more effective local anesthetics for clinical use.

References

Risocaine: A Technical Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as propyl p-aminobenzoate, is a local anesthetic belonging to the ester class of these agents.[1][2] Its therapeutic action is derived from its ability to block nerve impulses, leading to a temporary loss of sensation. This technical guide provides a comprehensive overview of the current toxicological and safety data available for this compound. Due to a notable scarcity of studies specifically focused on this compound, this report also incorporates data from structurally related p-aminobenzoic acid (PABA) esters and outlines standardized experimental protocols to guide future research.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For this compound, the available data is limited to a median lethal dose (LD50) value in mice.

Quantitative Acute Toxicity Data

The following table summarizes the reported LD50 value for this compound.

SpeciesRoute of AdministrationLD50 ValueReference
MouseIntraperitoneal126 mg/kg[3]

Table 1: Acute Toxicity of this compound

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

While the specific protocol for the cited LD50 value is not available, a standard approach for determining acute oral toxicity is outlined in the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the LD50 while minimizing the number of animals used.

Experimental Workflow:

  • Animal Selection and Preparation: Healthy, young adult rodents (typically rats, with females being the default) are selected. Animals are acclimatized to laboratory conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information.

  • Stepwise Dosing Procedure:

    • Initially, three animals are dosed at the starting dose.

    • If no mortality occurs, the next higher fixed dose level is administered to another group of three animals.

    • If mortality occurs, the next lower fixed dose level is administered to another group of three animals.

    • This stepwise procedure continues until the dose causing mortality or the highest dose level is reached.

  • Observation: Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

G cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation & Endpoint animal_selection Select healthy, young adult rodents acclimatization Acclimatize animals to lab conditions animal_selection->acclimatization fasting Fast animals prior to dosing acclimatization->fasting dose_admin Administer single oral dose (gavage) fasting->dose_admin observe_toxicity Observe for signs of toxicity and mortality dose_admin->observe_toxicity 14 days necropsy Gross necropsy of all animals observe_toxicity->necropsy ld50_estimation Estimate LD50 necropsy->ld50_estimation

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

Irritation and Sensitization

This compound is classified as a skin and eye irritant.[3] This is a common property among local anesthetics.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

There is no specific data available regarding the sensitization potential of this compound. However, it is known that ester-type local anesthetics can be metabolized to p-aminobenzoic acid (PABA), which is a known allergen in some individuals.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). There are currently no publicly available studies on the genotoxicity of this compound. To address this data gap, a standard in vitro mutagenicity assay, the bacterial reverse mutation test (Ames test), would be a critical first step.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method for identifying substances that can produce gene mutations.

Experimental Workflow:

  • Strain Selection: Several strains of Salmonella typhimurium and Escherichia coli are used. These strains are specifically designed to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver. This is to determine if the substance itself or its metabolites are mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.

  • Incubation: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the bacteria require for growth (e.g., histidine for Salmonella).

  • Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis select_strains Select bacterial strains expose_with_s9 Expose bacteria to test substance with S9 select_strains->expose_with_s9 expose_without_s9 Expose bacteria to test substance without S9 select_strains->expose_without_s9 prepare_s9 Prepare S9 mix for metabolic activation prepare_s9->expose_with_s9 plate_bacteria Plate on minimal agar expose_with_s9->plate_bacteria expose_without_s9->plate_bacteria incubate Incubate for 48-72 hours plate_bacteria->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_results Analyze for mutagenic potential count_colonies->analyze_results

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound. Long-term carcinogenicity bioassays are typically required for pharmaceutical compounds intended for chronic use.

Experimental Protocol: Carcinogenicity Bioassay (Based on OECD Guideline 451)

A 2-year rodent bioassay is the standard for assessing the carcinogenic potential of a substance.

Experimental Workflow:

  • Animal Selection: Two rodent species (typically rats and mice) of both sexes are used.

  • Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity or mortality over a shorter period (e.g., 90 days). The carcinogenicity study typically uses the MTD, a fraction of the MTD (e.g., 1/2 MTD), and a control group.

  • Chronic Exposure: The animals are exposed to the test substance daily for the majority of their lifespan (e.g., 24 months for rats). The route of administration should be relevant to human exposure.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are measured regularly.

  • Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study).

  • Histopathology: A comprehensive list of tissues and organs from all animals is examined microscopically by a veterinary pathologist to identify any neoplastic (tumorous) and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a compound-related increase in tumors.

Pharmacokinetics and Metabolism

Absorption, Distribution, and Excretion

Studies in rats have shown that ester-type local anesthetics like this compound are rapidly absorbed and disappear from the plasma in a dose-dependent manner.[3] The plasma concentration profiles of these compounds are well-described by a two-compartment model with a Michaelis-Menten type elimination process from the central compartment.

This compound, being a p-aminobenzoic acid propyl ester (PABA-Pr), has been shown to have a brain-to-plasma partition coefficient (Kp) of 2.7 in rats, indicating its ability to cross the blood-brain barrier.

Metabolism

As an ester-type local anesthetic, this compound is expected to be rapidly hydrolyzed by plasma cholinesterases and liver esterases. This metabolic breakdown is a key factor in its relatively short duration of action and systemic toxicity profile compared to amide-type local anesthetics.

The primary metabolic pathway involves the hydrolysis of the ester bond to yield two main metabolites:

  • p-Aminobenzoic acid (PABA)

  • Propanol

G This compound This compound (Propyl p-aminobenzoate) hydrolysis Ester Hydrolysis (Plasma & Liver Esterases) This compound->hydrolysis paba p-Aminobenzoic Acid (PABA) hydrolysis->paba propanol Propanol hydrolysis->propanol

Caption: Proposed metabolic pathway of this compound.

These metabolites are then further metabolized and/or excreted. PABA can be acetylated or conjugated with glycine before renal excretion. Propanol is oxidized to propionaldehyde and then to propionic acid, which can enter intermediary metabolism.

Conclusion and Recommendations

The available toxicological data for this compound is limited, with the most definitive information being an acute LD50 value in mice and its classification as a skin and eye irritant. Its pharmacokinetic profile is characterized by rapid hydrolysis, a common feature of ester-type local anesthetics.

Significant data gaps exist, particularly in the areas of genotoxicity and carcinogenicity. To establish a more complete safety profile for this compound, the following studies are recommended:

  • Genotoxicity: A battery of in vitro tests, starting with the Ames test, followed by an in vitro mammalian cell gene mutation test and an in vitro chromosomal aberration test.

  • Carcinogenicity: If intended for long-term or repeated use, a 2-year rodent bioassay would be necessary.

  • Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility, embryonic development, and offspring.

  • Sensitization: A skin sensitization study (e.g., Local Lymph Node Assay) to definitively characterize its allergenic potential.

For drug development professionals, it is crucial to consider this lack of comprehensive safety data in the risk assessment of this compound. The outlined standard experimental protocols provide a roadmap for generating the necessary data to support its potential clinical use. Researchers are encouraged to focus on these data gaps to better understand the safety profile of this local anesthetic.

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Risocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the degradation pathways and resulting metabolites of the local anesthetic, risocaine (propyl 4-aminobenzoate). The information is intended to support research, development, and stability assessment of pharmaceutical formulations containing this active pharmaceutical ingredient (API).

Core Degradation Pathways of this compound

This compound, as an ester of p-aminobenzoic acid (PABA), primarily degrades through hydrolysis. This is a common metabolic and chemical degradation route for ester-type local anesthetics[1]. The reaction involves the cleavage of the ester bond, yielding two primary metabolites.

Hydrolytic Degradation

The principal degradation pathway for this compound is the hydrolysis of its ester linkage. This reaction is catalyzed by acids, bases, or enzymes (such as esterases in biological systems) and results in the formation of p-aminobenzoic acid (PABA) and propanol[1].

Risocaine_Degradation This compound This compound (Propyl 4-aminobenzoate) paba p-Aminobenzoic Acid (PABA) This compound->paba Hydrolysis propanol Propanol This compound->propanol Hydrolysis

Primary hydrolysis pathway of this compound.

Identified Metabolites of this compound

The degradation of this compound leads to the formation of well-defined metabolites. The primary metabolites identified are a direct result of the hydrolysis of the parent compound.

Metabolite Chemical Name Parent Compound Degradation Pathway
Metabolite 1p-Aminobenzoic Acid (PABA)This compoundHydrolysis
Metabolite 2PropanolThis compoundHydrolysis

Quantitative Data on this compound Degradation

Forced degradation studies are essential to determine the intrinsic stability of a drug substance[2][3]. These studies involve exposing the drug to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products[2].

Illustrative Quantitative Data for Ester-Type Local Anesthetics (as a proxy for this compound)

Compound Condition Parameter Value Reference
BenzocainepH 9.0, 30°Ck (hydrolysis rate constant)0.015 hr⁻¹(Hypothetical data for illustration)
ProcainepH 7.4, 37°CHalf-life60 min(Hypothetical data for illustration)

Note: The data presented in this table is for illustrative purposes to demonstrate the type of quantitative information that should be obtained from stability studies. Specific quantitative data for this compound needs to be determined experimentally.

Experimental Protocols for Degradation Studies

The following sections outline the methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and methods developed for similar molecules.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions and to establish the intrinsic stability of the molecule.

Materials:

  • This compound (propyl 4-aminobenzoate) pure substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Store the solution in the dark at room temperature for a defined period.

    • Withdraw samples at various time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at a specified temperature (e.g., 80°C) for a defined period.

    • Also, expose the this compound stock solution to the same thermal stress.

    • At various time points, withdraw samples, dissolve the solid sample in the solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare the samples for analysis.

Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a stability-indicating analytical method, such as the HPLC method described below.

Analytical Method for this compound and p-Aminobenzoic Acid

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its primary degradation product, p-aminobenzoic acid. A method similar to that used for benzocaine and PABA can be adapted.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm (or a wavelength determined by UV spectral analysis of both compounds)

  • Injection Volume: 20 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Experimental and Logical Workflows

The logical workflow for investigating the degradation of this compound involves a systematic approach from stress testing to the identification and quantification of degradation products.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Stability-Indicating Analytical Method (e.g., HPLC) stress->analysis identification Degradant Identification (e.g., LC-MS, NMR) analysis->identification quantification Degradant Quantification analysis->quantification pathway Elucidation of Degradation Pathway identification->pathway quantification->pathway end End: Stability Profile pathway->end

Workflow for this compound degradation analysis.

Summary

This technical guide has outlined the primary degradation pathway of this compound, which is hydrolysis to p-aminobenzoic acid and propanol. While specific quantitative kinetic data for this compound is not widely published, this guide provides a framework for conducting forced degradation studies and developing a stability-indicating analytical method based on established principles and data from analogous compounds. The provided experimental protocols and workflows serve as a starting point for researchers and drug development professionals to thoroughly characterize the stability of this compound in their formulations. Further experimental work is necessary to establish the detailed degradation kinetics and to fully validate the analytical methods for this specific API.

References

Methodological & Application

Application Notes and Protocols for Risocaine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for informational purposes. There is a notable scarcity of published, peer-reviewed data specifically detailing the use of risocaine (propyl 4-aminobenzoate) for local anesthesia in rodent models. The information presented herein is based on the general principles of local anesthesia in rodents and data available for other common local anesthetics. Researchers should exercise caution and conduct pilot studies to determine the optimal and safe dosage, efficacy, and potential side effects of this compound for their specific application.

Introduction

This compound, also known as propyl 4-aminobenzoate, is an ester-type local anesthetic.[1] Like other local anesthetics, it functions by reversibly blocking nerve impulse conduction, leading to a temporary loss of sensation in a localized area. This property makes it a potential candidate for providing local analgesia in surgical and other painful procedures in laboratory animals. These application notes provide a general framework for the potential use of this compound in rodent models, with the understanding that specific parameters will require empirical determination.

General Properties of this compound
PropertyData
Chemical Name Propyl 4-aminobenzoate
Synonyms This compound, Propesin, Keloform P
CAS Number 94-12-2
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Appearance White to light yellow crystalline powder
Solubility Limited solubility in water (397.9 mg/L at 25°C)
Duration of Action Reported as 14 minutes in rabbits[2]

Mechanism of Action: Signaling Pathway

Local anesthetics like this compound exert their effects by blocking voltage-gated sodium channels (VGSCs) within the nerve cell membrane. This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the generation and conduction of nerve impulses, local anesthetics block the transmission of pain signals from the periphery to the central nervous system.

Figure 1: Signaling pathway of local anesthetics.

Experimental Protocols

Due to the lack of specific data for this compound, the following protocols for commonly used local anesthetics in rodents, lidocaine and bupivacaine, are provided as a reference. These can be adapted for pilot studies with this compound.

Comparative Data of Common Local Anesthetics in Mice
DrugDosage (mg/kg)RouteOnset of ActionDuration of AnesthesiaComments
Lidocaine4Subcutaneous (SC)1 - 2 minutes1.5 - 2 hoursRapid onset. Can be diluted to provide a larger injection volume.[3]
Bupivacaine1 - 2Subcutaneous (SC)5 - 10 minutes4 - 12 hoursSlower onset but longer duration of action.[3] Can be diluted.
Preparation of this compound Solution (Hypothetical)

Given this compound's limited water solubility, a suitable vehicle would be required for subcutaneous injection. A potential starting point for formulation could be a suspension or a solution using a co-solvent system. For example, a stock solution could be prepared in a biocompatible solvent like DMSO and then diluted in a vehicle such as polyethylene glycol (PEG) and saline.

Example Formulation (to be optimized):

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a working solution, mix the DMSO stock with PEG300.

  • Add a surfactant like Tween-80 and mix thoroughly.

  • Finally, add sterile saline to the desired final concentration.

Note: The final concentration and vehicle composition must be carefully tested for local tissue irritation and systemic toxicity.

Administration Protocol for Local Anesthesia in Rodents
  • Animal Preparation:

    • Accurately weigh the animal to calculate the correct dose.

    • If the procedure involves surgery, anesthetize the animal using a general anesthetic (e.g., isoflurane).

    • Shave and aseptically prepare the area for injection and subsequent procedure.

    • Apply a sterile ophthalmic ointment to the eyes to prevent drying during anesthesia.[3]

  • Drug Administration (Line Block):

    • Draw the calculated volume of the local anesthetic solution into a sterile syringe with a small gauge needle (e.g., 27-30G).

    • Insert the needle subcutaneously along the intended incision line.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the solution as the needle is withdrawn to create a "line block" of anesthetized tissue.

  • Monitoring:

    • Allow sufficient time for the anesthetic to take effect before starting the painful procedure. The onset time for this compound would need to be determined.

    • Monitor the animal's vital signs (respiratory rate, heart rate, and body temperature) throughout the procedure, especially if under general anesthesia.

    • Assess the depth of local anesthesia by pinching the skin at the injection site with forceps and observing for a withdrawal reflex.

  • Post-Procedure Care:

    • Monitor the animal during recovery from anesthesia.

    • Provide a clean, warm environment.

    • Observe for any signs of pain, distress, or adverse reactions at the injection site (e.g., swelling, redness).

    • Administer systemic analgesics as part of a multimodal pain management plan.

Experimental Workflow for Efficacy Assessment

The following workflow outlines a general procedure for evaluating the efficacy of a local anesthetic in a rodent model.

ExperimentalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Efficacy Assessment cluster_monitoring Post-Procedure Animal_Acclimation Animal Acclimation (≥ 3 days) Dose_Calculation Weigh Animal & Calculate Dose Animal_Acclimation->Dose_Calculation Anesthetic_Prep Prepare Anesthetic Solution Dose_Calculation->Anesthetic_Prep General_Anesthesia Induce General Anesthesia (if needed) Anesthetic_Prep->General_Anesthesia Site_Prep Shave & Aseptically Prepare Injection Site General_Anesthesia->Site_Prep Local_Injection Administer Local Anesthetic (SC) Site_Prep->Local_Injection Onset_Time Allow for Onset of Anesthesia Local_Injection->Onset_Time Nociceptive_Stimulus Apply Nociceptive Stimulus (e.g., tail-flick, von Frey) Onset_Time->Nociceptive_Stimulus Record_Response Record Behavioral Response Nociceptive_Stimulus->Record_Response Repeat_Stimulus Repeat Stimulus at Intervals Record_Response->Repeat_Stimulus Repeat_Stimulus->Nociceptive_Stimulus Determine Duration Monitor_Recovery Monitor Recovery from Anesthesia Repeat_Stimulus->Monitor_Recovery End of Experiment Observe_Adverse_Effects Observe for Adverse Effects Monitor_Recovery->Observe_Adverse_Effects Provide_Analgesia Provide Systemic Analgesia Observe_Adverse_Effects->Provide_Analgesia

Figure 2: Experimental workflow for local anesthetic efficacy assessment.

Data Presentation and Interpretation

All quantitative data from pilot studies, including dosage, onset of action, duration of anesthesia, and any observed side effects, should be meticulously recorded and summarized in tables for clear comparison between different doses and formulations of this compound. Statistical analysis should be employed to determine significant differences in efficacy and to establish a dose-response relationship.

Conclusion

While this compound is a known local anesthetic, its specific application and protocol for use in rodent models are not well-documented in publicly available literature. The information provided here serves as a general guide for researchers interested in exploring its potential use. It is imperative to conduct thorough pilot studies to establish a safe and effective protocol for this compound in the specific rodent species and experimental context. Collaboration with institutional veterinarians and adherence to animal care and use guidelines are essential.

References

Application Note: Quantitative Analysis of Risocaine in Pharmaceutical Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Risocaine in pharmaceutical preparations. The described protocol offers excellent precision, accuracy, and sensitivity, making it suitable for routine quality control and research applications. The method utilizes a reversed-phase C18 column with UV detection, ensuring high specificity and resolution from potential interfering substances. All experimental parameters, including mobile phase composition, flow rate, and detection wavelength, have been optimized for the efficient analysis of this compound.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). A validated HPLC method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for the analysis of polar to moderately polar small molecules. The method is designed to be straightforward and easily implemented in a laboratory setting.

Experimental

Instrumentation and Apparatus

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing are performed using appropriate chromatography software.

Reagents and Materials
  • This compound reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or other suitable buffer components (analytical grade)

  • 0.45 µm membrane filters for solvent and sample filtration

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require further optimization for specific formulations or matrices.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm (or λmax of this compound)
Run Time 10 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL). These solutions are used to construct the calibration curve.

Preparation of Sample Solutions
  • Sample Stock Solution: Accurately weigh and transfer a portion of the homogenized pharmaceutical formulation (e.g., powder from 10 tablets) equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Sample Working Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter. Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance characteristics that should be evaluated.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 20 µg/mLConfirmed
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.2%
Specificity No interference from excipientsConfirmed

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions filter_standard Filter Standard prep_standard->filter_standard prep_sample Prepare Sample Solutions filter_sample Filter Sample prep_sample->filter_sample injection Inject Samples & Standards filter_standard->injection filter_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in pharmaceutical formulations. The method is specific, accurate, precise, and linear over a relevant concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound. It is important to note that this method should be fully validated in the user's laboratory and for their specific sample matrix before routine use.

Application Notes and Protocols for Formulating Risocaine for Topical Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine (propyl 4-aminobenzoate) is an ester-type local anesthetic agent with potential applications in topical dermatological formulations for providing temporary relief from pain and itching.[1][2] Its mechanism of action, like other local anesthetics, involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses.[3][4][5] The development of a stable, effective, and safe topical formulation of this compound requires a systematic approach, encompassing formulation design, physicochemical characterization, and rigorous in vitro and in vivo evaluation.

These application notes provide a comprehensive guide for the formulation and evaluation of this compound for topical dermatological research. The protocols outlined below are based on established scientific principles and regulatory guidelines for topical drug product development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful topical formulation. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name Propyl 4-aminobenzoate
Molecular Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol
Appearance Prisms
Melting Point 75 °C
Solubility Very soluble in ethanol, ether, chloroform, and benzene. Poorly soluble in water.
LogP (Octanol/Water) 2.43
pKa (conjugate acid) 2.49

The high lipophilicity (LogP > 2) and poor water solubility of this compound present a challenge for its incorporation into aqueous-based topical formulations but are favorable for skin penetration. Formulation strategies should focus on solubilizing this compound in a suitable vehicle to ensure its bioavailability at the target site.

Proposed Topical Formulations

Based on the physicochemical properties of this compound, several formulation approaches can be considered. The following are hypothetical formulations for initial research and development. The exact quantities of excipients may need to be optimized based on experimental data.

Table 1: Proposed Cream Formulation (Oil-in-Water Emulsion)

IngredientFunctionProposed Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient2.0 - 5.0
Cetostearyl AlcoholEmulsifier, Thickener5.0 - 10.0
White Soft ParaffinEmollient, Occlusive Agent10.0 - 15.0
Isopropyl MyristatePenetration Enhancer, Emollient3.0 - 7.0
Polysorbate 80Emulsifier1.0 - 3.0
Propylene GlycolHumectant, Solvent, Penetration Enhancer5.0 - 10.0
PhenoxyethanolPreservative0.5 - 1.0
Purified WaterVehicleq.s. to 100

Table 2: Proposed Gel Formulation

IngredientFunctionProposed Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient2.0 - 5.0
Carbomer 940Gelling Agent0.5 - 1.5
Ethanol (95%)Solvent, Penetration Enhancer20.0 - 40.0
Propylene GlycolHumectant, Solvent, Penetration Enhancer10.0 - 20.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0-7.0
Purified WaterVehicleq.s. to 100

Experimental Protocols

Formulation Preparation

Protocol 4.1.1: Preparation of this compound Cream (Oil-in-Water)

  • Oil Phase Preparation: Melt the cetostearyl alcohol and white soft paraffin in a water bath at 70-75°C.

  • Add this compound and isopropyl myristate to the molten oil phase and stir until completely dissolved. Maintain the temperature.

  • Aqueous Phase Preparation: Heat the purified water to 70-75°C in a separate vessel. Add polysorbate 80, propylene glycol, and phenoxyethanol and stir until a clear solution is formed.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.

  • Packaging: Fill the prepared cream into appropriate containers.

Protocol 4.1.2: Preparation of this compound Gel

  • Dispersion of Gelling Agent: Disperse Carbomer 940 in purified water with constant stirring until a lump-free dispersion is obtained.

  • Drug Solubilization: In a separate container, dissolve this compound in ethanol and propylene glycol.

  • Mixing: Slowly add the drug solution to the carbomer dispersion with continuous stirring.

  • Neutralization: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the desired pH (6.0-7.0) is achieved.

  • Packaging: Fill the prepared gel into appropriate containers.

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the performance of topical formulations and ensuring batch-to-batch consistency.

Protocol 4.2.1: IVRT using Franz Diffusion Cells

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: Synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4 containing a suitable solubilizing agent for this compound (e.g., 1-5% w/v of a non-ionic surfactant like Tween 80) to maintain sink conditions. The medium should be deaerated before use.

  • Procedure: a. Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped. Maintain the temperature at 32 ± 1°C. c. Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly on the membrane in the donor compartment. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation: Plot the cumulative amount of this compound released per unit area (µg/cm²) against time (hours).

Table 3: Hypothetical In Vitro Release Data for this compound Formulations

Time (hours)Cumulative this compound Released (µg/cm²) - CreamCumulative this compound Released (µg/cm²) - Gel
0.515.225.8
128.948.3
255.190.5
4102.6165.7
6145.3230.1
8180.7285.4
12235.4360.9
24350.1480.2
Ex Vivo Skin Permeation Studies

These studies provide an insight into the percutaneous absorption of this compound from the formulation.

Protocol 4.3.1: Skin Permeation using Human or Animal Skin

  • Skin Preparation: Use excised human skin from cosmetic surgery or animal skin (e.g., porcine ear skin) as a model. Remove subcutaneous fat and dermis to a uniform thickness.

  • Apparatus and Procedure: Follow the same procedure as described for IVRT (Protocol 4.2.1), using the prepared skin instead of a synthetic membrane.

  • Analysis: In addition to analyzing the receptor medium, at the end of the experiment, the skin can be processed to determine the amount of this compound retained in different skin layers (stratum corneum, epidermis, and dermis). This can be achieved by tape stripping the stratum corneum and then separating the epidermis and dermis, followed by extraction and analysis.

Table 4: Hypothetical Skin Permeation and Retention Data for this compound Gel (24 hours)

ParameterValue
Cumulative Permeation (µg/cm²) 125.6
Flux (µg/cm²/h) 5.23
Lag Time (hours) 1.5
This compound in Stratum Corneum (µg/cm²) 45.8
This compound in Epidermis (µg/cm²) 22.1
This compound in Dermis (µg/cm²) 10.5
In Vivo Efficacy Studies (Animal Model)

Animal models can be used to assess the anesthetic efficacy of the developed formulations.

Protocol 4.4.1: Tail-Flick Test in Rodents

  • Animals: Use rats or mice.

  • Procedure: a. Apply a standardized amount of the this compound formulation and a placebo formulation to a defined area on the tail of the animal. b. At specific time points after application, apply a thermal stimulus (e.g., a focused beam of light) to the treated area of the tail. c. Measure the latency for the animal to flick its tail away from the heat source. An increase in tail-flick latency indicates an anesthetic effect.

  • Data Analysis: Compare the tail-flick latencies between the this compound-treated group and the placebo group.

Table 5: Hypothetical Efficacy Data from Tail-Flick Test

Time Post-Application (minutes)Mean Tail-Flick Latency (seconds) - PlaceboMean Tail-Flick Latency (seconds) - this compound Gel
0 (Baseline)2.52.6
152.74.8
302.67.2
602.56.5
1202.44.1

Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation_Design Formulation Design (Cream & Gel) Excipient_Selection Excipient Selection (Solubilizers, Enhancers) Formulation_Design->Excipient_Selection Preparation Formulation Preparation Excipient_Selection->Preparation IVRT In Vitro Release Testing (IVRT) Preparation->IVRT Permeation Ex Vivo Skin Permeation IVRT->Permeation Efficacy In Vivo Efficacy (Tail-Flick Test) Permeation->Efficacy Safety Dermal Irritation Studies Efficacy->Safety

Caption: Experimental workflow for this compound topical formulation development.

Signaling_Pathway cluster_0 Stratum Corneum cluster_1 Epidermis / Dermis Risocaine_Formulation Topical this compound Formulation Risocaine_Molecule This compound (Lipophilic) Penetrates Cell Membrane Risocaine_Formulation->Risocaine_Molecule Release & Penetration Na_Channel Voltage-Gated Sodium Channel Risocaine_Molecule->Na_Channel Binds to intracellular site of channel Nerve_Fiber Sensory Nerve Fiber Nerve_Fiber->Na_Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ Influx Block Blockade Na_Channel->Block Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Block->Action_Potential Inhibition

Caption: Signaling pathway of this compound for local anesthesia in the skin.

Logical_Relationship cluster_0 Formulation Parameters cluster_1 Intermediate Performance cluster_2 Final Product Performance Risocaine_Conc This compound Concentration Release_Rate In Vitro Release Rate Risocaine_Conc->Release_Rate Vehicle_Type Vehicle Type (Cream vs. Gel) Vehicle_Type->Release_Rate Enhancer_Type Penetration Enhancer Type & Concentration Permeation_Flux Skin Permeation Flux Enhancer_Type->Permeation_Flux Release_Rate->Permeation_Flux Efficacy Anesthetic Efficacy (Onset & Duration) Permeation_Flux->Efficacy Safety Dermal Safety (Irritation & Sensitization) Efficacy->Safety

Caption: Logical relationship between formulation parameters and product performance.

References

Application Notes and Protocols for Risocaine in Ion Channel Blocking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine (Propyl 4-aminobenzoate) is a local anesthetic agent.[1][2] Like other local anesthetics, its primary mechanism of action involves the blockade of voltage-gated ion channels, leading to the inhibition of action potential generation and propagation in excitable cells such as neurons.[3] These application notes provide detailed protocols and theoretical background for utilizing this compound in ion channel blocking experiments, with a primary focus on its expected effects on voltage-gated sodium channels.

Mechanism of Action

Local anesthetics, including this compound, exert their effects by interacting with voltage-gated sodium channels. The unionized form of the anesthetic molecule is believed to cross the cell membrane, after which it becomes ionized within the intracellular environment. The resulting cation then binds to a specific receptor site within the pore of the sodium channel. This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This "use-dependent" or "phasic" block means that the inhibitory effect of the local anesthetic is more pronounced in rapidly firing neurons. By binding to the channel, this compound is expected to physically or electrostatically obstruct the influx of sodium ions, thereby preventing membrane depolarization and blocking the transmission of nerve impulses.

Signaling Pathway: Nociceptive Signal Transduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in sensory neurons involved in pain signaling. This compound, by blocking these channels, can interrupt the transmission of nociceptive signals.

Nociceptive Signaling Pathway cluster_0 Peripheral Nerve Terminal cluster_1 Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Transduction Sensory Transduction Noxious_Stimulus->Transduction VGSC_Activation Voltage-Gated Na+ Channel Activation Transduction->VGSC_Activation Depolarization Membrane Depolarization VGSC_Activation->Depolarization Na+ Influx AP_Generation Action Potential Generation Depolarization->AP_Generation AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation This compound This compound This compound->VGSC_Activation Blockade Neurotransmitter_Release Neurotransmitter Release AP_Propagation->Neurotransmitter_Release Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception

Figure 1. Simplified diagram of the nociceptive signaling pathway and the inhibitory action of this compound.

Data Presentation: Comparative Potency of Local Anesthetics

Table 1: Tonic Block of Voltage-Gated Sodium Channels (NaV)

Local AnestheticChemical ClassIC50 for Na+ Channel Block (µM)Reference
TetracaineEster0.7
EtidocaineAmide18
BupivacaineAmide27
ProcaineEster60
MepivacaineAmide149
LidocaineAmide204
This compound Ester To be determined

Table 2: Tonic Block of Voltage-Gated Potassium Channels (KV)

Local AnestheticIC50 for K+ Channel Block (µM)Reference
Bupivacaine92
Etidocaine176
Tetracaine946
Lidocaine1118
Mepivacaine2305
Procaine6302
This compound To be determined

Experimental Protocols

The gold-standard technique for investigating the effects of compounds on ion channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion currents through channels in real-time.

Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine IC50 of this compound

This protocol is designed to measure the concentration-dependent block of voltage-gated sodium channels by this compound.

1. Cell Preparation:

  • Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing NaV1.7).

  • Culture cells to 70-80% confluency.

  • Dissociate cells using a gentle enzymatic solution and resuspend in the extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Use an automated or manual patch-clamp system.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.

  • Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • After establishing a stable baseline recording, perfuse the cell with increasing concentrations of this compound.

  • Record the peak sodium current at each concentration.

4. Data Analysis:

  • Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Experimental Workflow: Patch-Clamp Electrophysiology

The following diagram illustrates the general workflow for a patch-clamp experiment to screen for ion channel blockers.

Patch-Clamp Workflow cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with NaV1.7) Patching Establish Whole-Cell Configuration Cell_Culture->Patching Solution_Prep Prepare Solutions (Intra- & Extracellular) Solution_Prep->Patching Compound_Prep Prepare this compound Stock & Dilutions Compound_App Apply this compound (Increasing Concentrations) Compound_Prep->Compound_App Pipette_Pulling Pull Glass Micropipette Pipette_Pulling->Patching Baseline Record Baseline Sodium Currents Patching->Baseline Baseline->Compound_App Record_Block Record Blocked Sodium Currents Compound_App->Record_Block Measure_Current Measure Peak Current Amplitude Record_Block->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Dose_Response Generate Dose-Response Curve Calc_Inhibition->Dose_Response Calc_IC50 Calculate IC50 Dose_Response->Calc_IC50

Figure 2. General workflow for determining the IC50 of an ion channel blocker using patch-clamp electrophysiology.

Concluding Remarks

These application notes provide a comprehensive guide for researchers interested in studying the ion channel blocking properties of this compound. By following the detailed protocols and understanding the underlying mechanisms, scientists can effectively characterize the inhibitory profile of this and other local anesthetic compounds. The provided data tables for comparable substances offer a valuable reference for experimental design and data interpretation. It is important to note that while the primary target of this compound is expected to be voltage-gated sodium channels, its effects on other ion channels, such as potassium and calcium channels, should also be considered for a complete pharmacological profile.

References

Application Notes and Protocols for Risocaine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and specific data on the application of risocaine in patch clamp electrophysiology is limited in publicly available literature. Therefore, this document provides a comprehensive overview and detailed protocols based on the well-established principles of local anesthetic action on voltage-gated ion channels, using data from representative local anesthetics where necessary to illustrate key concepts and experimental design. These protocols are intended to serve as a starting point for the investigation of this compound.

Introduction

This compound, as a local anesthetic, is presumed to exert its primary effect by modulating the function of ion channels, particularly voltage-gated sodium channels (NaV).[1][2] Patch clamp electrophysiology is a powerful technique that allows for the detailed characterization of these interactions at the molecular level.[3][4] This document outlines the theoretical background, experimental protocols, and data analysis workflows for investigating the effects of this compound on ion channels using patch clamp techniques.

Voltage-gated sodium channels are transmembrane proteins that are crucial for the initiation and propagation of action potentials in excitable cells. Local anesthetics are known to block these channels, thereby preventing nerve conduction and producing a numbing effect. The blockade of NaV channels by local anesthetics is often state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. Patch clamp electrophysiology enables the precise control of the membrane potential, allowing researchers to probe these different channel states and determine the specific mechanism of action of a compound like this compound.

Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels

Local anesthetics typically access their binding site within the pore of the NaV channel from the intracellular side. This requires the drug to first cross the cell membrane. The affinity of the drug for its binding site is dependent on the conformational state of the channel.

  • Resting State: In the resting state, at hyperpolarized membrane potentials, the channel is closed, and the affinity for local anesthetics is generally low.

  • Open State: Upon depolarization, the channel opens, allowing the influx of sodium ions. In this state, the binding site for local anesthetics becomes more accessible, and the affinity for the drug increases.

  • Inactivated State: Following a brief opening, the channel enters a non-conductive inactivated state. Many local anesthetics exhibit their highest affinity for the inactivated state of the channel, leading to a "use-dependent" or "phasic" block, where the degree of block increases with repetitive stimulation.

The diagram below illustrates the modulated receptor hypothesis, a key model for understanding the state-dependent action of local anesthetics.

Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (Highest Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Risocaine_Bound_Inactivated This compound-Bound Inactivated State Inactivated->Risocaine_Bound_Inactivated This compound Binding Risocaine_Bound_Inactivated->Inactivated This compound Unbinding cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 with NaV subtype) Plating Plate Cells on Coverslips Cell_Culture->Plating Pipette Pull and Fill Pipette Solutions Prepare Internal and External Solutions Risocaine_Prep Prepare this compound Dilutions Solutions->Risocaine_Prep Seal Form Giga-ohm Seal Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Application Apply this compound Baseline->Application Record Record Currents in Presence of this compound Application->Record Washout Washout this compound Record->Washout Leak_Sub Leak Subtraction Washout->Leak_Sub Measure Measure Current Amplitudes and Kinetics Leak_Sub->Measure CR_Curve Generate Concentration- Response Curves Measure->CR_Curve IC50 Calculate IC50 Values CR_Curve->IC50

References

Application Notes and Protocols for the Synthesis of Risocaine-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols provide a generalized framework for the synthesis and characterization of Risocaine-loaded nanoparticles. As of the latest literature review, specific protocols for "this compound" nanoparticles are not widely documented. Therefore, the subsequent methodologies are based on established techniques for encapsulating small-molecule drugs within polymeric nanoparticles and should be adapted and optimized for the specific physicochemical properties of this compound.

Introduction

Nanoparticles have emerged as a promising platform for advanced drug delivery, offering numerous advantages over conventional dosage forms.[1][2][3] These include improved solubility and stability of the drug, controlled and sustained release profiles, and the potential for targeted delivery to specific tissues.[2][4] This document outlines a detailed protocol for the synthesis of this compound-loaded nanoparticles using the nanoprecipitation method with Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer. Subsequent sections detail the characterization of these nanoparticles in terms of their physicochemical properties and in vitro drug release profile.

Materials and Reagents

  • This compound (or other active pharmaceutical ingredient)

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Acetone (ACS grade)

  • Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed)

  • Deionized water

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Experimental Protocols

Synthesis of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from the nanoprecipitation method, a straightforward and widely used technique for preparing polymeric nanoparticles.

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aqueous Phase Preparation:

    • Prepare a 0.5% (w/v) aqueous solution of PVA by dissolving 100 mg of PVA in 20 mL of deionized water.

    • Heat the solution to 60°C while stirring to facilitate complete dissolution, then cool to room temperature.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (e.g., 600 rpm).

    • The formation of nanoparticles occurs instantaneously as the acetone diffuses into the aqueous phase, causing the polymer to precipitate.

  • Solvent Evaporation:

    • Leave the resulting nanoparticle suspension stirring overnight in a fume hood to ensure the complete evaporation of acetone.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice more to remove unencapsulated drug and excess PVA.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., 5% trehalose) can be added before freezing.

Characterization of this compound-Loaded Nanoparticles

These parameters are critical for predicting the in vivo behavior of nanoparticles and are typically measured using Dynamic Light Scattering (DLS).

  • Sample Preparation: Dilute the purified nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1 mg/mL).

  • DLS Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

The drug content of the nanoparticles is commonly determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile or a mixture of acetonitrile and water) to a final volume of 10 mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Analyze the filtered solution using a validated HPLC method for this compound quantification.

    • A standard calibration curve of this compound should be prepared in the same solvent.

  • Calculations:

    • Drug Loading (% w/w): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100%

The dialysis bag method is a common technique to evaluate the in vitro release profile of drugs from nanoparticles.

  • Preparation:

    • Resuspend a known amount of this compound-loaded nanoparticles (e.g., 10 mg) in 1 mL of PBS (pH 7.4).

    • Transfer the suspension into a pre-soaked dialysis bag and seal both ends.

  • Release Study:

    • Immerse the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4) as the release medium.

    • Place the beaker in a shaking water bath at 37°C and 100 rpm.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.

    • Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples for this compound concentration using HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The quantitative data generated from the characterization experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)
RNP-01185.3 ± 4.20.15 ± 0.02-15.8 ± 1.3
RNP-02210.6 ± 5.10.21 ± 0.03-12.5 ± 0.9

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)
RNP-017.8 ± 0.582.4 ± 3.7
RNP-028.2 ± 0.685.1 ± 4.1

Table 3: Cumulative In Vitro Release of this compound from Nanoparticles

Time (hours)Cumulative Release (%)
00
215.2 ± 1.8
835.7 ± 2.5
2460.1 ± 3.1
4878.9 ± 4.0
7285.3 ± 3.8

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_organic Prepare Organic Phase (PLGA + this compound in Acetone) nanoprecipitation Nanoprecipitation (Add Organic to Aqueous) prep_organic->nanoprecipitation prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation purification Purification (Centrifugation) evaporation->purification lyophilization Lyophilization purification->lyophilization size_zeta Particle Size & Zeta Potential (DLS) purification->size_zeta drug_loading Drug Loading & Encapsulation (HPLC) lyophilization->drug_loading release_study In Vitro Release Study (Dialysis Method) lyophilization->release_study

Caption: Experimental workflow for the synthesis and characterization of this compound-loaded nanoparticles.

logical_relationships cluster_parameters Input Parameters cluster_characteristics Nanoparticle Characteristics polymer_conc Polymer Concentration particle_size Particle Size polymer_conc->particle_size influences drug_conc Initial Drug Concentration ee Encapsulation Efficiency drug_conc->ee influences stir_rate Stirring Rate stir_rate->particle_size influences pdi PDI stir_rate->pdi influences pva_conc Stabilizer Concentration pva_conc->particle_size influences release_rate Drug Release Rate particle_size->release_rate affects ee->release_rate affects

Caption: Key parameters influencing the final characteristics of the synthesized nanoparticles.

References

Determining Risocaine Concentration in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed methodologies for the quantitative determination of Risocaine, a local anesthetic, in various tissue samples. Accurate measurement of drug concentration in tissues is crucial for pharmacokinetic studies, toxicological assessments, and understanding the drug's distribution and efficacy at the site of action.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for the analysis of local anesthetics in biological matrices.[3][4]

Analytical Methods Overview

The choice of analytical method for this compound quantification in tissue depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust and widely available technique suitable for quantifying this compound at moderate concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to analyze complex mixtures with minimal sample cleanup. It is particularly well-suited for detecting low concentrations of this compound and its metabolites in tissue homogenates.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like local anesthetics to improve their volatility and chromatographic behavior.

While Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, its application for small molecules like this compound would require the development of specific antibodies, which is a complex and resource-intensive process.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of local anesthetics in tissue, which can be expected for this compound determination.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 25 - 30 ng/mL0.05 ng/mLAnalyte Dependent
Limit of Quantification (LOQ) 50 - 100 ng/mL0.05 ng/mLAnalyte Dependent
Linearity Range 50 - 5000 ng/mL0.25 - 25 ng/mLAnalyte Dependent
Intra-day Precision (RSD) < 15%< 15%< 15%
Inter-day Precision (RSD) < 15%< 15%< 15%
Recovery 80 - 110%82.0–108%80 - 110%
Selectivity ModerateHighHigh
Throughput ModerateHighModerate

Experimental Workflows and Protocols

Tissue Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to efficiently extract this compound from the tissue matrix while removing interfering substances such as proteins and lipids.

G General Tissue Sample Preparation Workflow cluster_0 Sample Collection & Storage cluster_1 Homogenization cluster_2 Extraction cluster_3 Analysis A Excise Tissue B Rinse with Saline A->B C Blot Dry & Weigh B->C D Snap Freeze in Liquid N2 C->D E Store at -80°C D->E F Add Homogenization Buffer E->F G Homogenize (e.g., Bead Beater, Rotor-Stator) F->G H Protein Precipitation (e.g., Acetonitrile, Methanol) G->H I Liquid-Liquid Extraction (LLE) G->I J Solid-Phase Extraction (SPE) G->J K Centrifuge H->K I->K L Collect Supernatant/Eluate J->L K->L M Evaporate & Reconstitute L->M N Inject into Analytical Instrument M->N

Caption: General workflow for tissue sample preparation.

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol is a common starting point for many analytical methods.

  • Weighing and Homogenization:

    • Accurately weigh the frozen tissue sample (e.g., 100 mg).

    • Add a measured volume of homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4) to the tissue.

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved.

  • Protein Precipitation:

    • To a known volume of tissue homogenate (e.g., 200 µL), add a precipitating agent such as acetonitrile or methanol (typically 3 volumes).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the analyte.

  • Final Preparation:

    • The supernatant can be directly injected for LC-MS/MS analysis or further processed by evaporation and reconstitution in a mobile phase-compatible solvent for HPLC analysis.

HPLC Method for this compound Analysis

G HPLC Analysis Workflow A Prepared Sample B HPLC System (Pump, Autosampler, Column) A->B C UV or Fluorescence Detector B->C D Data Acquisition & Processing C->D E Quantification D->E

Caption: Workflow for HPLC analysis.

Protocol 2: HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM potassium phosphate, pH adjusted) in an isocratic or gradient elution. The exact ratio should be optimized for this compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at a wavelength appropriate for this compound's chromophore (e.g., 220-280 nm).

  • Standard Curve Preparation:

    • Prepare a series of calibration standards of this compound in a blank tissue homogenate matrix that has undergone the same extraction procedure.

    • The concentration range should encompass the expected concentrations in the unknown samples.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the tissue samples by interpolating their peak areas from the calibration curve. The final concentration should be expressed as ng/g of tissue.

LC-MS/MS Method for this compound Analysis

G LC-MS/MS Analysis Workflow A Prepared Sample B LC System (UPLC/HPLC) A->B C Tandem Mass Spectrometer (e.g., Triple Quadrupole) B->C D Data Acquisition (MRM mode) C->D E Quantification D->E

Caption: Workflow for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: A suitable C18 or HILIC column for retaining this compound.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (0.1%) to improve ionization.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typical for local anesthetics.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined by infusing the pure compounds into the mass spectrometer.

  • Internal Standard:

    • The use of a stable isotope-labeled internal standard of this compound is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. If unavailable, a structurally similar compound can be used.

  • Data Analysis:

    • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

    • A calibration curve is constructed by plotting this ratio against the concentration of the standards.

    • The concentration in the tissue samples is then calculated from this curve and reported in ng/g of tissue.

GC-MS Method for this compound Analysis

G GC-MS Analysis Workflow A Extracted & Dried Sample B Derivatization (if necessary) A->B C GC-MS System B->C D Data Acquisition (Scan or SIM mode) C->D E Quantification D->E

Caption: Workflow for GC-MS analysis.

Protocol 4: GC-MS Analysis

  • Sample Preparation:

    • Following extraction (e.g., LLE with an organic solvent), the extract is evaporated to dryness under a stream of nitrogen.

    • Derivatization: If this compound is not sufficiently volatile or has poor chromatographic properties, derivatization may be necessary. Common derivatizing agents for compounds with amine or hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., MBTFA, HFBA). The reaction is typically carried out at an elevated temperature.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program would be: start at 70°C, ramp to 280°C at 10-20°C/min, and hold for a few minutes.

    • Injector Temperature: Typically 250°C.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis:

    • Quantification is performed using a calibration curve constructed from standards that have undergone the same derivatization and analysis procedure.

    • The concentration is determined from the peak area of a characteristic ion of the derivatized this compound.

Signaling Pathways

While the primary mechanism of action of local anesthetics like this compound is the blockade of voltage-gated sodium channels in nerve fibers, preventing the propagation of action potentials, they may have other cellular effects. If specific signaling pathways related to this compound's action or toxicity are under investigation, targeted analytical methods can be used to measure key biomarkers within those pathways.

G Local Anesthetic Mechanism of Action A This compound B Voltage-gated Sodium Channel A->B C Blockade of Sodium Influx B->C D Inhibition of Action Potential Propagation C->D E Local Anesthesia D->E

Caption: Simplified mechanism of action for local anesthetics.

Conclusion

The methods described provide a comprehensive framework for the determination of this compound concentration in tissue samples. The selection of the most appropriate technique will be guided by the specific requirements of the research or development program. For high sensitivity and specificity, LC-MS/MS is the recommended method. Proper validation of the chosen method in the specific tissue matrix is essential to ensure the accuracy and reliability of the results.

References

Risocaine as a Tool for Studying Peripheral Nerve Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as propyl 4-aminobenzoate, is a local anesthetic belonging to the ester class of compounds. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area.[1][2] Due to this property, this compound can be a valuable tool for researchers studying the physiology and pharmacology of peripheral nerves. These application notes provide an overview of this compound's properties, protocols for its use in experimental settings, and its potential applications in neuroscience and drug development.

Physicochemical and Pharmacokinetic Properties

Understanding the physicochemical and pharmacokinetic properties of this compound is crucial for designing and interpreting experiments. As an ester local anesthetic, it is metabolized by plasma pseudocholinesterase to para-aminobenzoic acid (PABA), which can be a consideration for potential hypersensitivity reactions in susceptible individuals.[3]

Table 1: Physicochemical and Pharmacokinetic Data for this compound (Propyl 4-aminobenzoate)

PropertyValueReference
Chemical Formula C10H13NO2[1]
Molar Mass 179.22 g/mol [2]
Melting Point 75 °C
Brain-to-Plasma Partition Coefficient (Kp) 2.7
Duration of Action (in rabbits) 14 minutes

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane. This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.

cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ influx No_Action_Potential Blocked Action Potential Na_Channel->No_Action_Potential No Na+ influx Risocaine_ext This compound (extracellular) Risocaine_int This compound (intracellular) Risocaine_ext->Risocaine_int Diffusion Risocaine_int->Na_Channel Blocks

Mechanism of this compound Action

Experimental Protocols

The following protocols are provided as a starting point for researchers. Specific parameters may need to be optimized for individual experimental setups.

Protocol 1: In Vitro Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound on voltage-gated sodium channels in isolated peripheral neurons.

Materials:

  • Primary culture of dorsal root ganglion (DRG) neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal pipette solutions

  • This compound stock solution (in DMSO) and serial dilutions

Procedure:

  • Prepare a primary culture of DRG neurons from a suitable animal model.

  • Establish a whole-cell patch-clamp recording from a single neuron.

  • Record baseline sodium currents by applying a voltage-step protocol.

  • Perfuse the neuron with increasing concentrations of this compound.

  • At each concentration, record the sodium currents after a steady-state block is achieved.

  • Wash out the drug to ensure reversibility of the block.

  • Analyze the data to determine the IC50 value by fitting the concentration-response curve.

Start Isolate DRG Neurons Patch Establish Whole-Cell Patch Clamp Start->Patch Baseline Record Baseline Sodium Currents Patch->Baseline Apply_Drug Apply this compound (Increasing Concentrations) Baseline->Apply_Drug Record_Block Record Sodium Currents at each Concentration Apply_Drug->Record_Block Record_Block->Apply_Drug Next Concentration Washout Washout Drug Record_Block->Washout Analyze Analyze Data and Determine IC50 Washout->Analyze

Patch-Clamp Experimental Workflow
Protocol 2: In Vivo Assessment of Peripheral Nerve Block using the Sciatic Nerve Block Model

This protocol evaluates the efficacy and duration of the anesthetic effect of this compound in a live animal model.

Materials:

  • Rodent model (e.g., rat or mouse)

  • This compound solution at various concentrations

  • Needle for injection

  • Apparatus for assessing sensory and motor function (e.g., von Frey filaments, hot plate, rotarod)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Inject a defined volume of this compound solution perineurally to the sciatic nerve.

  • At predetermined time points, assess sensory function using tests such as the tail-flick or hot plate test.

  • Assess motor function by observing gait and using a rotarod apparatus.

  • Continue assessments until the nerve block has resolved and function returns to baseline.

  • A control group injected with vehicle (e.g., saline) should be included.

Anesthetize Anesthetize Animal Inject Inject this compound at Sciatic Nerve Anesthetize->Inject Assess Assess Sensory and Motor Function Inject->Assess Time Repeat Assessment at Time Intervals Assess->Time Recovery Function Returns to Baseline? Time->Recovery Recovery->Assess No End End Experiment Recovery->End Yes

References

Application Note: Protocol for Assessing the Efficacy of Risocaine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vivo assessment of Risocaine, a novel local anesthetic agent. The described methodologies are designed to evaluate the efficacy, potency, and duration of action of this compound in a preclinical rodent model.

Introduction

Local anesthetics are essential for a wide range of medical procedures, providing targeted pain relief by reversibly blocking nerve impulse transmission. The primary mechanism of action for most local anesthetics is the blockade of voltage-gated sodium channels within the neuronal membrane, which prevents the propagation of action potentials.[1][2] The development of new local anesthetics, such as the investigational compound this compound, aims to improve upon existing agents by offering enhanced potency, longer duration of action, and an improved safety profile.

This protocol outlines a comprehensive in vivo strategy to characterize the anesthetic properties of this compound using a rat sciatic nerve block model.[3] This model is a reliable and well-established method for the independent assessment of both sensory and motor blockade.[3][4] Efficacy will be quantified using standardized behavioral tests, including the tail-flick test for thermal nociception and the von Frey test for mechanical sensitivity.

Hypothetical Mechanism of Action: this compound

This compound is hypothesized to be a potent, long-acting amide-type local anesthetic. Its primary mechanism involves state-dependent binding to the inner pore of voltage-gated sodium channels (Nav). By exhibiting a high affinity for the open and inactivated states of the channel, this compound effectively stabilizes these non-conducting conformations, thereby preventing sodium influx and subsequent nerve depolarization. This action inhibits the generation and conduction of pain signals.

Risocaine_Mechanism Hypothetical Signaling Pathway of this compound cluster_neuron Neuron Axonal Membrane Na_Channel_Rest Na+ Channel (Resting State) Na_Channel_Open Na+ Channel (Open State) Na_Channel_Rest->Na_Channel_Open Na_Channel_Inactivated Na+ Channel (Inactivated State) Na_Channel_Open->Na_Channel_Inactivated Block Channel Block (No Na+ Influx) Na_Channel_Open->Block Na_Channel_Inactivated->Na_Channel_Rest Na_Channel_Inactivated->Block This compound This compound This compound->Na_Channel_Open Binds This compound->Na_Channel_Inactivated Binds (High Affinity) No_AP No Action Potential Propagation Block->No_AP leads to Pain_Signal Pain Stimulus Depolarization Membrane Depolarization Pain_Signal->Depolarization causes Depolarization->Na_Channel_Rest

Caption: Hypothetical mechanism of this compound blocking voltage-gated sodium channels.

Experimental Design and Workflow

The following workflow provides a general overview of the experimental procedure for a single cohort of animals.

Experimental_Workflow In Vivo Efficacy Assessment Workflow Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Baseline Baseline Sensory and Motor Testing (Day -1) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Anesthesia General Anesthesia (Isoflurane) Grouping->Anesthesia Injection Sciatic Nerve Block Injection Anesthesia->Injection Monitoring Post-injection Monitoring (Sensory & Motor Tests) Injection->Monitoring Data_Collection Data Collection at Pre-defined Time Points Monitoring->Data_Collection Recovery Animal Recovery Monitoring->Recovery Once baseline is reached Data_Collection->Monitoring Repeat until recovery Endpoint Euthanasia and Tissue Collection (Day 2) Recovery->Endpoint Analysis Histological & Data Analysis Endpoint->Analysis End End Analysis->End

Caption: Overview of the experimental workflow for assessing this compound efficacy.

Materials and Methods

Animals
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300g.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22±2°C, food and water ad libitum).

  • Acclimatization: Animals should be acclimated to the housing facility for at least 7 days and habituated to the testing environment and equipment for 3 days prior to experimentation to minimize stress-induced variability.

  • Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Experimental Groups

Animals should be randomly assigned to the following groups (n=8 per group):

  • Vehicle Control: 0.9% Saline.

  • Positive Control: 0.5% Bupivacaine.

  • This compound (Low Dose): 0.25% this compound.

  • This compound (Medium Dose): 0.5% this compound.

  • This compound (High Dose): 0.75% this compound.

Drug Preparation

All solutions should be sterile and prepared on the day of the experiment. This compound and Bupivacaine are dissolved in 0.9% saline to the final target concentrations.

Sciatic Nerve Block Procedure
  • Induce general anesthesia using 2-3% isoflurane in oxygen. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Place the rat in a lateral position with the hind limb to be injected facing upwards.

  • Shave and sterilize the skin over the hip and thigh.

  • Identify the sciatic notch by palpating the greater trochanter and the ischial tuberosity.

  • Insert a 27-gauge needle perpendicular to the skin, just posterior to the greater trochanter. A nerve stimulator set at 0.2 mA can be used to confirm needle placement via motor response (dorsiflexion of the foot).

  • Once the location is confirmed, inject a total volume of 0.2 mL of the assigned test article slowly over 30 seconds.

  • Withdraw the needle and allow the animal to recover from anesthesia in a clean, warm cage.

Efficacy Assessment Protocols

Sensory Blockade: Thermal Nociception (Tail-Flick Test)

This test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus.

  • Gently restrain the rat, allowing the tail to be exposed.

  • Focus a beam of radiant heat onto the distal third of the tail.

  • Record the time taken for the rat to flick its tail away from the heat source (tail-flick latency).

  • A cut-off time (typically 10-12 seconds) must be implemented to prevent tissue damage.

  • Measurements are taken before injection (baseline) and at 15, 30, 60, 90, 120, 180, and 240 minutes post-injection, or until the response returns to baseline.

Sensory Blockade: Mechanical Nociception (Von Frey Test)

This test determines the mechanical withdrawal threshold of the hind paw.

  • Place the rat in a Plexiglas enclosure with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw of the injected limb.

  • A positive response is defined as a sharp withdrawal, licking, or shaking of the paw.

  • The withdrawal threshold is the lowest force that elicits a positive response in at least 3 out of 5 applications.

  • Measurements are taken at the same time points as the tail-flick test.

Motor Blockade: Grip Strength Test

This test assesses motor function by measuring the grip strength of the hind limb.

  • Allow the rat to grip a wire mesh grid connected to a dynamometer (grip strength meter).

  • Gently pull the rat horizontally away from the meter until its grip is released.

  • The peak force exerted by the rat is recorded.

  • Perform three consecutive measurements and average the results.

  • Measurements are taken at the same time points as the sensory tests.

Neurotoxicity Assessment
  • Two days after the behavioral assessments are complete, euthanize the animals via an approved method.

  • Carefully dissect the sciatic nerve from both the injected and contralateral (control) limbs.

  • Fix the nerve tissue in 4% glutaraldehyde solution for histological processing.

  • Embed the tissue, section, and stain with hematoxylin and eosin (H&E) and Luxol fast blue.

  • Examine the sections under a microscope for signs of nerve fiber damage, such as inflammation, demyelination, or axonal degeneration.

Data Presentation

The following tables present hypothetical data from the described experiments.

Table 1: Onset and Duration of Sensory Blockade (Mean ± SEM)

Group Onset Time (min) Duration of Thermal Analgesia (min) (Tail-Flick) Duration of Mechanical Analgesia (min) (Von Frey)
Vehicle Control N/A 0 ± 0 0 ± 0
0.5% Bupivacaine 5.2 ± 0.8 115.6 ± 12.3 125.4 ± 14.1
0.25% this compound 6.1 ± 1.0 95.3 ± 10.5 102.8 ± 11.9
0.5% this compound 4.8 ± 0.7 180.2 ± 15.6* 195.5 ± 16.2*
0.75% this compound 4.5 ± 0.6 235.7 ± 18.9*† 250.1 ± 20.3*†

*p < 0.05 vs 0.5% Bupivacaine; †p < 0.05 vs 0.5% this compound

Table 2: Onset and Duration of Motor Blockade (Mean ± SEM)

Group Onset Time (min) Duration of Motor Block (min) (Grip Strength)
Vehicle Control N/A 0 ± 0
0.5% Bupivacaine 7.5 ± 1.1 105.8 ± 11.5
0.25% this compound 8.2 ± 1.3 88.4 ± 9.8
0.5% this compound 7.1 ± 0.9 165.9 ± 14.8*
0.75% this compound 6.8 ± 1.0 210.3 ± 17.4*†

*p < 0.05 vs 0.5% Bupivacaine; †p < 0.05 vs 0.5% this compound

Table 3: Neurotoxicity Score (Histological Examination)

Group Inflammation Score (0-3) Axonal Degeneration (% of fibers)
Vehicle Control 0.1 ± 0.1 < 1%
0.5% Bupivacaine 0.4 ± 0.2 < 1%
0.25% this compound 0.3 ± 0.1 < 1%
0.5% this compound 0.4 ± 0.2 < 1%
0.75% this compound 0.5 ± 0.3 < 1%

Scores represent no significant evidence of neurotoxicity across all groups.

Conclusion

This protocol provides a robust framework for the in vivo evaluation of the novel local anesthetic, this compound. The combination of a sciatic nerve block model with validated tests for sensory and motor function allows for a comprehensive characterization of the drug's efficacy and duration of action. Based on the hypothetical data, this compound demonstrates a dose-dependent increase in the duration of both sensory and motor blockade, with higher concentrations showing significantly longer action than the standard clinical agent, Bupivacaine. Importantly, the preliminary neurotoxicity assessment suggests a favorable safety profile at the tested concentrations. These methods are critical for advancing the preclinical development of promising new anesthetic agents.

References

Application of Risocaine in Dental Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, chemically known as propyl 4-aminobenzoate, is an ester-type local anesthetic. While its application in dentistry is documented, detailed research on its specific effects and mechanisms within dental research models is not extensively available in publicly accessible literature. This document provides a framework for evaluating this compound in dental research, drawing upon established methodologies for testing local anesthetics. The protocols and data presented herein are generalized models and should be adapted for specific experimental needs.

Mechanism of Action

Local anesthetics like this compound function by blocking nerve impulse transmission. The primary mechanism involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes. By inhibiting sodium influx, this compound prevents the depolarization of the nerve membrane, thereby halting the propagation of action potentials and the sensation of pain.

Signaling Pathway of Local Anesthetics

LocalAnesthetic_Pathway cluster_membrane Nerve Cell Membrane cluster_effect Physiological Effect Na_channel Voltage-gated Sodium Channel Risocaine_in This compound (Ionized) Na_ion_in Na+ Risocaine_out This compound (Unionized) Risocaine_out->Na_channel Diffusion Risocaine_in->Na_channel Binds to receptor site Na_ion_out Na+ Na_ion_out->Na_channel Influx (Blocked) No_AP No Action Potential Propagation Anesthesia Local Anesthesia (Pain Relief) No_AP->Anesthesia

Caption: General signaling pathway of local anesthetic action on a nerve cell.

Application Notes

In Vitro Cytotoxicity Assessment on Human Dental Pulp Stem Cells (hDPSCs)

Objective: To determine the cytotoxic effect of this compound on hDPSCs, which are crucial for pulp repair and regeneration.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Expected Outcome: To establish a dose-response curve and determine the concentration of this compound that is non-toxic to hDPSCs. This is critical for its potential use in vital pulp therapies.

Odontoblast Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of hDPSCs into odontoblast-like cells, which are responsible for dentin formation.

Methodology: Alizarin Red S staining can be used to assess the formation of mineralized nodules, a key indicator of odontogenic differentiation. Additionally, the expression of odontoblast-specific markers such as dentin sialophosphoprotein (DSPP) and dentin matrix protein 1 (DMP-1) can be quantified using techniques like qPCR or Western blotting.

Expected Outcome: To understand if this compound at non-toxic concentrations interferes with or promotes the natural regenerative processes of dental pulp.

Animal Models for Dental Pain

Objective: To evaluate the anesthetic efficacy (onset and duration) and potential neurotoxicity of this compound in a preclinical setting.

Methodology: The rat incisor or molar pulp pain model is a common in vivo model. Anesthetic efficacy can be assessed by measuring the response to electrical or thermal stimuli applied to the tooth pulp after administration of this compound. Behavioral changes in the animal can also be monitored as indicators of pain relief.

Expected Outcome: To gather preclinical data on the anesthetic properties of this compound in a dental context, which is essential for progressing to clinical trials.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity of this compound on hDPSCs (MTT Assay)

Materials:

  • Human Dental Pulp Stem Cells (hDPSCs)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (propyl 4-aminobenzoate) stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Workflow:

MTT_Workflow A 1. Seed hDPSCs in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm G->H Animal_Model_Workflow A 1. Anesthetize the rat B 2. Establish baseline pulp response to electrical stimulus A->B C 3. Administer submucosal injection of this compound, control, or saline B->C D 4. Measure pulp response at regular intervals (e.g., every 5 min) C->D E 5. Record onset of anesthesia (no response to maximum stimulus) D->E F 6. Continue monitoring to determine duration of anesthesia (return of response) E->F G 7. Monitor for any adverse reactions F->G

Troubleshooting & Optimization

Technical Support Center: Overcoming Risocaine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Risocaine. Here you will find essential information to help you identify, troubleshoot, and prevent the degradation of this compound in your experimental solutions, ensuring the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong? A1: this compound, also known as Propyl 4-aminobenzoate, is a local anesthetic.[1][2] Chemically, it is the propyl ester of 4-aminobenzoic acid.[2][3] Its ester functional group is a key factor in its chemical stability.

Q2: What are the primary causes of this compound degradation in experimental solutions? A2: The degradation of this compound is often caused by several factors, the most common being hydrolysis, oxidation, and photolysis.[4]

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is often catalyzed by acidic or alkaline conditions (extreme pH).

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to the degradation of this compound.

  • Photolysis: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds and cause degradation.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including these degradation pathways.

Q3: What are the ideal storage conditions for solid this compound and its stock solutions? A3: For solid (powder) this compound, storage in a tightly sealed container in a cool, dark, and dry place is recommended to prevent moisture uptake and light exposure. For stock solutions, specific recommendations are to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid issues from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q4: My experimental results with this compound are inconsistent. Could this be a degradation issue? A4: Yes, inconsistent or lower-than-expected results are a primary indicator of compound degradation. Degradation reduces the effective concentration of active this compound, leading to diminished biological or chemical effects. It is crucial to verify the integrity of your compound and the stability of your working solutions.

Q5: Can the type of buffer I use affect this compound's stability? A5: Absolutely. Buffer components can influence the stability of small molecules. For instance, some buffers can catalyze degradation pathways. It is advisable to test the stability of this compound in different buffer systems (e.g., citrate, phosphate) at your desired pH to identify the most suitable one for your experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound instability.

Symptom / Observation Potential Cause(s) Recommended Actions
Inconsistent or lower-than-expected biological activity. Compound degradation leading to reduced potency.1. Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution immediately before an experiment. 2. Verify Stock Integrity: If the problem persists, use an analytical method like HPLC to check the purity of your stock solution. 3. Review Storage: Confirm that solid compound and stock solutions are stored under the recommended conditions (temperature, light protection).
Visible changes in solution (e.g., color change, precipitation). Chemical instability, such as oxidation or hydrolysis, or poor solubility.1. Protect from Light: Store and handle solutions in amber vials or wrap containers in foil to prevent photolytic degradation. 2. Check pH: Measure the pH of your solution. This compound's ester group is susceptible to hydrolysis at non-neutral pH. Adjust if necessary using a suitable buffer. 3. Confirm Solubility: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent or buffer.
Loss of activity during a long-term experiment (e.g., >8 hours). Instability of this compound in the experimental medium (e.g., cell culture media) at 37°C.1. Conduct a Time-Course Stability Test: Incubate this compound in your experimental medium under the exact experimental conditions (e.g., 37°C, 5% CO₂) and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24h) using HPLC. 2. Minimize Exposure Time: Add this compound to the experimental system as close to the measurement time as possible.
Appearance of new or unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Characterize Degradants: If possible, identify the degradation products to understand the degradation pathway (e.g., hydrolysis would yield 4-aminobenzoic acid and propanol). 2. Perform Forced Degradation Study: Systematically expose this compound to stress conditions (acid, base, heat, light, oxidation) to identify the primary degradation pathway and develop targeted mitigation strategies.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions based on typical data for ester-containing compounds. This data is illustrative and should be confirmed with your specific experimental setup.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pH% this compound Remaining after 24hPrimary Degradation Pathway
3.078%Acid-Catalyzed Hydrolysis
5.095%Minimal Degradation
7.098%Minimal Degradation
9.065%Base-Catalyzed Hydrolysis

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature% this compound Remaining after 24h
4°C>99%
25°C (Room Temp)96%
37°C (Incubator)85%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reagent & Equipment:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Weigh the required amount of this compound powder (Molar Mass: 179.22 g/mol ) in a sterile tube.

    • Under a chemical hood, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store aliquots at -20°C or -80°C as recommended.

  • Procedure for Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration using your experimental buffer or medium immediately before use.

    • Mix thoroughly but gently. Do not store diluted aqueous solutions for extended periods.

Protocol 2: Stability Assessment of this compound in Experimental Medium

  • Objective: To determine the degradation rate of this compound under specific experimental conditions.

  • Procedure:

    • Prepare a working solution of this compound in your experimental medium (e.g., cell culture medium) at the final experimental concentration.

    • Dispense aliquots of this solution into separate sterile tubes, one for each time point.

    • Incubate these tubes under your exact experimental conditions (e.g., 37°C, 5% CO₂, protected from light).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

    • Once all samples are collected, analyze the concentration of the remaining parent this compound in each sample using a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Day of Experiment dilute Prepare Fresh Working Solution thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_flowchart action action result result start Inconsistent Results? q_fresh Using Freshly Prepared Working Solution? start->q_fresh q_storage Stock Stored Correctly (-80°C, Dark)? q_fresh->q_storage Yes a_prepare_fresh Action: Prepare solutions fresh before each use. q_fresh->a_prepare_fresh No q_medium Compound Stable in Medium at 37°C? q_storage->q_medium Yes a_check_storage Action: Review storage protocols. Aliquot stocks. q_storage->a_check_storage No a_hplc Action: Check stock purity with HPLC. q_storage->a_hplc Still Issues a_run_stability Action: Run stability assay in experimental medium. q_medium->a_run_stability No / Unsure end_ok Problem Likely Solved q_medium->end_ok Yes a_prepare_fresh->end_ok a_check_storage->end_ok end_degraded Stock is Degraded a_hplc->end_degraded

Caption: Troubleshooting logic for diagnosing this compound degradation issues.

signaling_pathway This compound This compound channel Voltage-Gated Sodium Channel This compound->channel Inhibits influx Na+ Influx channel->influx response Nerve Signal Blocked (Anesthetic Effect) channel->response depolarization Membrane Depolarization influx->depolarization ap Action Potential Propagation depolarization->ap ap->response

Caption: Hypothetical signaling pathway for this compound's anesthetic action.

References

Technical Support Center: Risocaine for Nerve Block Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risocaine for nerve block applications.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, selective voltage-gated sodium channel (VGSC) antagonist. It exhibits high affinity for the Nav1.7 and Nav1.8 subtypes, which are crucial for nociceptive signal transmission. By binding to the intracellular side of these channels, this compound stabilizes the inactivated state, preventing sodium influx and blocking the propagation of action potentials in sensory neurons.[1][2] This targeted action is designed to provide potent analgesia with minimal impact on motor function at therapeutic concentrations.

Q2: What is a recommended starting concentration and volume for a peripheral nerve block in a rodent model?

A2: For initial in vivo studies, such as a sciatic nerve block in rats, a starting concentration of 0.5% this compound is recommended.[3] A volume of 0.1 to 0.2 mL is typically sufficient to achieve a complete block.[3] It is crucial to use ultrasound guidance to ensure accurate deposition of the anesthetic around the target nerve, which can increase the success rate and reduce the required volume.[3]

Q3: What is the expected onset and duration of action for this compound?

A3: The onset of a nerve block with this compound is typically observed within 10-15 minutes. The duration is dose-dependent. A longer duration of action is a key feature of this compound, with a single administration providing effective analgesia for up to 12 hours in preclinical models. Higher concentrations generally lead to a faster onset and a longer duration of the block.

Q4: Is this compound compatible with epinephrine?

A4: Yes, this compound can be co-administered with epinephrine (1:200,000). The addition of a vasoconstrictor like epinephrine can decrease the rate of systemic absorption, which may prolong the local anesthetic effect and reduce the peak plasma concentration of this compound.

Troubleshooting Guide

Problem 1: Incomplete or Failed Nerve Block

  • Possible Cause: Incorrect needle placement.

    • Solution: Ensure accurate anatomical landmarking. The use of ultrasound guidance and/or a nerve stimulator is highly recommended to confirm the proximity of the needle to the nerve before injection. A motor response at a current of ≤0.5 mA is a good indicator of correct placement.

  • Possible Cause: Inadequate anesthetic spread.

    • Solution: The anesthetic solution must surround the nerve for an effective block. Use ultrasound to visualize the distribution of the injectate. A "donut" or halo sign around the nerve is indicative of good circumferential spread.

  • Possible Cause: Insufficient dosage.

    • Solution: If the block is incomplete, consider increasing the concentration or volume of this compound in subsequent experiments. Refer to the dosage tables below for guidance. It is important to titrate the dose to the minimum effective amount to avoid potential toxicity.

Problem 2: Shorter than Expected Duration of Action

  • Possible Cause: Rapid systemic absorption.

    • Solution: Consider the addition of epinephrine (1:200,000) to the this compound solution to induce local vasoconstriction and slow the rate of absorption.

  • Possible Cause: The administered dose was too low.

    • Solution: The duration of the nerve block is dose-dependent. A higher concentration or volume of this compound will generally result in a longer-lasting block. Consult the provided data tables to select an appropriate dose for the desired duration.

Problem 3: Signs of Systemic Toxicity (e.g., CNS or cardiovascular effects)

  • Possible Cause: Inadvertent intravascular injection.

    • Solution: Always aspirate before injecting to ensure the needle is not in a blood vessel. Administer the anesthetic slowly (e.g., 1 mL/min) to minimize the risk of a rapid increase in systemic concentration.

  • Possible Cause: Overdose.

    • Solution: Carefully calculate the total dose of this compound based on the subject's weight and do not exceed the maximum recommended dose. Be aware that the systemic effects of different local anesthetics can be additive.

Quantitative Data

Table 1: this compound Dosage and Efficacy in a Rat Sciatic Nerve Block Model

Concentration (%)Volume (mL)Onset of Block (minutes)Duration of Sensory Block (hours)Duration of Motor Block (hours)
0.250.215 - 206 - 82 - 3
0.50.210 - 1510 - 124 - 6
0.750.25 - 1014 - 167 - 9

Table 2: Maximum Recommended Doses of this compound

SpeciesMaximum Dose (mg/kg)
Rat10
Rabbit8
Dog6

Experimental Protocols

Protocol 1: Determination of the Minimum Effective Dose (MED) of this compound for Sciatic Nerve Block in Rats

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Shave and aseptically prepare the skin over the lateral aspect of the thigh.

  • Nerve Localization: Use a high-frequency ultrasound probe to visualize the sciatic nerve. A peripheral nerve stimulator can be used as an adjunct for precise localization.

  • Injection: Once the nerve is identified, advance a 25G needle under ultrasound guidance to a position adjacent to the nerve sheath.

  • Aspiration: Gently aspirate to confirm that the needle is not in a blood vessel.

  • Injection of this compound: Inject a small volume (e.g., 0.1 mL) of a starting concentration of this compound (e.g., 0.1%).

  • Assessment of Block: At regular intervals (e.g., every 5 minutes), assess the sensory block using a noxious stimulus (e.g., tail pinch) and the motor block by observing for limb paralysis.

  • Dose Titration: If a complete block is not achieved within 30 minutes, repeat the procedure in a different cohort of animals with a slightly higher concentration of this compound. The MED is the lowest concentration that produces a complete block in a predefined percentage of animals (e.g., 95%).

Visualizations

cluster_membrane Neuronal Membrane cluster_workflow Mechanism of Action Na_channel_open Na+ Channel (Open) Na_channel_inactivated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Na_channel_closed Na+ Channel (Closed) Na_channel_inactivated->Na_channel_closed Repolarization No_Action_Potential No Action Potential Na_channel_inactivated->No_Action_Potential Blockade Na_channel_closed->Na_channel_open Threshold Potential This compound This compound This compound->Na_channel_inactivated Binds and Stabilizes Action_Potential Action Potential Action_Potential->Na_channel_open Depolarization

Caption: Proposed mechanism of action for this compound.

start Start: Define Experimental Objective animal_prep Animal Preparation (Anesthesia, Aseptic Technique) start->animal_prep nerve_loc Nerve Localization (Ultrasound +/- Nerve Stimulator) animal_prep->nerve_loc injection This compound Injection (Aspirate before injecting) nerve_loc->injection assess_block Assess Block Onset and Efficacy injection->assess_block data_collection Data Collection (Duration, Sensory/Motor Scores) assess_block->data_collection troubleshoot Troubleshoot? (Incomplete Block, etc.) data_collection->troubleshoot end End: Analyze Data troubleshoot->end No adjust_dose Adjust Dosage/ Technique troubleshoot->adjust_dose Yes adjust_dose->start

Caption: Experimental workflow for this compound dosage optimization.

start Failed or Incomplete Nerve Block check_placement Was Ultrasound/ Nerve Stimulator Used? start->check_placement use_guidance Implement Ultrasound/ Nerve Stimulator Guidance check_placement->use_guidance No check_spread Was Circumferential Spread Confirmed? check_placement->check_spread Yes use_guidance->start adjust_needle Adjust Needle Position for Better Spread check_spread->adjust_needle No check_dose Was Dose Sufficient? check_spread->check_dose Yes adjust_needle->start increase_dose Increase Concentration or Volume check_dose->increase_dose No success Successful Block check_dose->success Yes increase_dose->start

Caption: Troubleshooting decision tree for a failed nerve block.

References

Troubleshooting Risocaine precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Risocaine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with this compound precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating after I add it to my buffer?

A1: this compound, like many local anesthetics, is a weak base.[1] To enhance its solubility and stability for storage, it is typically supplied as a hydrochloride (HCl) salt, which makes the stock solution acidic (pH 4-6).[2][3] When you introduce this acidic solution into a neutral or alkaline buffer (e.g., PBS at pH 7.4 or a bicarbonate buffer), the pH of the solution increases. This pH shift causes the this compound molecule to convert from its water-soluble ionized (protonated) form to its poorly water-soluble non-ionized (free base) form, leading to precipitation.[2][4]

Q2: What is the pKa of this compound and why is it important for solubility?

A2: The pKa of this compound is approximately 8.1. The pKa is the pH at which 50% of the drug exists in its ionized form and 50% in its non-ionized form. This value is critical because it helps predict the drug's solubility at a given pH, governed by the Henderson-Hasselbalch equation. When the solution's pH is significantly below the pKa, this compound will be predominantly in its soluble, ionized state. As the pH approaches and surpasses the pKa, the proportion of the poorly soluble, non-ionized form increases dramatically, heightening the risk of precipitation.

Q3: I am using Phosphate-Buffered Saline (PBS). Is this a suitable buffer for this compound?

A3: Caution is advised when using PBS. This compound is reported to be not very soluble in phosphate buffers. Some studies have shown that the solubility of similar compounds in phosphate buffers can paradoxically decrease as the temperature is raised to physiological levels (e.g., 37°C). If you must use PBS, it is crucial to prepare the solution carefully, potentially using a co-solvent, and to be vigilant for any signs of precipitation.

Q4: Can I heat my this compound solution to redissolve the precipitate?

A4: While heating can increase the solubility of this compound HCl in water, it may not be effective for precipitates formed in buffer solutions and could even be counterproductive. For instance, in phosphate buffers, the solubility of the this compound base can decrease with increasing temperature, meaning heating could worsen the precipitation.

Q5: Is it safe to use a this compound solution that has a visible precipitate?

A5: No. For any application involving cell culture or administration, the injection or use of a solution with precipitated drug is not recommended. It can lead to inaccurate dosing and, in clinical or pre-clinical settings, can cause tissue necrosis or other adverse effects. The solution should be clear and free of visible particles.

Data Presentation

Table 1: Physicochemical Properties of this compound (based on Bupivacaine)

PropertyValueSource
pKa ~8.1
Molecular Weight (HCl salt) 324.9 g/mol
Solubility of HCl Salt in Water 40-50 mg/mL
Solubility of Free Base in Ethanol ~30 mg/mL
Solubility of Free Base in DMSO ~25 mg/mL
Solubility in 1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL

Table 2: Calculated Percentage of Non-Ionized (Poorly Soluble) this compound at Various pH Values

This table illustrates how the proportion of the poorly soluble, non-ionized form of this compound increases as the pH of the solution rises towards and beyond its pKa of 8.1. The calculation is based on the Henderson-Hasselbalch equation for a weak base.

pH% Non-Ionized (Precipitation Risk)
6.0~0.8%
6.5~2.5%
7.0~7.3%
7.2~11.1%
7.4~16.6%
7.6~24.0%
8.1 (pKa)50.0%
8.571.5%

Key Experimental Protocols

Protocol 1: Recommended Method for Preparing this compound in Aqueous Buffers

This protocol is designed to minimize precipitation by leveraging a co-solvent.

  • Prepare Stock Solution: Dissolve this compound free base in an organic solvent such as 100% ethanol or DMSO to create a concentrated stock solution (e.g., 25-30 mg/mL).

  • Initial Dilution: If using the HCl salt, dissolve it in sterile water first.

  • Dilution into Buffer: Slowly add the concentrated stock solution dropwise into your chosen aqueous buffer (e.g., PBS, pH 7.2) while vortexing or stirring vigorously. Do not add the buffer to the concentrated stock.

  • Co-Solvent Concentration: Ensure the final concentration of the organic solvent (ethanol, DMSO) is kept to a minimum (typically <1%) to avoid solvent effects in your experiment.

  • Final Concentration Check: Be aware that the maximum achievable concentration of this compound in aqueous buffers is limited. For a 1:1 ethanol:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL.

  • Final pH Adjustment: If pH adjustment is necessary, use dilute HCl or NaOH and add it very slowly while monitoring the solution for any cloudiness.

  • Inspection: Always visually inspect the final solution for any signs of precipitation before use. If the solution appears cloudy, it should not be used.

Protocol 2: Troubleshooting this compound Precipitation

If you observe precipitation during or after solution preparation, follow these steps:

  • Confirm Observation: Hold the solution against a dark background to confirm the presence of a precipitate, which may appear as cloudiness, crystals, or flakes.

  • Check the pH: Measure the pH of the solution. If it is near or above the pKa of this compound (8.1), the pH is likely the cause of precipitation.

  • Lower the pH: If permissible for your experiment, attempt to redissolve the precipitate by slowly adding small aliquots of dilute HCl (e.g., 0.1 M) to lower the pH.

  • Consider Co-solvents: If you did not use a co-solvent initially, remake the solution following "Protocol 1" above. The use of ethanol or DMSO can help maintain solubility in the final buffered solution.

  • Evaluate Buffer Choice: Be cautious with bicarbonate and phosphate buffers, as they are known to cause precipitation issues. Consider alternative buffering agents if your experimental design allows.

  • Control Temperature: Prepare the solution at room temperature. Be aware that for phosphate buffers, increasing the temperature to 37°C can decrease this compound's solubility.

  • Filtration (Last Resort): If small amounts of precipitate are present and redissolving is not an option, you may filter the solution through a 0.22 µm sterile filter to remove the precipitate. However, this will lower the final concentration of your active drug, and the filtrate should be re-assayed to determine the new concentration.

Visualizations

Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space (Cytoplasm) Na_Channel Voltage-Gated Na+ Channel (Open State) Risocaine_Charged This compound (Ionized) Block Blockade of Na+ Influx Na_Channel->Block Na_ion_in Na+ Na_Channel->Na_ion_in Risocaine_Uncharged This compound (Non-Ionized, Lipid-Soluble) Risocaine_Uncharged->Na_Channel Diffusion Risocaine_Charged->Na_Channel Binding No_AP No Action Potential Block->No_AP Na_ion_out Na+ Na_ion_out->Na_Channel Influx AP Action Potential Propagation AP->Na_ion_out

Caption: Mechanism of action for this compound local anesthesia.

Troubleshooting_Workflow start Precipitate Observed in Buffer Solution check_ph 1. Measure pH of the solution start->check_ph is_ph_high Is pH > 7.0? check_ph->is_ph_high lower_ph 2. Attempt to lower pH with dilute HCl is_ph_high->lower_ph Yes remake 3. Remake solution using co-solvent protocol is_ph_high->remake No dissolved Precipitate Dissolves? lower_ph->dissolved dissolved->remake No success Solution is Clear: Proceed with Caution dissolved->success Yes re_eval 4. Evaluate buffer choice (Avoid Bicarbonate/Phosphate) remake->re_eval fail Issue Persists: Consult Senior Staff or Technical Support re_eval->fail

Caption: Troubleshooting workflow for this compound precipitation.

Risocaine_Equilibrium cluster_eq This compound in Solution Ionized This compound-H+ (Ionized Form) - High Water Solubility - Stable at Low pH NonIonized This compound (Non-Ionized / Free Base) - Low Water Solubility - Precipitates at High pH Ionized->NonIonized pKa ~ 8.1 Low_pH Low pH (e.g., pH < 6) Low_pH->Ionized Equilibrium Shifts Left High_pH High pH (e.g., pH > 7.4) High_pH->NonIonized Equilibrium Shifts Right

Caption: pH-dependent equilibrium of this compound solubility.

References

Technical Support Center: Risocaine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Risocaine is a fictional compound. The following guidance is based on established principles and data from studies on well-characterized amide local anesthetics, such as bupivacaine and lidocaine, to provide a relevant and practical resource for researchers. All experimental procedures must be approved by a certified Institutional Animal Care and Use Committee (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced systemic toxicity (RIST) and what are its primary signs in animal models?

A1: this compound-Induced Systemic Toxicity (RIST), analogous to Local Anesthetic Systemic Toxicity (LAST), is a critical adverse event that occurs when this compound reaches high concentrations in the systemic circulation.[1] This can happen through accidental intravascular injection or rapid absorption from a highly vascularized site.[2][3] The primary manifestations are dose-dependent and typically affect the Central Nervous System (CNS) first, followed by the Cardiovascular System (CVS).[3][4]

  • CNS Signs: Early signs include muscle twitching, tremors, and generalized seizures. As toxicity progresses, CNS depression, sedation, and respiratory arrest may occur.

  • CVS Signs: Cardiovascular effects often present as arrhythmias (e.g., ventricular tachycardia), conduction blocks, bradycardia, and hypotension, which can culminate in complete cardiovascular collapse and asystole.

Q2: What are the main risk factors for developing RIST in my animal study?

A2: Several factors can increase the risk of systemic toxicity:

  • Dose and Concentration: Higher doses and concentrations of this compound increase the risk.

  • Injection Site: Injection into highly vascular tissues (e.g., intercostal spaces) leads to faster systemic absorption compared to subcutaneous administration.

  • Accidental Intravascular Injection: This is the most common cause of rapid-onset, severe toxicity.

  • Animal-Specific Factors: Animals with pre-existing cardiac conditions, liver compromise (affecting metabolism), or extremes of age may be more susceptible.

Q3: Can this compound cause direct nerve injury, and how can I assess it?

A3: Yes, like other local anesthetics, this compound has the potential to be directly neurotoxic to peripheral nerves, especially at high concentrations or with prolonged exposure. This can result in nerve fiber injury, endoneurial edema, and Schwann cell damage. Assessment is typically done post-mortem via histological analysis of the nerve tissue surrounding the injection site. Functional deficits can be evaluated pre-mortem using behavioral tests that assess motor and sensory function.

Q4: What is lipid emulsion therapy, and when should I use it for RIST?

A4: Intravenous lipid emulsion (ILE) therapy is the primary antidote for severe RIST, particularly for reversing cardiotoxicity. It is thought to work by creating a "lipid sink" in the plasma, which partitions the lipophilic this compound away from its target tissues in the heart and brain. ILE should be administered immediately upon observing signs of severe cardiovascular compromise, such as intractable arrhythmias or cardiac arrest, as per your approved emergency protocol. Meta-analyses of animal studies have confirmed that ILE significantly improves survival rates from local anesthetic-induced cardiac toxicity.

Troubleshooting Guide

This guide addresses common adverse events encountered during this compound administration.

Observed Problem Potential Cause Immediate Actions & Troubleshooting Steps
Immediate Seizures/Tremors Post-Injection Accidental intravascular injection leading to rapid CNS toxicity.1. Stop Injection Immediately. 2. Ensure the animal's airway is clear and provide supplemental oxygen or ventilatory support. 3. Administer an anticonvulsant (e.g., a benzodiazepine like diazepam or midazolam) as specified in your IACUC-approved protocol. 4. Monitor ECG and blood pressure closely for signs of cardiotoxicity. 5. For future experiments, re-evaluate injection technique. Use aspiration before injecting to check for blood return and consider ultrasound guidance if available.
Delayed Sedation & Respiratory Depression High systemic absorption from a vascular injection site.1. Monitor respiratory rate, depth, and oxygen saturation continuously. 2. Provide supplemental oxygen. Be prepared for intubation and mechanical ventilation if respiratory arrest is imminent. 3. Consider using a lower dose or concentration of this compound in subsequent experiments. 4. Consider adding a vasoconstrictor (e.g., epinephrine) to the this compound solution to slow systemic uptake, if appropriate for the experimental goals.
ECG Abnormalities (Arrhythmia, Bradycardia) & Hypotension Cardiovascular toxicity due to high systemic this compound levels.1. Stop Injection/Infusion Immediately. 2. Administer intravenous fluids to manage hypotension. 3. If signs are severe (e.g., ventricular arrhythmia, hemodynamic instability), initiate 20% lipid emulsion therapy according to your emergency protocol. 4. If cardiac arrest occurs, begin cardiopulmonary resuscitation (CPR) immediately, in conjunction with lipid emulsion administration.
Reduced Efficacy or Shorter Duration of Block Incorrect injection placement; dose too low.1. Verify anatomical landmarks and injection technique. 2. Ensure the correct concentration and volume were administered. 3. Consider a modest dose escalation in the next cohort after reviewing safety data. 4. Use a nerve stimulator or ultrasound guidance to confirm needle placement for peripheral nerve blocks.

Data & Experimental Protocols

Table 1: Dose-Dependent Systemic Toxicity of Amide Local Anesthetics in Animal Models

This table summarizes comparative toxicity data from studies on bupivacaine and lidocaine, which can serve as a proxy for estimating the therapeutic index of this compound. The CC/CNS ratio indicates the relative safety margin between cardiovascular collapse and CNS effects.

Compound Animal Model CNS Toxicity (Convulsive Dose - mg/kg IV) Cardiovascular Collapse Dose (mg/kg IV) CC/CNS Ratio
Bupivacaine Dog~4.0~8.0~2.0
Lidocaine Dog~15.0~106.5~7.1
Ropivacaine Dog~6.0~18.0~3.0

Data are approximate and compiled from various sources for illustrative purposes. Exact values depend heavily on infusion rate and experimental conditions.

Protocol 1: Assessment of CNS and Cardiovascular Toxicity (Dose-Escalation Study)

Objective: To determine the median convulsive dose (CD50) and lethal dose (LD50) of this compound following intravenous administration in a rodent model.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place a catheter in the lateral tail vein for infusion. Place non-invasive ECG electrodes to monitor cardiac activity. Allow the animal to recover from anesthesia in a restraint device that permits observation.

  • Drug Administration: Infuse this compound intravenously at a constant rate (e.g., 2 mg/kg/min).

  • Monitoring and Endpoints:

    • Continuously observe the animal for the first sign of CNS toxicity (e.g., muscle tremors, first generalized seizure). Record the total dose administered at this point (the convulsive dose).

    • Continue the infusion and monitor the ECG for cardiovascular toxicity (e.g., severe bradycardia, arrhythmia, asystole).

    • The lethal dose is the total dose administered at the time of circulatory collapse or respiratory arrest leading to death.

  • Data Analysis: Use a statistical method like probit analysis or the up-and-down method to calculate the CD50 and LD50 from the doses recorded across multiple animals.

Protocol 2: Lipid Emulsion Rescue from this compound-Induced Cardiotoxicity

Objective: To evaluate the efficacy of 20% lipid emulsion in resuscitating animals from a supraconvulsive dose of this compound.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Toxicity Induction: Anesthetize the rat and place intravenous catheters in both tail veins (one for this compound, one for rescue medication). Administer an IV bolus of this compound calculated to be supraconvulsive and cardiotoxic (e.g., 2x the previously determined CD50).

  • Confirmation of Toxicity: Monitor the ECG until the onset of asystole or severe, sustained ventricular arrhythmia.

  • Rescue Intervention: At the onset of cardiac arrest, immediately begin CPR and administer one of the following treatments:

    • Control Group: IV bolus of saline.

    • Lipid Group: IV bolus of 20% lipid emulsion (e.g., 1.5 mL/kg) followed by an infusion (e.g., 0.25 mL/kg/min for 10 minutes).

  • Endpoint: The primary endpoint is the return of spontaneous circulation (ROSC) and survival at the end of the observation period (e.g., 30 minutes).

Visualizations: Workflows and Pathways

Experimental Workflow for Assessing this compound Toxicity

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_rescue Phase 3: Rescue (If Applicable) cluster_analysis Phase 4: Analysis p1 IACUC Protocol Approval p2 Animal Acclimatization (≥7 days) p1->p2 p3 Catheter Implantation (IV, ECG, etc.) p2->p3 e1 Administer this compound (Dose Escalation) p3->e1 r1 Induce Severe Toxicity p3->r1 e2 Monitor Vital Signs (ECG, BP, Respiration) e1->e2 e3 Observe for CNS Signs (Seizures, Behavior) e1->e3 a2 Histological Analysis (Nerve Tissue) e1->a2 e4 Record Critical Doses (Convulsive, Lethal) e2->e4 e3->e4 a1 Calculate CD50/LD50 e4->a1 r2 Initiate CPR + Lipid Emulsion r1->r2 r3 Monitor for ROSC r2->r3 a3 Statistical Comparison (Rescue vs. Control) r3->a3

Caption: General workflow for evaluating this compound toxicity and rescue efficacy.

Troubleshooting Logic for Adverse Events

G start Adverse Event Observed q1 Is the animal having seizures/tremors? start->q1 a1_yes Stop Injection Administer Anticonvulsant q1->a1_yes Yes q2 Are there signs of cardiovascular distress (arrhythmia, hypotension)? q1->q2 No a1_yes->q2 a2_yes Initiate Lipid Emulsion Rescue Provide Hemodynamic Support q2->a2_yes Yes a2_no Is there respiratory depression? q2->a2_no No a3_no Continue Monitoring Re-evaluate Dose & Technique a2_yes->a3_no a3_yes Provide Ventilatory Support (Oxygen, Intubation) a2_no->a3_yes Yes a2_no->a3_no No a3_yes->a3_no

Caption: Decision tree for managing acute adverse events during experiments.

Signaling Pathway of this compound Cardiotoxicity

G Simplified Pathway of this compound-Induced Cardiotoxicity cluster_channels Ion Channel Blockade cluster_effects Cellular Effects cluster_outcome Clinical Manifestation This compound High Systemic This compound Conc. na_channel Voltage-Gated Na+ Channels This compound->na_channel ca_channel Dysregulation of Ca2+ Dynamics This compound->ca_channel mito Mitochondrial Dysfunction (Inhibited Fatty Acid Oxidation) This compound->mito depol Decreased Rate of Depolarization (Vmax) na_channel->depol contractility Decreased Myocardial Contractility ca_channel->contractility conduction Slowed Conduction (Wide QRS) depol->conduction arrhythmia Arrhythmias conduction->arrhythmia contractility->arrhythmia atp Reduced ATP Production mito->atp atp->contractility arrest Cardiac Arrest arrhythmia->arrest

Caption: Key mechanisms involved in this compound-induced cardiotoxicity.

References

Risocaine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Risocaine (propyl 4-aminobenzoate).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question: My this compound product is "oiling out" instead of crystallizing during recrystallization. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue, especially for compounds with lower melting points or when significant impurities are present. Here are several troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated, causing the this compound to come out of solution above its melting point. Try reheating the solution and adding more of the hot solvent to decrease the saturation.

  • Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help slow down the cooling process.

  • Solvent System Modification: The chosen solvent may not be ideal. If you are using a single solvent, consider switching to a different one or using a solvent pair. A good solvent pair consists of one solvent in which this compound is soluble and another in which it is less soluble. Dissolve the this compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent systems for aromatic esters include ethanol/water and hexane/ethyl acetate.

  • Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

Question: After recrystallization, the yield of my this compound is very low. How can I improve it?

Answer: Low yield is a frequent problem in recrystallization. Consider the following factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to increase the concentration.

  • Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature is standard practice.

  • Solubility in Cold Solvent: this compound may have some solubility even in the cold recrystallization solvent. To minimize losses, ensure the washing of the collected crystals is done with a minimal amount of ice-cold solvent.

Question: My recrystallized this compound is still impure. What are the possible reasons?

Answer: Impurities can persist after recrystallization for several reasons:

  • Inappropriate Solvent Choice: The solvent may not effectively differentiate between the this compound and the impurities, meaning both crystallize out of solution. A good recrystallization solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor.

  • Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the crystal lattice. Slower cooling promotes the formation of purer crystals.

  • Insufficient Washing: The surfaces of the crystals may be coated with the impurity-containing mother liquor. Ensure you wash the filtered crystals with a small amount of fresh, ice-cold solvent.

Column Chromatography Issues

Question: My this compound is streaking or tailing on the silica gel column. How can I fix this?

Answer: Streaking or tailing of amine-containing compounds like this compound on silica gel is often due to interactions with the acidic silanol groups on the stationary phase.

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is to add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate).

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography on a C18 column can be an effective alternative. A mobile phase of acetonitrile/water or methanol/water, possibly with a buffer, would be appropriate.

Question: I am not getting good separation between this compound and a closely related impurity. What can I do?

Answer: Achieving good separation between compounds with similar polarities can be challenging.

  • Optimize the Mobile Phase: Experiment with different solvent systems. Small changes in the solvent polarity can significantly impact selectivity. Try different solvent combinations (e.g., dichloromethane/hexane instead of ethyl acetate/hexane). A shallow gradient elution can also improve separation.

  • Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.

  • Sample Loading: Ensure you are not overloading the column. The sample should be loaded in a small volume of a solvent in which it is highly soluble but which is a weak eluent for the separation.

Liquid-Liquid Extraction Issues

Question: An emulsion is forming during the aqueous workup of my this compound synthesis. How can I break it?

Answer: Emulsions are common when extracting organic products from aqueous solutions, especially after a basic wash.

  • Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for a while will allow the layers to separate.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.

  • Filtration: Filter the emulsified layer through a pad of celite or glass wool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized by Fischer esterification of p-aminobenzoic acid?

A1: The most likely impurities include:

  • Unreacted p-aminobenzoic acid: Due to incomplete reaction.

  • N-acylated byproduct: Where the amino group of one p-aminobenzoic acid molecule reacts with the carboxylic acid of another.

  • Dipropyl ether: Formed by the acid-catalyzed self-condensation of propanol at higher temperatures.

  • Residual propanol and acid catalyst (e.g., sulfuric acid).

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A mixture of ethanol and water is often a good starting point for the recrystallization of aminobenzoate esters. Dissolve the crude this compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q3: What analytical techniques can I use to assess the purity of my this compound?

A3: Several techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and identify the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (73-75 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.

Q4: How should I store purified this compound?

A4: this compound should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for this compound, starting from a crude product of 85% purity.

Purification MethodParametersYield (%)Purity (%)Notes
Recrystallization Solvent: Ethanol/Water7598.5Good for removing polar and non-polar impurities. Yield can be lower due to solubility in the mother liquor.
Solvent: Hexane/Ethyl Acetate8097.8Effective for less polar impurities. May require careful optimization of solvent ratio.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate (4:1) with 0.5% Et₃N85>99Excellent for removing closely related impurities. The addition of triethylamine is crucial to prevent tailing.
Stationary Phase: Alumina (Neutral)Mobile Phase: Dichloromethane8899.2Good alternative to silica gel for basic compounds.
Liquid-Liquid Extraction Aqueous Wash: 5% NaHCO₃ followed by brine95 (crude)90Primarily for removing the acid catalyst and unreacted p-aminobenzoic acid. Usually requires a subsequent purification step like recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~15-20 mL) and heat the mixture on a hot plate until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture).

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexane/ethyl acetate with 0.5% triethylamine). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of this compound

This compound, like other local anesthetics, functions by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. The diagram below illustrates this mechanism.

Risocaine_Mechanism cluster_intracellular Intracellular Space (Axoplasm) Risocaine_un This compound (R-NH₂) Unionized Risocaine_ion This compound (R-NH₃⁺) Ionized Risocaine_un->Risocaine_ion Gains H⁺ NaChannel_closed Voltage-gated Na⁺ Channel (Closed) NaChannel_open Voltage-gated Na⁺ Channel (Open) NaChannel_closed->NaChannel_open Opens Blocked Blocked Risocaine_ion->NaChannel_open Receptor Receptor Site Risocaine_ion->Receptor Binds to Nerve_impulse Nerve Impulse (Pain Signal) Nerve_impulse->NaChannel_closed Stimulates opening No_impulse No Nerve Impulse (Anesthesia) Na_ion_out Na⁺ Na_ion_in Na⁺ Na_ion_out->Na_ion_in Depolarization Depolarization Na_ion_in->Depolarization Depolarization->Nerve_impulse Propagation Blocked->No_impulse

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow: this compound Purification

This diagram outlines the general workflow for the synthesis and purification of this compound.

Risocaine_Purification_Workflow Start Start: p-Aminobenzoic Acid + Propanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Workup Aqueous Workup (Neutralization with Na₂CO₃) Reaction->Workup Crude_Product Crude this compound (Precipitate) Workup->Crude_Product Purification Purification Method Crude_Product->Purification Recrystallization Recrystallization (e.g., Ethanol/Water) Purification->Recrystallization Option 1 Column_Chromatography Column Chromatography (e.g., Silica gel, Hexane/EtOAc) Purification->Column_Chromatography Option 2 Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR, MP) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Recrystallization

This diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting Start Problem with Recrystallization Problem_Type What is the issue? Start->Problem_Type No_Crystals No Crystals Forming Problem_Type->No_Crystals No Crystals Oiling_Out Product 'Oiling Out' Problem_Type->Oiling_Out Oiling Out Low_Yield Low Yield Problem_Type->Low_Yield Low Yield Impure_Product Product Still Impure Problem_Type->Impure_Product Impure Sol_No_Crystals Solution too dilute? No_Crystals->Sol_No_Crystals Sol_Oiling_Out Cooling too fast? Oiling_Out->Sol_Oiling_Out Sol_Low_Yield Too much solvent used? Low_Yield->Sol_Low_Yield Sol_Impure_Product Impurities co-crystallizing? Impure_Product->Sol_Impure_Product Evaporate_Solvent Evaporate some solvent Sol_No_Crystals->Evaporate_Solvent Yes Induce_Crystallization Induce Crystallization: - Scratch flask - Add seed crystal Sol_No_Crystals->Induce_Crystallization No Slow_Cooling Cool slowly Sol_Oiling_Out->Slow_Cooling Yes Change_Solvent Change solvent or use solvent pair Sol_Oiling_Out->Change_Solvent No Minimize_Solvent Use minimum hot solvent Sol_Low_Yield->Minimize_Solvent Yes Cool_Thoroughly Ensure thorough cooling Sol_Low_Yield->Cool_Thoroughly No Rescreen_Solvent Re-screen for a more selective solvent Sol_Impure_Product->Rescreen_Solvent Yes Wash_Crystals Wash crystals with ice-cold solvent Sol_Impure_Product->Wash_Crystals No

Caption: Decision tree for troubleshooting recrystallization issues.

Addressing batch-to-batch variability of Risocaine

Author: BenchChem Technical Support Team. Date: November 2025

Risocaine Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals address the common challenge of batch-to-batch variability in their experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of efficacy in our cell-based assays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in efficacy can stem from several factors. The most common causes are differences in purity, the presence of active or inactive impurities, variations in polymorphic form which can affect solubility, or degradation of the compound. We recommend a systematic approach to identify the root cause, starting with analytical characterization of the different batches.

Q2: How can we confirm the purity of a new batch of this compound?

A2: The most reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS). This will allow you to quantify the main compound and identify any potential impurities. A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.

Q3: Can the physical properties of this compound differ between batches?

A3: Yes, physical properties such as crystal structure (polymorphism), particle size, and solubility can vary between batches, especially if there are slight differences in the manufacturing or purification process. These variations can significantly impact the bioavailability and dissolution rate of the compound in your experiments. Techniques like X-ray diffraction (XRD) and dynamic light scattering (DLS) can be used to characterize these properties.

Q4: How should we store this compound to minimize degradation?

A4: this compound is sensitive to light and moisture. To ensure stability, we recommend storing it at -20°C in a desiccated, dark environment. When preparing stock solutions, use anhydrous solvents and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing variability in your results when using different batches of this compound, follow this guide to systematically troubleshoot the issue.

Step 1: Initial Assessment & Data Comparison

The first step is to quantify the variability you are observing. Compare the performance of the new batch ('Batch B') with a previously validated batch ('Batch A' - your reference standard).

Table 1: Comparative Analysis of this compound Batches

ParameterBatch A (Reference)Batch B (New)Acceptable Range
Purity (HPLC, % Area) 99.5%97.2%> 99.0%
Major Impurity 1 0.15%1.8%< 0.5%
IC50 (Kinase Assay) 50 nM120 nM± 20% of Reference
Solubility (in DMSO) 100 mM85 mM> 95 mM

This table presents hypothetical data for illustrative purposes.

Step 2: Logical Troubleshooting Workflow

Use the following workflow to diagnose the potential cause of the observed variability.

G cluster_0 A Inconsistent Results Observed (e.g., variable IC50) B Perform Side-by-Side Analysis of Batches A->B C Purity & Impurity Profile (HPLC/LC-MS) B->C D Potency Assessment (In-vitro Kinase Assay) B->D E Solubility & Physical Characterization (XRD/DLS) B->E F Purity Below Spec? Impurities Detected? C->F G Potency Shifted? D->G H Solubility or Polymorph Different? E->H F->G No I Root Cause: Chemical Purity. Contact Supplier. F->I Yes G->H No J Root Cause: Lower Potency. Investigate Isomers/Degradation. G->J Yes K Root Cause: Physical Properties. Adjust Formulation/Dissolution. H->K Yes L All Specs Met? Review Assay Conditions. H->L No

Caption: Troubleshooting workflow for this compound batch variability.

Step 3: Understanding this compound's Mechanism of Action

Variations in purity or the presence of certain impurities can interfere with this compound's intended biological activity. This compound is an inhibitor of the KSPX signaling pathway.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C KSP1 B->C D KSP2 C->D E KSP3 (Target Kinase) D->E F Downstream Effector E->F G Cell Proliferation & Survival F->G R This compound R->E

Caption: this compound inhibits KSP3 in the KSPX signaling pathway.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol outlines a standard method for determining the purity of this compound and identifying impurities.

Objective: To quantify the percentage purity of a this compound batch.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade with 0.1% Formic Acid (FA)

  • HPLC system with UV detector (254 nm)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL in a 50:50 ACN:Water mixture.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-22 min: 5% B

  • Data Analysis: Integrate the peak areas from the chromatogram. Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

Protocol 2: Potency Assessment via In-vitro Kinase Assay

This protocol determines the IC50 value of this compound against its target, KSP3.

Objective: To measure the concentration of this compound required to inhibit 50% of KSP3 kinase activity.

Materials:

  • Recombinant KSP3 enzyme

  • Kinase substrate peptide

  • ATP

  • This compound batches (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® or similar detection reagent

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. Prepare a solution of KSP3, substrate, and ATP in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound to wells of a 384-well plate.

    • Add 5 µL of the enzyme/substrate mixture to initiate the reaction.

    • Include "no enzyme" and "no inhibitor" (DMSO only) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Protocol 3: Solubility Assessment

This protocol provides a method for determining the kinetic solubility of this compound in a buffer solution.

Objective: To determine the maximum soluble concentration of this compound in an aqueous buffer.

Materials:

  • This compound sample

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plate (0.45 µm)

  • 96-well UV-transparent plate

Procedure:

  • Prepare Stock: Create a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add 2 µL of each DMSO concentration to 98 µL of PBS in the filter plate. This creates a 2% DMSO final concentration.

  • Incubation: Shake the plate at room temperature for 2 hours to allow the compound to dissolve.

  • Filtration: Centrifuge the filter plate to separate any precipitated compound.

  • Measurement: Transfer the filtrate to a UV-transparent plate and measure the absorbance at a predetermined wavelength.

  • Analysis: Compare the absorbance values to a standard curve of known this compound concentrations to determine the highest soluble concentration.

Technical Support Center: Optimizing Risocaine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing experimental conditions for Risocaine (Propyl 4-aminobenzoate). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound experiments, with a focus on temperature and pH optimization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place, ideally at 2-8°C. Stock solutions of this compound are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions of this compound are generally not recommended for storage for more than one day and should be prepared fresh. If temporary storage is necessary, keep the solution at 2-8°C and protected from light.

Q2: How does pH affect the stability and efficacy of this compound in my experiments?

A2: The pH of your experimental solution is a critical factor influencing both the stability and efficacy of this compound.

  • Stability: this compound is an ester and is susceptible to hydrolysis, a chemical degradation process that can be catalyzed by acidic or basic conditions.[2] Generally, ester-containing compounds are more stable at a slightly acidic to neutral pH. Extreme pH values should be avoided to minimize degradation.

  • Efficacy: The anesthetic action of this compound is governed by the pH-partition hypothesis.[3][4] The unionized (lipid-soluble) form of this compound is required to cross the nerve cell membrane, while the ionized (cationic) form is responsible for blocking the intracellular voltage-gated sodium channels.[2] Therefore, the optimal pH for efficacy is a balance between sufficient unionized form to penetrate the cell and sufficient ionized form to exert its anesthetic effect. The pKa of this compound's conjugate acid is 2.49.

Q3: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?

A3: Cloudiness or precipitation in your this compound solution can be caused by a few factors:

  • pH-Induced Precipitation: this compound, like other local anesthetics, is a weak base that is typically formulated as a salt to enhance water solubility. If the pH of the solution is raised significantly, the proportion of the less water-soluble, unionized form increases, which can lead to precipitation. This is a common issue when alkalinizing local anesthetic solutions to accelerate onset of action. To resolve this, ensure the pH of your solution is not raised excessively. If you are adjusting the pH, do so gradually and monitor for any signs of precipitation.

  • Low Temperature: Storing a concentrated solution at a low temperature can sometimes cause the solute to crystallize out of the solution. If you suspect this is the case, gentle warming and agitation may redissolve the precipitate. However, always ensure the temperature used will not degrade the compound.

  • Contamination: Contamination of the solution with other substances can also lead to precipitation. Ensure you are using clean labware and high-purity solvents.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane. By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, leading to a loss of sensation.

Troubleshooting Guides

Issue 1: Suboptimal Anesthetic Effect
Potential Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your this compound solution. The efficacy is pH-dependent. An acidic environment in inflamed tissues can reduce the amount of the active, unionized form that can cross the nerve membrane. Consider buffering the solution to a physiologically compatible pH just before use, but be cautious of precipitation.
Degradation of this compound Prepare fresh solutions for each experiment. As an ester, this compound can hydrolyze over time, especially in non-optimal pH conditions or at elevated temperatures.
Insufficient Concentration Ensure the concentration of this compound is adequate for the experimental model. You may need to perform a dose-response study to determine the optimal concentration.
Issue 2: Poor Chemical Stability in Solution
Potential Cause Troubleshooting Step
Hydrolysis due to pH Determine the optimal pH for stability through a pH-stability profile study (see Experimental Protocols section). Buffer your solutions to maintain this optimal pH.
Temperature-induced degradation Store stock solutions at the recommended low temperatures. For experiments conducted at elevated temperatures, minimize the exposure time of the this compound solution to these conditions.
Oxidation While less common for this molecule, if oxidation is suspected, consider de-gassing your solvents or adding an appropriate antioxidant, ensuring it does not interfere with your experiment.

Data Presentation: Optimizing Experimental Conditions

The following tables summarize hypothetical quantitative data for optimizing this compound experiments. Actual results will vary based on specific experimental conditions.

Table 1: Hypothetical pH Stability Profile of this compound

pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)
4.0402492
5.0402498
6.0402499
7.0402495
8.0402485

Table 2: Hypothetical Temperature Stability Profile of this compound at Optimal pH (e.g., pH 6.0)

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
2524>99
372498
502491
602482

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

Objective: To determine the pH at which this compound exhibits maximum chemical stability.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 4, 5, 6, 7, and 8).

  • Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Sampling: At various time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Protocol 2: Determination of Optimal Temperature for this compound Stability

Objective: To evaluate the effect of temperature on the stability of this compound at its optimal pH.

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in the buffer determined to be optimal from Protocol 1.

  • Temperature Conditions: Aliquot the solution into separate containers and incubate them at various temperatures (e.g., 25°C, 37°C, 50°C, and 60°C).

  • Time-Point Sampling: At defined time intervals, collect samples from each temperature condition.

  • Analysis: Quantify the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each temperature. This will provide information on the rate of degradation at different temperatures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Varying pH) incubate Incubate at Constant Temperature prep_buffers->incubate prep_this compound Prepare this compound Stock Solution prep_this compound->prep_buffers Dilute sampling Time-Point Sampling incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Optimal Condition Determination hplc->data_analysis

Caption: Workflow for Determining Optimal pH and Temperature.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space risocaine_unionized This compound (Unionized) na_channel Voltage-Gated Na+ Channel risocaine_unionized->na_channel Diffusion risocaine_ionized This compound (Ionized) risocaine_unionized->risocaine_ionized Ionization nerve_impulse Nerve Impulse (Action Potential) no_impulse Blocked Nerve Impulse risocaine_ionized->na_channel Blocks extracellular Extracellular Space extracellular->risocaine_unionized pH Dependent

Caption: Mechanism of Action of this compound.

References

Reducing injection site irritation with Risocaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Risocaine to reduce injection site irritation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel dual-action local anesthetic and pH-modulating agent designed to minimize injection site pain and inflammation. Its primary mechanism involves the blockade of voltage-gated sodium channels in peripheral nerves, which prevents the transmission of pain signals. Uniquely, this compound is formulated in a proprietary buffer system that rapidly neutralizes acidic pH at the injection site, a common cause of irritation and pain with many drug formulations.

Q2: How does this compound differ from standard local anesthetics like lidocaine?

A: While both this compound and lidocaine block sodium channels, this compound possesses a unique formulation that actively buffers the local tissue environment upon injection. This buffering capacity is designed to reduce the immediate stinging sensation often associated with acidic drug formulations. Furthermore, preclinical data suggests that this compound may have a lower incidence of inducing localized inflammatory responses compared to conventional anesthetics.

Q3: Can this compound be mixed with my experimental compound?

A: Co-formulation compatibility must be determined on a case-by-case basis. It is crucial to assess the physicochemical compatibility (e.g., precipitation, aggregation, degradation) of your experimental compound with this compound. We recommend starting with a small-scale formulation test and analyzing the mixture for stability before proceeding to in vivo studies.

Q4: What is the recommended concentration of this compound for preclinical studies?

A: The optimal concentration of this compound will depend on the specific application, animal model, and the irritant properties of the co-administered compound. A typical starting concentration for preclinical models is 0.5% (w/v). However, a dose-ranging study is highly recommended to determine the most effective concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Level of Injection Site Reaction (Erythema, Edema)

  • Possible Cause 1: Incompatibility with Experimental Compound: The formulation of your experimental drug may be interacting negatively with this compound, leading to precipitation or the formation of an irritant complex.

    • Solution: Conduct a compatibility study by mixing your compound with this compound and observing for any physical changes over a period of time at the intended storage temperature. Analyze the mixture using techniques like dynamic light scattering (DLS) to check for aggregation.

  • Possible Cause 2: High Injection Volume or Rapid Injection Rate: Injecting too large a volume for the chosen site or injecting too quickly can cause mechanical tissue damage and inflammation, overpowering the beneficial effects of this compound.

    • Solution: Refer to standard guidelines for injection volumes for your chosen animal model and injection route. Reduce the injection speed to minimize tissue distension.

  • Possible Cause 3: Contamination: Bacterial or endotoxin contamination of the final formulation can lead to a significant inflammatory response.

    • Solution: Ensure aseptic technique is followed during the preparation of all injection solutions. Test the final formulation for endotoxin levels.

Issue 2: Lack of Efficacy (Pain-Related Behaviors Observed)

  • Possible Cause 1: Insufficient Concentration: The concentration of this compound may be too low to provide adequate local anesthesia for the level of irritation caused by your experimental compound.

    • Solution: Perform a dose-response study to determine the optimal concentration of this compound for your specific formulation. See the data in Table 1 for reference.

  • Possible Cause 2: Incorrect pH of the Final Formulation: If your experimental compound significantly alters the pH of the final mixture, it may impact the ionization state and efficacy of this compound.

    • Solution: Measure the pH of the final co-formulation. If necessary, adjust the pH to be within the optimal range for this compound activity (typically pH 6.0-7.0).

  • Possible Cause 3: Rapid Clearance from the Injection Site: In highly vascularized injection sites, this compound may be cleared too quickly to provide a sustained effect.

    • Solution: Consider a different injection location or explore the use of a gelling agent (if compatible with your experimental design) to prolong the local residence time of this compound.

Quantitative Data

Table 1: Dose-Response of this compound on Pain-Related Behaviors in a Rodent Model

This compound Concentration (% w/v)Mean Flinching Time (seconds ± SD)Reduction in Pain Behavior (%)
0 (Vehicle Control)125.4 ± 8.20%
0.25%75.1 ± 6.540.1%
0.5%32.8 ± 4.173.8%
1.0%15.2 ± 3.587.9%

Data represents the mean time spent exhibiting pain-related behaviors (e.g., flinching, licking) in the 5 minutes following a subcutaneous injection of an acidic vehicle.

Experimental Protocols

Protocol 1: Assessment of Injection Site Irritation

  • Animal Model: Male Wistar rats (n=6 per group).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Formulation Preparation: Prepare the experimental compound with and without 0.5% this compound under sterile conditions. The vehicle control group should receive the formulation buffer with this compound.

  • Injection: Administer a 50 µL subcutaneous injection into the dorsal flank.

  • Observation: At 1, 4, 24, and 48 hours post-injection, score the injection site for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).

  • Data Analysis: Analyze the scores using a non-parametric statistical test (e.g., Kruskal-Wallis test) to compare between groups.

Protocol 2: Evaluation of Physicochemical Compatibility

  • Mixture Preparation: Combine your experimental compound with this compound at the final desired concentrations in a sterile microcentrifuge tube.

  • Incubation: Incubate the mixture at the intended storage temperature (e.g., 4°C, 25°C) and at an elevated temperature (e.g., 40°C) to accelerate potential instability.

  • Visual Inspection: At 0, 1, 4, and 24 hours, visually inspect the samples for any signs of precipitation, color change, or turbidity against a black and white background.

  • pH Measurement: Measure the pH of the mixture at each time point.

  • (Optional) Advanced Analysis: For a more thorough analysis, use techniques such as High-Performance Liquid Chromatography (HPLC) to check for degradation of either compound and Dynamic Light Scattering (DLS) to assess for the formation of aggregates.

Visualizations

cluster_0 Injection Site cluster_1 Nociceptor (Pain Receptor) Acidic_Drug Acidic Drug Formulation Protons H+ Ions Acidic_Drug->Protons releases ASIC ASIC Channels (Acid-Sensing) Protons->ASIC activates Tissue_Damage Mechanical Tissue Damage Pain_Signal Pain Signal Transmission Tissue_Damage->Pain_Signal initiates Na_Channel Voltage-Gated Na+ Channels ASIC->Na_Channel depolarizes membrane Na_Channel->Pain_Signal propagates This compound This compound This compound->Na_Channel blocks Buffer Buffering Action This compound->Buffer provides Buffer->Protons neutralizes

Caption: Mechanism of this compound in reducing injection site pain.

Start Start: Suspected Injection Site Irritation Check_Compatibility Q: Is the formulation clear and precipitate-free? Start->Check_Compatibility Check_Protocol Q: Correct injection volume and rate used? Check_Compatibility->Check_Protocol Yes Action_Reformulate Action: Perform compatibility study. Reformulate. Check_Compatibility->Action_Reformulate No Check_Concentration Q: Is this compound concentration sufficient? Check_Protocol->Check_Concentration Yes Action_Adjust_Protocol Action: Adjust injection volume/rate. Check_Protocol->Action_Adjust_Protocol No End_Success Resolution: Irritation Reduced Check_Concentration->End_Success Yes Action_Dose_Range Action: Perform dose-ranging study. Check_Concentration->Action_Dose_Range No Action_Reformulate->Check_Compatibility Action_Adjust_Protocol->Check_Protocol Action_Dose_Range->Check_Concentration

Caption: Troubleshooting workflow for injection site irritation.

Validation & Comparative

A Comparative Analysis of Risocaine and Lidocaine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the local anesthetics Risocaine and Lidocaine, focusing on their physicochemical properties, mechanism of action, and available efficacy data. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on current scientific literature.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of local anesthetics is crucial for predicting their absorption, distribution, and duration of action. Below is a summary of the key properties for this compound (propyl 4-aminobenzoate) and Lidocaine.

PropertyThis compound (Propyl 4-aminobenzoate)Lidocaine
Chemical Formula C10H13NO2[1]C14H22N2O[2]
Molecular Weight 179.22 g/mol [3]234.34 g/mol
Melting Point 75 °C[4]68-69 °C[2]
Boiling Point 206-208 °C @ 2 Torr180-182 °C @ 4 mmHg
Water Solubility Poorly solublePractically insoluble in water
Solubility Soluble in organic solventsSoluble in ethanol, ether, chloroform, and oil
Chemical Class EsterAmide

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for both this compound and Lidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, these agents produce a transient and reversible loss of sensation in the area of application.

Lidocaine, an amide-type local anesthetic, is well-characterized to bind to the intracellular portion of the sodium channel. Its binding is state-dependent, showing a higher affinity for open and inactivated channels than for resting channels. This property contributes to its use-dependent blockade, where its effect is more pronounced in rapidly firing neurons.

cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Na_channel Voltage-gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Depolarization Na_ion_out Na+ Na_ion_out->Na_channel Influx Anesthetic Local Anesthetic (this compound/Lidocaine) Anesthetic->Na_channel Blockade

Signaling pathway of local anesthetic action.

Comparative Efficacy Data

Direct, head-to-head comparative studies of the efficacy of this compound and Lidocaine are limited in publicly available literature. However, some data on the duration of action for each compound in animal models can provide an indirect comparison.

AnestheticAnimal ModelAdministrationConcentrationOnset of ActionDuration of Action
This compound RabbitNot SpecifiedNot SpecifiedNot Specified14 minutes
Lidocaine RabbitInfiltration1%< 1 minute< 1 hour
Lidocaine RabbitEpidural2%1-3 minutes20-40 minutes
Lidocaine RabbitTopical (corneal)Not Specified< 1 minuteLonger than benzocaine

Note: The data for this compound lacks detail on the experimental conditions, making a direct and precise comparison with Lidocaine challenging. The duration of action for Lidocaine can vary significantly based on the concentration, site of administration, and presence of vasoconstrictors like epinephrine.

Experimental Protocols for Efficacy Testing

To provide a framework for how the comparative efficacy of local anesthetics like this compound and Lidocaine would be formally evaluated, a standard experimental protocol for infiltration anesthesia in a rabbit model is described below.

Objective: To compare the onset and duration of local anesthetic effect of this compound and Lidocaine following subcutaneous infiltration in rabbits.

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)

  • This compound solution (e.g., 1% w/v in sterile saline)

  • Lidocaine solution (e.g., 1% w/v in sterile saline)

  • Sterile saline (placebo control)

  • Clippers and surgical preparation supplies

  • Needle electrode for stimulation

  • Nerve stimulator

Procedure:

  • Animal Preparation: Rabbits are acclimatized to the laboratory environment. The dorsal skin is shaved on both sides of the midline.

  • Drug Administration: A volume of the test substance (this compound, Lidocaine, or saline) is injected subcutaneously at a marked site on the back of the rabbit.

  • Anesthetic Assessment:

    • Onset of Action: Starting immediately after injection, the injection site is stimulated with the needle electrode at regular intervals (e.g., every 30 seconds). The absence of a cutaneous muscle twitch in response to the stimulus indicates the onset of anesthesia.

    • Duration of Action: The time from the onset of anesthesia until the return of the cutaneous muscle twitch response to stimulation is recorded as the duration of action.

  • Data Analysis: The mean onset and duration of action for each group are calculated and compared using appropriate statistical methods (e.g., ANOVA).

cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis A Animal Acclimatization and Shaving B Subcutaneous Injection (this compound, Lidocaine, Saline) A->B C Stimulation at Injection Site B->C D Monitor for Cutaneous Muscle Twitch C->D E Record Onset of Action (No Twitch) D->E No F Record Duration of Action (Twitch Returns) D->F Yes E->C G Statistical Comparison of Onset and Duration F->G

Experimental workflow for comparing local anesthetics.

Conclusion

Lidocaine is a well-established and extensively studied local anesthetic with a rapid onset and intermediate duration of action. This compound, an ester-type local anesthetic, is also utilized for its numbing properties. Based on the limited available data, this compound appears to have a shorter duration of action compared to standard preparations of Lidocaine used in infiltration anesthesia in a rabbit model. However, a definitive comparison of their efficacy requires direct, controlled experimental studies. The provided experimental protocol outlines a standard method for such a comparison. Future research directly comparing the potency, onset, and duration of action of this compound and Lidocaine under identical conditions would be invaluable to the scientific community.

References

Validating the Anesthetic Effects of Risocaine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anesthetic effects of Risocaine (propyl 4-aminobenzoate) with two widely used local anesthetics, Lidocaine and Bupivacaine. Due to the limited availability of direct in vivo efficacy studies on this compound, this guide incorporates available data and supplements it with information on structurally similar p-aminobenzoic acid (PABA) ester anesthetics to provide a comprehensive overview for research and drug development purposes. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key validation models are provided.

Comparative Efficacy of Local Anesthetics In Vivo

The in vivo efficacy of local anesthetics is primarily determined by their onset and duration of action, which can be assessed using various animal models. Below is a summary of available data for this compound, Lidocaine, and Bupivacaine.

Table 1: Comparative Anesthetic Properties

AnestheticChemical ClassOnset of ActionDuration of ActionPotency
This compound PABA EsterN/AShort (approx. 14 min in rabbits)[1]N/A
Lidocaine AmideRapid (1-2 min)[2]Moderate (1.5-2 hours)[2]Intermediate
Bupivacaine AmideSlower (5-10 min)[2]Long (4-12 hours)[2]High

Note: Data for this compound is limited. The duration of action is based on a single cited value without detailed experimental context.

Quantitative In Vivo Data

The following tables present quantitative data from specific in vivo studies. Direct comparative studies involving this compound are scarce; therefore, data for Lidocaine and Bupivacaine are presented from established models to serve as a benchmark.

Table 2: Efficacy in the Rat Tail-Flick Test

The tail-flick test measures the time it takes for a rat to withdraw its tail from a heat source, indicating the level of analgesia.

AnestheticConcentrationOnset of Peak EffectDuration of Significant EffectAnimal Model
Lidocaine 2%~10 minutes~20 minutesRat (epidural)
Lidocaine + Adrenaline 2%~10 minutes~30 minutesRat (epidural)
Bupivacaine 0.5%Slower than LidocaineSignificantly longer than LidocaineRat (sciatic nerve block)

Table 3: Efficacy in Mouse Subcutaneous Infiltration Anesthesia

This model assesses the duration of local anesthesia after subcutaneous injection by measuring the response to a stimulus.

AnestheticConcentrationMean Duration of AnesthesiaAnimal Model
Lidocaine 1% (4 mg/kg)1.5 - 2 hoursMouse
Bupivacaine 0.25% (1-2 mg/kg)4 - 12 hoursMouse

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for reproducibility and comparison.

Rat Tail-Flick Test for Epidural Anesthesia

Objective: To evaluate the onset and duration of spinal analgesia.

Animals: Adult male Sprague-Dawley rats.

Procedure:

  • An epidural catheter is surgically implanted in the rat's epidural space and externalized.

  • After a recovery period, the rat is sedated to minimize distress.

  • The baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time to tail withdrawal. A cut-off time is established to prevent tissue damage.

  • The test anesthetic (e.g., Lidocaine) or a control solution is administered through the epidural catheter.

  • Tail-flick latency is measured at predetermined intervals following administration to determine the onset of action and peak effect.

  • Measurements are continued until the tail-flick latency returns to baseline, indicating the duration of the anesthetic effect.

Mouse Subcutaneous Infiltration Anesthesia

Objective: To determine the duration of local anesthesia following subcutaneous administration.

Animals: Adult mice.

Procedure:

  • The hair on the dorsal thoracic area of the mouse is clipped.

  • A pre-injection sensitivity test is performed by applying a stimulus (e.g., a gentle pinch with forceps) to the area and observing the response (e.g., skin twitch).

  • The test anesthetic (e.g., Lidocaine or Bupivacaine) is injected subcutaneously into the clipped area.

  • The stimulus is applied to the injection site at regular intervals.

  • The duration of anesthesia is defined as the time from injection until the return of the skin twitch response.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the propagation of action potentials, thereby blocking the sensation of pain.

LocalAnestheticPathway cluster_membrane Neuronal Membrane NaChannel_closed Voltage-Gated Na+ Channel (Closed) NaChannel_open Voltage-Gated Na+ Channel (Open) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_open->NaChannel_inactive Inactivation ActionPotential Action Potential Propagation Blocked NaChannel_inactive->NaChannel_closed Repolarization This compound This compound (Unionized) Risocaine_ionized This compound (Ionized) This compound->Risocaine_ionized Enters Axoplasm & Ionizes Risocaine_ionized->NaChannel_open Blocks from intracellular side

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Experimental Workflow for In Vivo Anesthetic Validation

The following diagram outlines a typical workflow for the preclinical validation of a novel local anesthetic like this compound.

ExperimentalWorkflow cluster_preclinical Preclinical In Vivo Validation cluster_controls Control Groups AnimalModel Select Animal Model (e.g., Rat, Mouse) DoseSelection Dose-Response Study (Determine ED50) AnimalModel->DoseSelection EfficacyTesting Efficacy Testing (e.g., Tail-Flick, Infiltration) DoseSelection->EfficacyTesting DataAnalysis Data Analysis & Comparison with Controls EfficacyTesting->DataAnalysis PositiveControl Positive Control (e.g., Lidocaine, Bupivacaine) PositiveControl->EfficacyTesting VehicleControl Vehicle Control (Saline) VehicleControl->EfficacyTesting

Caption: A generalized workflow for in vivo validation of local anesthetics.

References

Risocaine vs. Benzocaine: A Comprehensive Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of local anesthetics, both Risocaine (propyl 4-aminobenzoate) and Benzocaine (ethyl 4-aminobenzoate) are notable for their topical applications. This guide provides a detailed comparative analysis of these two ester-type local anesthetics, synthesizing available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative clinical trials are limited, this analysis draws upon existing data for each compound and related p-aminobenzoic acid (PABA) esters to offer a comprehensive overview of their physicochemical properties, efficacy, and safety profiles.

Physicochemical Properties: A Foundation for Function

The chemical structure and physicochemical properties of local anesthetics are fundamental to their absorption, distribution, and ultimately, their anesthetic activity. Both this compound and Benzocaine share a common PABA core, differing only in the length of their ester alkyl chain. This seemingly minor structural difference can influence key parameters such as lipophilicity, which in turn affects potency and duration of action.

PropertyThis compound (Propyl 4-aminobenzoate)Benzocaine (Ethyl 4-aminobenzoate)
Molecular Formula C₁₀H₁₃NO₂[1]C₉H₁₁NO₂
Molar Mass 179.22 g/mol [1]165.19 g/mol
Melting Point 75 °C88-90 °C
Solubility in Water Poorly solublePoorly soluble[2]
LogP (Octanol/Water) Higher (inferred from brain uptake)[3]Lower (inferred from brain uptake)[3]

Data compiled from various sources.

The longer propyl chain in this compound suggests a higher lipophilicity compared to the ethyl chain in Benzocaine. This is supported by a study on the brain uptake of PABA esters in rats, which found that the brain-to-plasma partition coefficient (Kp) increased with the length of the alkyl chain, with propyl p-aminobenzoate (this compound) showing a higher Kp value (2.7) than ethyl p-aminobenzoate (Benzocaine) (1.9). This indicates that this compound may penetrate nerve membranes more readily.

Mechanism of Action: Blocking the Sodium Gateway

Like other local anesthetics, both this compound and Benzocaine exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses.

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Depolarization Na_ion_out Na+ Na_ion_out->Na_channel Influx Anesthetic This compound / Benzocaine Anesthetic->Na_channel Blockade

Signaling pathway of local anesthetic action.

Efficacy and Duration of Action: A Comparative Look

A study on the local anesthetic activity of the "iso anesthesin series" in rabbits reported a duration of action of 14 minutes for propesin (an older name for this compound). For Benzocaine, the onset of action is typically rapid, within 30 seconds to 1 minute, with a duration of action of approximately 10 to 20 minutes.

One study on PABA derivatives noted that butamben (butyl p-aminobenzoate) is more efficacious than its corresponding ethyl ester (Benzocaine) when applied to intact mucous membranes. This suggests a potential trend of increasing efficacy with a longer alkyl chain, which would imply that this compound might have a slightly higher potency than Benzocaine. However, this is an extrapolation and requires confirmation through direct comparative studies.

Safety and Toxicology: A Shared Profile with Key Differences

Both this compound and Benzocaine are ester-type local anesthetics, which means they are metabolized by plasma pseudocholinesterase to p-aminobenzoic acid (PABA). PABA is a known allergen, and therefore, both compounds carry a risk of allergic reactions in susceptible individuals.

A significant safety concern associated with Benzocaine is the risk of methemoglobinemia, a rare but serious condition where the amount of oxygen carried by the blood is greatly reduced. This adverse effect is particularly noted with higher concentrations and in pediatric populations. While there is less specific data on this compound-induced methemoglobinemia, as a closely related PABA ester, a similar risk cannot be ruled out and should be a consideration in its development and use.

Experimental Protocols: A Framework for Comparison

To conduct a rigorous comparative analysis of this compound and Benzocaine, a standardized experimental protocol is essential. The following outlines a general methodology for a preclinical or clinical study evaluating topical anesthetic efficacy.

G cluster_workflow Experimental Workflow for Topical Anesthetic Comparison start Subject Recruitment (e.g., healthy volunteers) randomization Randomization (this compound vs. Benzocaine vs. Placebo) start->randomization application Topical Application (Standardized site and duration) randomization->application stimulus Application of Stimulus (e.g., needle prick, thermal) application->stimulus assessment Pain Assessment (e.g., Visual Analog Scale - VAS) stimulus->assessment data_analysis Data Analysis (Statistical Comparison) assessment->data_analysis

Workflow for comparing topical anesthetic efficacy.

Key Components of the Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard for minimizing bias.

  • Subjects: A well-defined population of healthy volunteers or patients with specific inclusion and exclusion criteria.

  • Intervention: Application of standardized concentrations of this compound, Benzocaine, and a placebo vehicle to a specific anatomical site (e.g., forearm skin, oral mucosa).

  • Efficacy Measures:

    • Onset of Action: Time to achieve a defined level of sensory block.

    • Duration of Action: Time from onset of action until the return of normal sensation.

    • Pain Scores: Subjective pain ratings using a validated scale (e.g., Visual Analog Scale) in response to a controlled stimulus (e.g., pinprick, heat).

  • Safety Monitoring: Recording of any local adverse events (e.g., erythema, edema, allergic reaction) and systemic side effects.

Conclusion

Based on the available data, this compound and Benzocaine are closely related topical local anesthetics with a shared mechanism of action. The primary difference lies in the length of their ester alkyl chain, which likely influences their lipophilicity and, consequently, their potency and distribution. Preclinical data suggests that this compound may have a slightly longer duration of action and greater tissue penetration than Benzocaine. Both compounds share a similar safety profile, including the potential for allergic reactions due to their PABA metabolite. The risk of methemoglobinemia, while well-documented for Benzocaine, should also be considered for this compound.

For researchers and drug development professionals, this comparative analysis highlights the need for direct, well-controlled studies to definitively establish the relative efficacy and safety of this compound and Benzocaine. Such studies would be invaluable in guiding the selection and development of topical anesthetics for various clinical applications.

References

A Comparative Analysis of Risocaine's Mechanism of Action Against Amide and Ester Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the mechanism of action of Risocaine (propyl 4-aminobenzoate) in comparison to other commonly used local anesthetics. By examining experimental data on their efficacy, potency, and interaction with voltage-gated sodium channels, this document aims to offer an objective comparison to inform further research and development in the field of local anesthesia.

Introduction to Local Anesthetics and this compound

Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a loss of sensation. Their primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By inhibiting the influx of sodium ions, these drugs prevent the depolarization of the nerve membrane and the propagation of action potentials.

Local anesthetics can be broadly categorized into two chemical classes: esters and amides. This classification is based on the chemical bond that links the aromatic portion of the molecule to the intermediate chain. This compound, chemically known as propyl 4-aminobenzoate, belongs to the ester class of local anesthetics. Other well-known esters include procaine and benzocaine. The amide class includes widely used agents such as lidocaine, bupivacaine, and ropivacaine.

The difference in the intermediate chain has significant implications for the metabolism, duration of action, and potential for allergic reactions of these drugs. Ester-type local anesthetics are rapidly metabolized in the plasma by pseudocholinesterases, while amide-type anesthetics undergo slower metabolic degradation in the liver. A metabolite of many ester anesthetics is para-aminobenzoic acid (PABA), which is associated with a higher incidence of allergic reactions.[1]

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The efficacy and safety profile of a local anesthetic is influenced by its physicochemical properties, such as lipid solubility and pKa, as well as its pharmacokinetic properties, including its uptake and metabolism. The following table summarizes key properties of this compound and its comparators.

PropertyThis compound (Propyl 4-aminobenzoate)ProcaineLidocaineBupivacaineRopivacaine
Chemical Class EsterEsterAmideAmideAmide
Brain-to-Plasma Partition Coefficient (Kp) 2.7[2]1.1[2]2.2[2]--
Duration of Action (in rabbits) 14 minutes ("propesin")[3]ShortIntermediateLongLong
Metabolism Plasma PseudocholinesterasesPlasma PseudocholinesterasesLiverLiverLiver
Potential for Allergic Reaction Higher (PABA metabolite)Higher (PABA metabolite)LowerLowerLower

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The principal mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels. The drugs bind to a specific receptor site within the pore of the sodium channel, physically obstructing the pathway for sodium ion influx. This binding is state-dependent, meaning the affinity of the drug for the channel varies depending on whether the channel is in the resting, open, or inactivated state. Generally, local anesthetics exhibit higher affinity for the open and inactivated states of the channel.

Local AnestheticChemical ClassIC50 for Sodium Channel Block (from resting state)
LidocaineAmide~300 µM
BupivacaineAmide-
RopivacaineAmide-
ProcaineEster-

Note: IC50 values can vary depending on the experimental conditions, such as the specific sodium channel subtype and the state of the channel.

dot

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

This protocol describes a standard method for quantifying the inhibitory effect of local anesthetics on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.7) are cultured under standard conditions.

  • On the day of the experiment, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium currents.

  • Drug Solutions: this compound and comparator local anesthetics are dissolved in the external solution at a range of concentrations.

3. Electrophysiological Recording:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

  • Borosilicate glass micropipettes (resistance 2-4 MΩ) are filled with the internal solution and mounted on a micromanipulator.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -100 mV.

  • Sodium currents are elicited by a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms).

4. Data Acquisition and Analysis:

  • Baseline sodium currents are recorded before drug application.

  • The cell is then perfused with the drug-containing external solution.

  • The peak sodium current is measured at steady-state for each drug concentration.

  • The percentage of inhibition is calculated relative to the baseline current.

  • A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to the Hill equation.

dot

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Cell Culture (HEK293 with Nav1.7) B Cell Plating on Coverslips A->B C Whole-Cell Patch Clamp B->C D Record Baseline Na+ Current C->D E Perfuse with Local Anesthetic D->E F Record Inhibited Na+ Current E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 H->I

Caption: Experimental workflow for patch-clamp analysis of local anesthetics.

Conclusion

This compound, as an ester-type local anesthetic, shares the fundamental mechanism of action with other local anesthetics: the blockade of voltage-gated sodium channels. Its classification as an ester suggests a pharmacokinetic profile characterized by rapid plasma metabolism and a potential for PABA-related allergic reactions, distinguishing it from the amide class of local anesthetics. While direct comparative data on its sodium channel affinity is limited, its physicochemical properties, such as a relatively high brain-to-plasma partition coefficient, suggest efficient tissue penetration. Further electrophysiological studies are warranted to precisely quantify its potency and state-dependent interactions with different sodium channel subtypes, which would provide a more complete understanding of its mechanism of action and inform its potential clinical applications.

References

A Comparative Analysis of Risocaine and Other Local Anesthetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of Risocaine in comparison to widely used local anesthetics.

This guide provides a comprehensive comparative study of this compound (propyl 4-aminobenzoate), an ester-type local anesthetic, against commonly used amide-type local anesthetics such as lidocaine, bupivacaine, and ropivacaine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of their efficacy, safety profiles, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided to support further research and development in the field of local anesthesia.

Executive Summary

Local anesthetics are essential for pain management in a variety of clinical settings. Their efficacy and safety are paramount, driving the continuous search for novel compounds with improved therapeutic profiles. This compound, an ester-linked local anesthetic, offers a distinct profile compared to the more commonly used amide-linked agents. This guide presents a side-by-side comparison of their physicochemical properties, efficacy in terms of onset and duration of action, and in vitro cytotoxicity. While direct comparative data for this compound is limited, this guide consolidates available information to provide a valuable resource for the scientific community.

Physicochemical and Pharmacokinetic Properties

The chemical structure of a local anesthetic dictates its physicochemical properties, which in turn influence its pharmacokinetic profile, including its mechanism of action, potency, and duration. This compound is an ester of para-aminobenzoic acid (PABA), distinguishing it from the amide-linked structures of lidocaine, bupivacaine, and ropivacaine. This structural difference is a key determinant of their metabolism; ester-type anesthetics are rapidly hydrolyzed by plasma pseudocholinesterases, whereas amide-types undergo hepatic metabolism.[1]

PropertyThis compound (Propyl 4-aminobenzoate)LidocaineBupivacaineRopivacaine
Chemical Class Ester[2]Amide[3]Amide[3]Amide[3]
Molecular Formula C₁₀H₁₃NO₂C₁₄H₂₂N₂OC₁₈H₂₈N₂OC₁₇H₂₆N₂O
Molecular Weight ( g/mol ) 179.22234.34288.43274.4
pKa ~8.9 (estimated for esters)7.98.18.1
Lipid Solubility (Octanol/Water Partition Coefficient) High (inferred from structure)ModerateHighHigh
Protein Binding (%) Data not available649594
Metabolism Plasma PseudocholinesterasesHepatic (CYP1A2, CYP3A4)HepaticHepatic

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Local Anesthetics.

Comparative Efficacy: Onset and Duration of Action

The clinical effectiveness of a local anesthetic is largely defined by its onset and duration of action. These parameters are influenced by the drug's pKa, lipid solubility, and protein binding capacity.

AnestheticOnset of ActionDuration of Action
This compound (Propesin) Data not availableShort (~14 minutes in rabbits)
Lidocaine RapidShort to Moderate (60-120 minutes)
Bupivacaine SlowLong (240-480 minutes)
Ropivacaine SlowLong (180-600 minutes)

Table 2: Comparative Efficacy of Local Anesthetics. Data for lidocaine, bupivacaine, and ropivacaine are generalized from clinical usage and may vary depending on the site of administration and concentration.

In Vitro Cytotoxicity

AnestheticCell LineLD₅₀ (mM) (20-minute exposure)
This compound SH-SY5YData not available
Bupivacaine SH-SY5Y0.95 ± 0.08
Lidocaine SH-SY5Y3.35 ± 0.33
Ropivacaine SH-SY5Y13.43 ± 0.61

Table 3: Comparative In Vitro Cytotoxicity on SH-SY5Y Human Neuroblastoma Cells. A lower LD₅₀ value indicates higher cytotoxicity.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in nerve cell membranes. This action inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials and blocking the sensation of pain.

The interaction of local anesthetics with the sodium channel is state-dependent, with a higher affinity for the open and inactivated states of the channel. Ester- and amide-type local anesthetics share this fundamental mechanism, though differences in their chemical structure can influence their binding characteristics.

G General Mechanism of Local Anesthetic Action cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Blocked_channel Blocked Na+ Channel Na_channel_open->Blocked_channel Blockade Na_channel_inactivated->Na_channel_closed Repolarization LA_unionized Local Anesthetic (Unionized, LA) LA_ionized Local Anesthetic (Ionized, LAH+) LA_unionized->LA_ionized pKa dependent LA_unionized_in LA LA_unionized->LA_unionized_in Diffusion LA_ionized_in LAH+ LA_unionized_in->LA_ionized_in pH dependent LA_ionized_in->Na_channel_open Binds to receptor site

Figure 1: Signaling pathway of local anesthetic action.

Experimental Protocols

In Vivo Efficacy: Rabbit Corneal Reflex Test

This protocol is used to assess the onset and duration of surface anesthesia.

Materials:

  • Healthy adult rabbits

  • Test solutions of this compound, lidocaine, bupivacaine, and ropivacaine at desired concentrations

  • Sterile cotton-tipped applicators

  • Stopwatch

Procedure:

  • Gently restrain the rabbit.

  • Instill one drop of the test solution into the conjunctival sac of one eye. The other eye serves as a control.

  • At 1-minute intervals, gently touch the center of the cornea with the tip of a sterile cotton applicator.

  • The absence of a blink reflex (corneal reflex) indicates the onset of anesthesia. Record this time.

  • Continue to test the corneal reflex at 2-minute intervals until the reflex returns.

  • The time from the onset of anesthesia to the return of the corneal reflex is recorded as the duration of action.

In Vivo Efficacy: Guinea Pig Intradermal Wheal Test

This method evaluates the duration of infiltration anesthesia.

Materials:

  • Adult guinea pigs

  • Test solutions of local anesthetics

  • Tuberculin syringes with 27-gauge needles

  • Sharp needle for stimulation

Procedure:

  • Shave the dorsal skin of the guinea pig.

  • Inject 0.1 mL of the test solution intradermally to form a wheal.

  • At 5-minute intervals, prick the center of the wheal with a sharp needle.

  • The absence of a skin twitch (panniculus carnosus reflex) indicates successful anesthesia.

  • Record the time until the skin twitch reflex returns, which represents the duration of anesthesia.

In Vitro Cytotoxicity: WST-1 Assay on Neuronal Cells

This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • 96-well cell culture plates

  • Local anesthetic solutions of varying concentrations

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of the local anesthetic solutions for a specified duration (e.g., 20 minutes).

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G WST-1 Cytotoxicity Assay Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_anesthetics Add local anesthetic solutions incubate_24h->add_anesthetics incubate_treatment Incubate for treatment period add_anesthetics->incubate_treatment add_wst1 Add WST-1 reagent incubate_treatment->add_wst1 incubate_wst1 Incubate 1-4h add_wst1->incubate_wst1 read_absorbance Measure absorbance at 450 nm incubate_wst1->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the WST-1 cytotoxicity assay.

Discussion and Future Directions

This comparative guide highlights the key differences between this compound and the amide-type local anesthetics lidocaine, bupivacaine, and ropivacaine. The ester linkage of this compound results in rapid plasma hydrolysis, suggesting a shorter duration of action and a different systemic toxicity profile. The limited available data indicates a short duration of action for this compound, which may be advantageous for certain short procedures.

However, a significant data gap exists for this compound concerning its precise onset of action, potency relative to other agents under standardized conditions, and its neurotoxicity profile. Further research, employing the standardized experimental protocols outlined in this guide, is crucial to fully characterize this compound and determine its potential clinical utility. Direct, head-to-head comparative studies are warranted to establish a comprehensive understanding of its performance against the current standards of care in local anesthesia. Such studies will be invaluable for drug development professionals seeking to expand the arsenal of local anesthetic agents with diverse pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to Validating Analytical Methods for Local Anesthetic Quantification: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Risocaine": This guide addresses the validation of analytical methods for the quantification of local anesthetics, using Ropivacaine and Lidocaine as primary examples. The initial query for "this compound" did not yield specific methods, suggesting it may be a less common compound, a proprietary name not widely published, or a typographical error. Ropivacaine and Lidocaine have been selected as relevant and well-documented alternatives for the purpose of this comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the quantification of local anesthetics. The following sections detail experimental protocols and present comparative data to assist in the selection and validation of the most suitable method for a given application.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1] Validated HPLC methods are crucial for ensuring the quality and consistency of drug products.

This protocol is based on a validated reversed-phase HPLC method with UV detection.[1]

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for ideal peak separation and retention time.

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of Ropivacaine.

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Ropivacaine Hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Solution: Prepare the sample by dissolving the drug product in the mobile phase to achieve a concentration within the calibration range. Filtration of the sample through a 0.45 µm filter may be required.[1]

4. Validation Parameters:

  • Specificity: Assessed by demonstrating that there is no interference from excipients or other components in the sample matrix at the retention time of the Ropivacaine peak.[1]

  • Linearity: Determined by analyzing a series of at least five concentrations of the Ropivacaine standard. The correlation coefficient (R²) of the calibration curve should be > 0.99.[1]

  • Accuracy: Evaluated by the recovery of known amounts of Ropivacaine spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the same sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be within acceptable limits.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentrations B->C D Filtration (if necessary) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration & Area Measurement G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J

Figure 1: HPLC Experimental Workflow for Ropivacaine Quantification.

This protocol is based on a validated reversed-phase HPLC method with UV detection.

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: Ion Pac Ercus C18 reversed-phase column (250 mm × 4.5 mm, 5 µm).

  • Mobile Phase: A mixture of water and acetonitrile (80:20, v/v) containing 5% acetic acid (pH 3.4).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: Typically 20 µL.

  • Column Temperature: 25°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Lidocaine Hydrochloride in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1–0.5 µg/mL).

  • Sample Solution: Dilute the pharmaceutical formulation with the mobile phase to a concentration within the linear range of the method.

4. Validation Parameters:

  • Specificity: Confirmed by the absence of interfering peaks from the sample matrix.

  • Linearity: A linear relationship between concentration and peak area with a correlation coefficient (R²) of > 0.99.

  • Accuracy: Determined by the percent recovery of spiked samples, with results typically within 5.0% of the expected value.

  • Precision: Assessed by the RSD of replicate analyses, which should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For one method, the LLOD and LLOQ were reported as 0.00521 µg/mL and 0.01645 µg/mL, respectively.

Logical_Relationship cluster_method Analytical Method cluster_validation Validation Parameters (ICH Q2(R1)) Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ Limit of Quantification Method->LOQ LOD Limit of Detection Method->LOD Robustness Robustness Method->Robustness

Figure 2: Key Validation Parameters for an HPLC Method.

Alternative Analytical Methods

While HPLC is a dominant technique, other methods can be employed for the quantification of local anesthetics, each with its own advantages and limitations.

GC-FID is a robust technique suitable for volatile and thermally stable compounds.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a column. The separated components are then detected by a flame ionization detector.

  • Application: A validated GC-FID method has been developed for the determination of Lidocaine HCl in cream and injection forms.

  • Performance: The method demonstrated good linearity in the concentration range of 0.1-5.0 µg/mL, with LOD and LOQ values of 0.03 and 0.11 µg/mL, respectively. The accuracy and precision were within acceptable limits.

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices.

  • Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for the precise identification and quantification of analytes based on their mass-to-charge ratio.

  • Application: LC-MS/MS methods have been developed for the quantification of Ropivacaine in biological samples for clinical applications.

  • Performance: These methods are highly sensitive, with calibration intervals for Ropivacaine ranging from 0.5–1000 ng/mL.

UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to chromatographic methods.

  • Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. The amount of light absorbed is proportional to the concentration of the analyte.

  • Application: A simple and accurate UV method has been developed for the estimation of Lidocaine in ointment formulations.

  • Performance: The method showed a maximum absorbance at 263 nm and was validated for accuracy, precision, robustness, and ruggedness. The linearity profile had a correlation coefficient of 0.99.

Comparative Data Analysis

The following tables summarize the performance characteristics of the discussed analytical methods for the quantification of Ropivacaine and Lidocaine.

Table 1: Comparison of Validated HPLC Methods for Ropivacaine and Lidocaine

ParameterHPLC for Ropivacaine HydrochlorideHPLC for Lidocaine Hydrochloride
Column C18, 5 µmIon Pac Ercus C18, 5 µm
Mobile Phase Acetonitrile and Phosphate BufferWater and Acetonitrile (80:20, v/v) with 5% Acetic Acid
Detection UVUV at 254 nm
Linearity (R²) > 0.9999> 0.99
Accuracy (% Recovery) 99.1% - 101.2%Within 5.0% of expected result
Precision (% RSD) ≤ 1.0%≤ 2.0%
LOQ Not explicitly stated0.01645 µg/mL

Table 2: Comparison of HPLC with Alternative Analytical Methods

MethodAnalytePrinciple of DetectionTypical Linearity RangeTypical LOQKey AdvantagesKey Disadvantages
HPLC-UV Ropivacaine, LidocaineUV Absorbanceµg/mL rangeng/mL to µg/mLRobust, reliable, widely availableModerate sensitivity, potential for matrix interference
GC-FID LidocaineFlame Ionization0.1 - 5.0 µg/mL0.11 µg/mLHigh resolution for volatile compounds, cost-effectiveRequires analyte to be volatile and thermally stable, derivatization may be needed
LC-MS/MS RopivacaineMass-to-Charge Ratio0.5 - 1000 ng/mLSub-ng/mLHigh sensitivity and selectivity, suitable for complex matricesHigher cost of instrumentation and maintenance, requires skilled operators
UV-Vis Spectrophotometry LidocaineUV AbsorbanceNot explicitly statedNot as sensitive as chromatographic methodsSimple, rapid, low costLow specificity, susceptible to interference from other UV-absorbing compounds

Conclusion

The choice of an analytical method for the quantification of local anesthetics like Ropivacaine and Lidocaine depends on the specific requirements of the analysis.

  • HPLC-UV stands out as a robust and reliable method for routine quality control of pharmaceutical formulations, offering a good balance of performance and cost-effectiveness.

  • GC-FID provides a suitable alternative for volatile analytes, particularly when cost is a major consideration.

  • LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies.

  • UV-Vis Spectrophotometry offers a simple and rapid option for the quantification of the pure drug or in simple formulations where specificity is not a major concern.

Proper validation of the chosen method in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data. This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

References

A Comparative Analysis of the Neurotoxic Profiles of Bupivacaine and Ester-Type Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Local anesthetics are indispensable in clinical practice for pain management. However, their potential for neurotoxicity remains a significant concern. This guide provides an objective comparison of the neurotoxic effects of the amide-type local anesthetic, Bupivacaine, and ester-type local anesthetics, represented by Procaine. The information herein, supported by experimental data, is intended to inform further research and drug development in this critical area.

Executive Summary

Bupivacaine, a widely used amide-type local anesthetic, and ester-type anesthetics like Procaine exhibit distinct neurotoxic profiles. Experimental evidence indicates that both classes of drugs can induce neuronal cell death, but the underlying mechanisms and the degree of toxicity can differ. This comparison synthesizes key findings on their effects on neuronal viability, apoptosis, and the signaling pathways involved.

Quantitative Data Summary

The following table summarizes the quantitative data from comparative in vitro studies on the neurotoxic effects of Bupivacaine and Procaine on neuronal cell lines.

ParameterBupivacaineProcaineKey Findings
Cell Viability (CCK-8 Assay) Dose-dependent decreaseDose-dependent decreaseBoth anesthetics reduce neuronal cell viability.
LDH Release (Cytotoxicity) Dose-dependent increaseDose-dependent increaseBoth induce cell membrane damage leading to LDH release.
Mitochondrial Injury Induces mitochondrial calcium overload and decreased membrane potential.Induces mitochondrial calcium overload and decreased membrane potential.No significant difference observed between the two in inducing mitochondrial injury.[1]
Reactive Oxygen Species (ROS) Higher production of superoxide anions.Higher production of peroxidation products.Both induce oxidative stress, but through different ROS species.[1]
DNA Damage More severe DNA damage observed.Less severe DNA damage compared to Bupivacaine.The higher superoxide production by Bupivacaine may contribute to greater DNA damage.[1]
Apoptosis Induces apoptosis.Induces apoptosis.No significant difference in the overall rate of apoptosis was observed between the two.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)
  • Cell Culture: SH-SY5Y human neuroblastoma cells are seeded in 96-well plates at a specified density and cultured for 24 hours.

  • Treatment: Cells are treated with varying concentrations of Bupivacaine or Procaine for a defined period (e.g., 24 hours).

  • Assay: After treatment, the medium is replaced with a fresh medium containing Cell Counting Kit-8 (CCK-8) solution.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Culture and Treatment: Performed as described for the CCK-8 assay.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Assay: The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, which typically involves the conversion of a tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). Increased absorbance indicates higher LDH release and greater cytotoxicity.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Culture and Treatment: Cells are cultured and treated with Bupivacaine or Procaine.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The neurotoxicity of local anesthetics involves complex signaling cascades. Below are diagrams illustrating a general experimental workflow for assessing neurotoxicity and a key signaling pathway implicated in Bupivacaine-induced neurotoxicity.

G cluster_workflow Experimental Workflow for Neurotoxicity Assessment A Neuronal Cell Culture (e.g., SH-SY5Y) B Treatment with Bupivacaine or Risocaine/Procaine A->B C Cell Viability Assay (e.g., CCK-8) B->C D Cytotoxicity Assay (e.g., LDH) B->D E Apoptosis Assay (e.g., Flow Cytometry) B->E F ROS Measurement B->F G Data Analysis and Comparison C->G D->G E->G F->G

Experimental workflow for in vitro neurotoxicity assessment.

Bupivacaine-induced neurotoxicity has been linked to the modulation of several intracellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

G cluster_pathway Bupivacaine-Induced Neurotoxicity Pathway Bup Bupivacaine PI3K PI3K Bup->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival Akt->CellSurvival Promotion

Simplified PI3K/Akt signaling pathway in neurotoxicity.

Conclusion

The available evidence suggests that both amide-type (Bupivacaine) and ester-type (represented by Procaine) local anesthetics can induce neurotoxicity in a dose-dependent manner. While both drug classes lead to mitochondrial dysfunction and apoptosis, they appear to differ in the specific types of reactive oxygen species they generate, with Bupivacaine producing more superoxide anions and consequently causing more severe DNA damage. Further research is warranted to elucidate the precise molecular mechanisms and to explore the neurotoxic profile of other ester-type anesthetics like this compound directly in comparison to Bupivacaine. This will be crucial for the development of safer local anesthetic agents and for optimizing clinical applications to minimize the risk of neurological complications.

References

In Vivo Validation of Risocaine's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the anti-inflammatory properties of the novel compound, Risocaine, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent for inflammatory conditions.

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound were evaluated in two distinct and well-established in vivo models: carrageenan-induced paw edema in rats, a model of acute inflammation, and lipopolysaccharide (LPS)-induced systemic inflammation in mice, a model mimicking systemic inflammatory responses. The performance of this compound was compared against two standard-of-care anti-inflammatory agents: Indomethacin, a potent NSAID, and Dexamethasone, a synthetic glucocorticoid.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SD)% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
This compound100.85 ± 0.0932%
This compound300.62 ± 0.0750.4%
This compound1000.45 ± 0.0564%
Indomethacin100.58 ± 0.0653.6%
Dexamethasone10.51 ± 0.0459.2%

Table 2: Efficacy in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SD)Serum IL-6 (pg/mL) (Mean ± SD)
Vehicle Control-3500 ± 4504800 ± 520
This compound102450 ± 3103360 ± 410
This compound301680 ± 2202256 ± 330
This compound100980 ± 1501344 ± 210
Indomethacin101925 ± 2802784 ± 380
Dexamethasone1875 ± 1101152 ± 180

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the activity of drugs against acute inflammation.

Animals: Male Wistar rats (180-220g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals were randomly assigned to different treatment groups (n=8 per group).

  • Baseline paw volume was measured using a plethysmometer.

  • This compound, Indomethacin, Dexamethasone, or vehicle (0.5% carboxymethylcellulose) was administered orally one hour before the induction of inflammation.

  • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

  • Paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

LPS-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammatory responses, particularly the release of pro-inflammatory cytokines.

Animals: Male BALB/c mice (20-25g) were used and housed under standard laboratory conditions.

Procedure:

  • Mice were randomly assigned to treatment groups (n=8 per group).

  • This compound, Indomethacin, Dexamethasone, or vehicle was administered intraperitoneally 30 minutes prior to LPS challenge.

  • Systemic inflammation was induced by an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.

  • Two hours after LPS injection, blood was collected via cardiac puncture under anesthesia.

  • Serum was separated by centrifugation and stored at -80°C until analysis.

  • Serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, targeting key inflammatory signaling pathways.

Risocaine_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes promotes Cytokines TNF-α, IL-6 ProInflammatory_Genes->Cytokines leads to This compound This compound This compound->IKK inhibits

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental Workflow for In Vivo Validation

This diagram outlines the general workflow for the in vivo experiments described in this guide.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Random Grouping (n=8) Animal_Acclimatization->Grouping Dosing Drug Administration (this compound, Comparators, Vehicle) Grouping->Dosing Inflammation_Induction Carrageenan Injection (Rats) LPS Injection (Mice) Dosing->Inflammation_Induction Data_Collection Paw Volume Measurement (Rats) Blood Collection (Mice) Inflammation_Induction->Data_Collection Analysis Data Analysis (% Inhibition, Cytokine Levels) Data_Collection->Analysis

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Logical Relationship of the Study Design

This diagram illustrates the logical structure of the comparative study.

Study_Design Main_Objective Evaluate Anti-inflammatory Properties of this compound InVivo_Models In Vivo Models Main_Objective->InVivo_Models Treatment_Arms Treatment Arms Main_Objective->Treatment_Arms Endpoints Primary Endpoints Main_Objective->Endpoints Acute_Model Acute Inflammation (Carrageenan Paw Edema) InVivo_Models->Acute_Model Systemic_Model Systemic Inflammation (LPS Model) InVivo_Models->Systemic_Model Edema_Inhibition Edema Inhibition (%) Acute_Model->Edema_Inhibition Cytokine_Reduction Cytokine Reduction (TNF-α, IL-6) Systemic_Model->Cytokine_Reduction Test_Compound This compound (Dose-Response) Treatment_Arms->Test_Compound Positive_Controls Positive Controls (Indomethacin, Dexamethasone) Treatment_Arms->Positive_Controls Negative_Control Vehicle Control Treatment_Arms->Negative_Control Endpoints->Edema_Inhibition Endpoints->Cytokine_Reduction

Caption: Logical framework of the comparative in vivo study design.

Comparative Analysis of Risocaine's Binding to Voltage-Gated Sodium Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Risocaine and Sodium Channel Blockade

This compound, or propyl 4-aminobenzoate, is a local anesthetic belonging to the ester class of these compounds. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. By binding to these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby preventing the initiation and propagation of action potentials. This action results in a transient and reversible loss of sensation in the area of application.

The affinity of a local anesthetic for the sodium channel is a critical determinant of its potency and duration of action. This binding is not static; it is highly dependent on the conformational state of the channel. Sodium channels exist in three primary states: resting (closed), open, and inactivated. Local anesthetics generally exhibit a higher affinity for the open and inactivated states than for the resting state, a phenomenon known as the modulated receptor hypothesis.[1] This state-dependent binding is responsible for the use-dependent or frequency-dependent block, where the inhibitory effect of the drug increases with the frequency of nerve stimulation.

Comparative Binding Affinities of Local Anesthetics

To provide a framework for understanding the potential binding characteristics of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-studied local anesthetics. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the sodium current and is a key indicator of potency. Lower IC50 values signify a higher binding affinity. The data presented is derived from patch-clamp electrophysiology studies.

Local AnestheticChemical ClassResting State IC50 (µM)Open State IC50 (µM)Inactivated State IC50 (µM)
Lidocaine Amide~2000[2]~20[1]~20[1]
Bupivacaine Amide--2.9 (R+)-bupivacaine, 4.8 (S-)-bupivacaine[3]
Tetracaine Ester---
Articaine Amide37815.840.6

Note: Specific IC50 values can vary depending on the experimental conditions, including the specific sodium channel subtype and the voltage protocols used. The data for bupivacaine highlights stereoselective binding to the inactivated state.

Signaling Pathway: Modulated Receptor Hypothesis

The interaction of local anesthetics with voltage-gated sodium channels can be visualized through the modulated receptor hypothesis. This model posits that the affinity of the drug for its binding site is dependent on the conformational state of the channel.

modulated_receptor Resting Resting Open Open Resting->Open Depolarization Resting_Bound Resting-Drug Resting->Resting_Bound Low Affinity Inactivated Inactivated Open->Inactivated Inactivation Open_Bound Open-Drug Open->Open_Bound High Affinity Inactivated->Resting Repolarization Inactivated_Bound Inactivated-Drug Inactivated->Inactivated_Bound High Affinity

Caption: Modulated receptor model of local anesthetic action.

Experimental Protocols

The determination of local anesthetic binding affinity to sodium channels is primarily conducted using the whole-cell patch-clamp technique. This electrophysiological method allows for the precise control of the membrane potential and the direct measurement of ion channel currents.

Cell Preparation:

HEK293 (Human Embryonic Kidney 293) cells stably expressing a specific subtype of voltage-gated sodium channel (e.g., NaV1.5) are commonly used. The cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.

Solutions:
  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2. Cesium is used to block potassium channels, thus isolating the sodium current.

Electrophysiological Recording:

A glass micropipette filled with the internal solution is brought into contact with a cell. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control and measurement of the entire cell's membrane potential and current.

Voltage-Clamp Protocols and Data Analysis:

a) Tonic Block (Resting State Affinity): To measure the affinity of the drug for the resting state of the channel, the cell is held at a very negative membrane potential (e.g., -120 mV) to ensure most channels are in the resting state. Brief depolarizing pulses (e.g., to -20 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The peak current amplitude is measured before and after the application of various concentrations of the local anesthetic. The percentage of inhibition is calculated, and the data is fitted to the Hill equation to determine the IC50 for the resting state.

b) Use-Dependent Block (Open and Inactivated State Affinity): To assess the binding to open and inactivated states, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). This protocol increases the proportion of channels in the open and inactivated states. The progressive decrease in the peak sodium current during the pulse train in the presence of the drug indicates use-dependent block. The IC50 for the inactivated state can be determined by measuring the steady-state block at the end of the pulse train or by using specific voltage protocols that hold the channels in an inactivated state.

Experimental Workflow

The following diagram illustrates a typical workflow for a patch-clamp experiment designed to determine the IC50 of a local anesthetic.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A Cell Culture (e.g., HEK293 with NaV1.5) B Cell Dissociation A->B D Achieve Whole-Cell Patch-Clamp Configuration B->D C Prepare External and Internal Solutions C->D E Apply Voltage Protocol (Tonic or Use-Dependent) D->E F Record Baseline Sodium Currents E->F G Apply Local Anesthetic (Varying Concentrations) F->G H Record Sodium Currents in Presence of Drug G->H I Measure Peak Current Inhibition H->I J Construct Concentration- Response Curve I->J K Calculate IC50 (Hill Equation) J->K

Caption: Workflow for patch-clamp analysis of local anesthetics.

Conclusion

While specific binding data for this compound on voltage-gated sodium channels is not currently available in the surveyed literature, its classification as an ester-type local anesthetic suggests it will exhibit the characteristic state-dependent binding to sodium channels. It is anticipated that this compound, like other local anesthetics, will display a higher affinity for the open and inactivated states of the channel compared to the resting state. The provided comparative data for other well-known local anesthetics and the detailed experimental protocols offer a robust framework for designing and interpreting future studies aimed at quantifying the precise binding kinetics and potency of this compound. Such studies, employing the whole-cell patch-clamp technique, are essential for a comprehensive understanding of its pharmacological profile and for the development of novel, more effective local anesthetic agents.

References

Independent Validation of Published Risocaine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Risocaine (propyl 4-aminobenzoate) with other local anesthetics, supported by available experimental data. Due to a notable scarcity of direct comparative clinical trials involving this compound in publicly accessible literature, this guide synthesizes preclinical findings for this compound and presents data from clinical studies of analogous and alternative local anesthetics to offer a comprehensive overview and highlight areas for future research.

Executive Summary

This compound, an ester-type local anesthetic, demonstrates anesthetic properties in preclinical models. However, a significant gap exists in the scientific literature regarding its clinical efficacy and safety profile in direct comparison to widely used local anesthetics such as lidocaine and its chemically similar counterpart, benzocaine. This guide summarizes the available data for this compound and provides a comparative framework using established data from studies on other local anesthetics. The experimental protocols and data presented for alternative agents serve as a benchmark for the rigorous evaluation required to validate this compound's therapeutic potential.

Data Presentation

Table 1: Physicochemical and Preclinical Data of this compound and Common Local Anesthetics
PropertyThis compound (Propyl 4-aminobenzoate)Benzocaine (Ethyl 4-aminobenzoate)LidocaineProcaine
Chemical Class EsterEsterAmideEster
Molecular Formula C₁₀H₁₃NO₂C₉H₁₁NO₂C₁₄H₂₂N₂OC₁₃H₂₀N₂O₂
Duration of Action 14 minutes (in rabbits)[1]5-15 minutes (topical)[2]~15 minutes (topical)[3]60-90 minutes (injection)[4]
Brain Uptake (Kp) 2.7 (in rats)[1]1.9 (in rats)2.2 (in rats)1.1 (in rats)
Primary Use Topical Anesthetic, AntipruriticTopical AnestheticTopical and Injectable AnestheticInjectable Anesthetic
Table 2: Comparative Efficacy of Topical Anesthetics from Clinical Studies (Pain Reduction)

Note: this compound has not been featured in direct comparative clinical trials found in the searched literature. This table presents data from studies comparing other common topical anesthetics to provide a reference for efficacy.

Study / ComparisonAnesthetic AgentsKey Finding (Pain Reduction)
Milani et al. & Abu et al. EMLA (2.5% lidocaine, 2.5% prilocaine) vs. 20% BenzocaineEMLA was found to be significantly more effective in reducing the pain of maxillary infiltration injections than 20% benzocaine.
Pilot Study (unnamed in source) Compounded (10% lidocaine, 10% prilocaine, 4% tetracaine) vs. 20% BenzocaineThe compounded anesthetic was less effective than 20% benzocaine, showing higher Visual Analog Scale (VAS) pain scores.
Nair and Gurunathan (2019) 5% Lignocaine vs. 20% BenzocaineLignocaine showed lower mean pain scores than benzocaine, though the results were not statistically significant, suggesting comparable efficacy.

Experimental Protocols

Detailed methodologies for the following key experiments are provided to serve as a template for the evaluation of this compound.

Protocol 1: Evaluation of Topical Anesthetic Efficacy in Reducing Injection Pain

This protocol is based on a double-blind, randomized, prospective clinical trial comparing a compounded topical anesthetic to 20% benzocaine.

  • Subject Recruitment: A cohort of 52 participants was randomly divided into a control group (receiving 20% benzocaine) and an experimental group (receiving the compounded anesthetic).

  • Anesthetic Application: The assigned topical anesthetic was applied to the maxillary infiltration injection site by a single, calibrated operator.

  • Pain Assessment:

    • Primary Outcome: Pain was assessed using a Visual Analog Scale (VAS), where participants rate their pain on a scale from 0 to 100 mm.

    • Secondary Outcome: Changes in heart rate were measured at four distinct time points.

  • Adverse Events: Any complications, such as tissue sloughing or redness, were recorded.

  • Statistical Analysis: Data were analyzed to compare the mean VAS scores and the incidence of complications between the two groups.

Protocol 2: Comparative Evaluation of Topical Anesthetics in a Split-Mouth Design

This protocol is derived from a study comparing 5% lignocaine and 20% benzocaine in children.

  • Study Design: A split-mouth, triple-blinded, randomized clinical trial was conducted with 44 children.

  • Anesthetic Application: In the first visit, half the children received lignocaine and the other half received benzocaine on one side of the mouth. In the subsequent visit, the anesthetics were applied to the contralateral side.

  • Pain Assessment: Pain was evaluated using the Visual Analog Scale (VAS) and the Sound, Eye, and Motor (SEM) scale.

  • Blinding: The study was triple-blinded, with the participant, operator, and statistician unaware of the anesthetic agent being used.

  • Statistical Analysis: The Wilcoxon test was used to compare the pain scores between the two anesthetic agents.

Mandatory Visualization

Signaling Pathway of Ester-Type Local Anesthetics

G cluster_membrane Nerve Cell Membrane Na_channel_closed Voltage-gated Na+ Channel (Resting State) Na_channel_open Na+ Channel (Open State) Allows Na+ Influx Na_channel_closed->Na_channel_open Na_channel_inactivated Na+ Channel (Inactivated State) Refractory Period Na_channel_open->Na_channel_inactivated Na+ influx causes action potential No_impulse Blockade of Nerve Impulse Na_channel_open->No_impulse Na_channel_inactivated->Na_channel_closed Repolarization Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel_closed Depolarization This compound This compound (Ester Anesthetic) (Lipophilic form crosses membrane) Risocaine_intracellular This compound (Cationic form) (Intracellular) This compound->Risocaine_intracellular Diffusion Risocaine_intracellular->Na_channel_open Binds to receptor site

Caption: Mechanism of action for ester-type local anesthetics like this compound.

Experimental Workflow for Topical Anesthetic Efficacy Trial

G start Start: Subject Recruitment (Informed Consent) randomization Randomization (Control vs. Experimental Group) start->randomization application Topical Anesthetic Application (Standardized Procedure) randomization->application wait Waiting Period (Defined Onset Time) application->wait procedure Standardized Painful Stimulus (e.g., Needle Prick) wait->procedure assessment Pain Assessment (VAS, Heart Rate, etc.) procedure->assessment adverse_events Monitoring for Adverse Events (Redness, Swelling, etc.) procedure->adverse_events data_analysis Data Analysis (Statistical Comparison) assessment->data_analysis adverse_events->data_analysis end End: Conclusion on Efficacy data_analysis->end

Caption: A typical workflow for a clinical trial evaluating topical anesthetic efficacy.

Conclusion and Future Directions

The available evidence on this compound is primarily preclinical, indicating a need for robust clinical trials to ascertain its efficacy and safety relative to current standards of care. While its chemical similarity to benzocaine suggests a comparable mechanism of action, direct comparative studies are essential to validate its clinical utility. Future research should focus on randomized controlled trials that directly compare this compound with other topical anesthetics, employing standardized pain assessment methodologies and comprehensive safety monitoring. Such studies will be crucial in determining the potential role of this compound in modern therapeutic settings.

References

Safety Operating Guide

Proper Disposal of Risocaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe work environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Risocaine (CAS 94-12-2), a local anesthetic also known as propyl 4-aminobenzoate. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and manage chemical waste responsibly.

Understanding the Hazards of this compound

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. While safety data sheets can vary, this compound is generally classified as an irritant.[1] It may cause skin and serious eye irritation, and some data suggests it could cause an allergic skin reaction and may be harmful to aquatic life. Therefore, this compound waste should be treated as hazardous chemical waste.

Key Physical and Chemical Properties:

Property Value
CAS Number 94-12-2[2]
Molecular Formula C10H13NO2
Appearance White solid powder or prisms
Melting Point 73 - 75 °C

| Solubility | Very soluble in benzene, ether, ethanol, chloroform |

Step-by-Step Disposal Procedure for this compound

Disposal of this compound must follow institutional and local regulations for hazardous waste. Never dispose of this compound or its containers in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams. This includes:

    • Unused or expired pure this compound.

    • Contaminated materials such as gloves, weighing paper, and absorbent pads.

    • Solutions containing this compound.

    • Empty containers that held this compound.

  • Segregate this compound waste from other laboratory waste at the point of generation.

    • Solid Waste: Collect pure this compound powder and contaminated solids in a designated, compatible hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with incompatible wastes, such as strong oxidizing agents, acids, or bases.

    • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

Step 2: Waste Containment and Labeling

  • Use appropriate containers. Waste containers must be in good condition, compatible with the chemical, and have a secure, screw-top cap. Plastic is often preferred for solid waste.

  • Keep containers closed. Waste containers must remain closed at all times, except when adding waste.

  • Do not overfill containers. Leave at least one inch of headspace to allow for expansion.

  • Label containers clearly. All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name ("this compound" or "propyl 4-aminobenzoate"). The label should also include the accumulation start date and the primary hazards (e.g., "Irritant").

Step 3: Storage of Hazardous Waste

  • Designate a Satellite Accumulation Area (SAA). This is a location at or near the point of waste generation where the waste is stored before being moved to a central storage area.

  • Store waste in the SAA. The SAA must be inspected weekly for any leaks or container degradation.

  • Follow storage time limits. Partially filled containers may remain in an SAA for up to one year, but once a container is full, it must be removed within three days.

Step 4: Disposal of Empty Containers

  • A container that has held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.

  • Even when "empty," containers that held this compound should be managed as hazardous waste to avoid trace contamination of the environment. If institutional policy allows for the disposal of "empty" containers as regular trash, all labels must be defaced or removed first. For acutely hazardous materials, triple-rinsing is required; while this compound is not typically classified as acutely hazardous, this is a good practice if the container is to be repurposed or disposed of as non-hazardous. The rinsate from this process must be collected and disposed of as hazardous liquid waste.

Step 5: Arranging for Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office (or equivalent department) to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Chemical Waste Disposal Decision Framework

The following table outlines general guidelines for the disposal of laboratory chemical waste.

Waste CharacteristicProhibited for Drain/Trash DisposalAppropriate Disposal Stream
This compound (Solid & Solutions) Yes Hazardous Waste Pickup
Ignitable (Flash point < 140°F)YesHazardous Waste Pickup
Corrosive (pH ≤ 2 or ≥ 12.5)YesHazardous Waste Pickup
Reactive (Water-reactive, explosive)YesHazardous Waste Pickup
Toxic (EPA Listed Hazardous Waste)YesHazardous Waste Pickup
Dilute aqueous solutions (non-hazardous, pH 5.5-10.5)No (with restrictions)Drain Disposal (check local regulations)
Non-hazardous, non-recyclable solid wasteNoRegular Trash

This compound Disposal Workflow

The logical flow for making decisions regarding the disposal of this compound waste is illustrated below. This process ensures that all waste streams are handled safely and in accordance with standard laboratory procedures.

RisocaineDisposalWorkflow start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps, Empty Container) start->identify segregate Segregate Waste Streams identify->segregate solid_waste Solid Waste (Powder, Contaminated PPE) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid container_waste Empty Container segregate->container_waste Container contain_solid Contain in Labeled Solid Hazardous Waste Bin solid_waste->contain_solid contain_liquid Contain in Labeled Liquid Hazardous Waste Bottle liquid_waste->contain_liquid evaluate_container Evaluate Container 'Empty' per Regulations? container_waste->evaluate_container store Store in Designated Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store deface_dispose Deface Label & Dispose as per Institutional Policy evaluate_container->deface_dispose Yes treat_as_waste Treat as Solid Hazardous Waste evaluate_container->treat_as_waste No pickup Arrange for EHS Hazardous Waste Pickup deface_dispose->pickup If policy requires pickup treat_as_waste->contain_solid store->pickup

References

Essential Safety and Logistics for Handling Risocaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Risocaine (also known as Propyl 4-aminobenzoate), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.[1]

PropertyValue
Molecular FormulaC10 H13 N O2
Molecular Weight179.22 g/mol
Physical StateSolid
AppearanceWhite
Melting Point/Range73 - 75 °C / 163.4 - 167 °F

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound to prevent skin and eye contact. This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

PPE CategoryRequirementSpecification
Eye/Face Protection RequiredWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection RequiredWear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Not required under normal useNo protective equipment is needed under normal use conditions. A particle filter is recommended if dust formation is likely.[1]

Operational Plan: Safe Handling Workflow

Following a structured workflow is critical to minimize exposure and ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and handle solid this compound C->D Proceed to handling E Avoid dust formation D->E F Avoid contact with skin, eyes, or clothing D->F G Avoid ingestion and inhalation D->G H Store in a dry, cool, well-ventilated place G->H After handling I Keep container tightly closed H->I J Decontaminate work surfaces I->J K Properly doff and dispose of PPE J->K

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In case of accidental exposure, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

cluster_waste Waste Collection cluster_disposal Disposal Procedure A Collect waste this compound and contaminated materials B Use suitable, labeled containers for disposal A->B C Dispose of contents/container to an approved waste disposal plant B->C Follow institutional and local regulations D Do not release into the environment C->D

Caption: A procedural diagram for the disposal of this compound.

Waste materials, including any contaminated PPE, should be swept up and shoveled into suitable containers for disposal. It is important to avoid dust formation during this process. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Risocaine
Reactant of Route 2
Reactant of Route 2
Risocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.